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1,1-Dichloropropene Documentation Hub

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  • Product: 1,1-Dichloropropene
  • CAS: 26952-23-8

Core Science & Biosynthesis

Foundational

Atmospheric Lifetime and Reaction Kinetics of 1,1-Dichloropropene: A Comprehensive Technical Guide

Executive Summary 1,1-Dichloropropene (1,1-DCPe; CH3​-CH=CCl2​ ) is a volatile, chlorinated alkene. While not as widely utilized as its isomer 1,3-dichloropropene (a common soil fumigant), understanding its atmospheric d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloropropene (1,1-DCPe; CH3​-CH=CCl2​ ) is a volatile, chlorinated alkene. While not as widely utilized as its isomer 1,3-dichloropropene (a common soil fumigant), understanding its atmospheric degradation is critical for comprehensive environmental impact assessments of halogenated volatile organic compounds (VOCs).

Because 1,1-DCPe is highly volatile, any environmental release rapidly partitions into the troposphere. Once airborne, its atmospheric lifetime is dictated by its reaction kinetics with three primary oxidants: Hydroxyl radicals (OH) during the day, Nitrate radicals (NO 3​ ) at night, and Ozone (O 3​ ) . This whitepaper synthesizes the reaction kinetics, degradation mechanisms, and the self-validating experimental protocols used to determine these parameters.

Atmospheric Sinks and Kinetic Parameters

The persistence of 1,1-DCPe in the atmosphere is inversely proportional to the sum of its reaction rates with tropospheric oxidants. The overall atmospheric lifetime ( τ ) is calculated using the pseudo-first-order decay equation:

τ=kOH​[OH]+kNO3​​[NO3​]+kO3​​[O3​]1​

Where k represents the second-order rate constant for each oxidant, and [X] represents the global average tropospheric concentration of that oxidant.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters and calculated atmospheric half-lives for 1,1-DCPe [1, 2, 3].

OxidantRate Constant ( k ) at 296–298 KAssumed Atmospheric ConcentrationAtmospheric Half-Life ( t1/2​ )
OH Radical 4.0×10−12 cm 3 molecule −1 s −1 5.0×105 molecules cm −3 (Daytime)~32 hours
NO 3​ Radical 1.52×10−14 cm 3 molecule −1 s −1 5.0×108 molecules cm −3 (Nighttime)~25 hours
Ozone (O 3​ ) 2.3×10−19 cm 3 molecule −1 s −1 7.0×1011 molecules cm −3 (Global Avg)~49 days

Note: The aqueous-phase rate constant for ozone is significantly higher ( 2.6×103 M −1 s −1 ), which is relevant for degradation in cloud water or wastewater treatment, but gas-phase kinetics dominate its atmospheric lifespan.

Reaction Mechanisms and Pathways

OH Radical-Mediated Oxidation (Daytime Sink)

The dominant daytime sink for 1,1-DCPe is the hydroxyl radical. The reaction proceeds via electrophilic addition of the OH radical to the C=C double bond. Because the chlorine atoms on the C1 position exert both an electron-withdrawing inductive effect and an electron-donating mesomeric effect, the addition is regioselective. The resulting alkyl radical rapidly reacts with atmospheric oxygen ( O2​ ) to form a peroxy radical ( RO2​ ), which subsequently reacts with NO to yield degradation products such as chloroacetone and phosgene ( COCl2​ ) [1].

NO 3​ Radical-Mediated Oxidation (Nighttime Sink)

During the night, photolytic production of OH ceases, and the NO 3​ radical becomes the primary oxidant. The rate constant for 1,1-DCPe with NO 3​ is (1.52±0.76)×10−14 cm 3 molecule −1 s −1 at room temperature. The temperature dependence follows the Arrhenius expression: k=(2.85±1.21)×10−11exp[−(2274±313)/T] cm 3 molecule −1 s −1 [2]. The activation energy is influenced by the ionization potential of the haloalkene, corrected for the mesomeric interaction between the chlorine atoms and the π bond.

Ozonolysis (O 3​ )

Ozone reacts with 1,1-DCPe via the classic Criegee mechanism . Ozone undergoes a 1,3-dipolar cycloaddition to the double bond, forming a primary ozonide (1,2,3-trioxolane). This highly unstable intermediate rapidly cleaves. In aqueous environments, researchers have achieved full material balances demonstrating that 1,1-DCPe cleaves specifically into phosgene and hydroxyethylhydroperoxide [3]. The phosgene subsequently hydrolyzes into CO 2​ and HCl.

pathway DCP 1,1-Dichloropropene (CH3-CH=CCl2) OH OH Radical (Daytime Sink) DCP->OH k = 4.0 x 10^-12 cm3/s NO3 NO3 Radical (Nighttime Sink) DCP->NO3 k = 1.52 x 10^-14 cm3/s O3 Ozone (O3) (Gas/Aqueous) DCP->O3 k = 2.3 x 10^-19 cm3/s OH_prod Chloroacetone & Phosgene OH->OH_prod NO3_prod Nitrated Intermediates NO3->NO3_prod O3_prod Phosgene (-> CO2 + 2HCl) & Hydroxyethylhydroperoxide O3->O3_prod

Atmospheric degradation pathways and primary sinks for 1,1-dichloropropene.

Experimental Protocols for Kinetic Determinations

To ensure high scientific trustworthiness (E-E-A-T), the kinetic data presented above are derived from self-validating experimental systems. Below are the standard methodologies used to extract these rate constants.

Protocol 1: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This protocol is the gold standard for determining absolute rate coefficients for NO 3​ and OH radicals [2].

Causality & Validation: By maintaining the concentration of 1,1-DCPe in massive excess relative to the radical ( [1,1-DCPe]≫[Radical] ), the system is forced into pseudo-first-order kinetics . This isolates the variable: the decay of the radical becomes strictly dependent on the alkene concentration, mathematically eliminating the complex interference of radical-radical recombination.

  • Gas Mixture Preparation: Introduce a bath gas (e.g., Helium) mixed with a precisely quantified, excess concentration of 1,1-DCPe into a temperature-controlled flow tube.

  • Radical Generation: Fire an excimer laser (e.g., at 248 nm or 351 nm) into the flow tube to photolyze a precursor gas (such as N 2​ O 5​ for NO 3​ , or HNO 3​ for OH), generating a uniform initial concentration of radicals in situ.

  • Real-Time Detection: Pulse a tunable dye laser (e.g., at 662 nm for NO 3​ ) at varying time delays after the photolysis pulse. The radicals absorb this light and fluoresce. Capture this fluorescence using a photomultiplier tube (PMT).

  • Kinetic Extraction: Plot the natural log of the LIF signal against time to find the pseudo-first-order decay rate ( k′ ). Plot k′ against various concentrations of 1,1-DCPe. The slope of this strictly linear plot yields the absolute second-order rate constant ( k ).

workflow Gas Gas Mixture Prep [1,1-DCPe] >> [Radical] PLP Pulsed Laser Photolysis (Radical Generation) Gas->PLP Reaction Flow Tube Reaction (Pseudo-1st Order) PLP->Reaction LIF Laser-Induced Fluorescence (Radical Detection) Reaction->LIF Data Decay Curve Analysis (k extraction) LIF->Data

PLP-LIF experimental workflow for determining absolute reaction rate constants.
Protocol 2: Stopped-Flow Conductometry for Aqueous Ozonolysis

Because the reaction of 1,1-DCPe with ozone in water is exceptionally fast ( k=2.6×103 M −1 s −1 ), standard batch reactors cannot capture the kinetics. Stopped-flow conductometry is required[3].

Causality & Validation: The Criegee cleavage of chlorinated alkenes yields phosgene, which hydrolyzes in milliseconds to release HCl. By monitoring conductivity, researchers directly measure the release of chloride ions ( H+ and Cl− ). This tightly couples the physical measurement to the exact chemical mechanism, providing a self-validating material balance.

  • Solution Preparation: Prepare a saturated aqueous solution of 1,1-DCPe and a standardized aqueous ozone solution using Milli-Q water.

  • Rapid Mixing: Inject equal volumes of both solutions into a stopped-flow mixing chamber. The mixing dead-time must be less than 2 milliseconds.

  • Conductivity Monitoring: As the ozone cleaves the C=C bond, HCl is liberated. Record the sharp increase in electrical conductivity in real-time.

  • Data Analysis: Fit the conductivity accumulation curve to an exponential growth function to extract the second-order rate constant. Confirm the mechanism by titrating the final solution to ensure 2 moles of chloride are produced per mole of ozone consumed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11245, 1,1-Dichloropropene. Retrieved from[Link]

  • Martinez, E., Cabañas, B., Aranda, A., & Wayne, R. P. (1996). Temperature dependence of the reactions of the nitrate radical with dichloroalkenes followed by LIF detection. Journal of the Chemical Society, Faraday Transactions, 92(1), 53-58. Retrieved from[Link]

  • Dowideit, P., & von Sonntag, C. (1998). Reaction of Ozone with Ethene and Its Methyl- and Chlorine-Substituted Derivatives in Aqueous Solution. Environmental Science & Technology, 32(8), 1112-1119. Retrieved from[Link]

Exploratory

Technical Guide: Solubility and Partitioning Dynamics of 1,1-Dichloropropene

Executive Summary Understanding the solvation mechanics of small, volatile halogenated alkenes is a critical prerequisite for environmental modeling, toxicological assessments, and organic synthesis. 1,1-Dichloropropene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation mechanics of small, volatile halogenated alkenes is a critical prerequisite for environmental modeling, toxicological assessments, and organic synthesis. 1,1-Dichloropropene (CAS: 563-58-6) is an asymmetric, highly volatile chlorinated solvent and intermediate[1]. For researchers and drug development professionals, handling this compound presents unique physicochemical challenges. Its high vapor pressure and lipophilicity demand stringent, closed-system analytical protocols to prevent fugacity-driven data artifacts.

As a Senior Application Scientist, I approach the solvation of 1,1-dichloropropene not merely as a set of static lookup values, but as a dynamic thermodynamic equilibrium. This whitepaper deconstructs the causality behind its solubility profile in aqueous and organic media and provides field-proven, self-validating methodologies for accurate partitioning analysis.

Physicochemical Profiling & Mechanistic Causality

To predict how 1,1-dichloropropene behaves in a biphasic system, we must first analyze its molecular morphology. The molecule features a hydrophobic three-carbon alkene tail and a geminal dichloro group at the C1 position.

Table 1: Quantitative Physicochemical Properties
PropertyValue RangeCausality / Context
Molecular Weight 110.97 g/mol [1]Small molecular volume facilitates rapid diffusion across phase boundaries.
Density 1.16 - 1.17 g/cm³[2]Heavier than water; will form the bottom layer in high-concentration biphasic aqueous mixtures[1].
Vapor Pressure 45 - 90.8 mmHg (20-25 °C)[1][3]Highly volatile. Drives massive evaporative losses in open-system handling.
LogP (Octanol/Water) 2.32 - 2.63[4]High lipophilicity driven by the hydrophobic propene backbone.
Aqueous Solubility 749 mg/L to 2,700 mg/L[1][5]Variance is heavily dependent on temperature and experimental headspace control.
The Causality of Solvation

The massive variance reported in literature for its aqueous solubility—ranging from[5] to[1]—is not a chemical anomaly; it is an analytical artifact. Because 1,1-dichloropropene possesses a high vapor pressure, open-flask experimental designs allow the solute to escape into the vapor phase.

At a molecular level, the geminal dichloro group creates a strong localized dipole, allowing for weak dipole-dipole interactions with water, preventing the molecule from being entirely insoluble. However, the bulky halogens and the hydrophobic tail disrupt the hydrogen-bonded network of water, making organic partitioning (LogP ~2.3) thermodynamically favorable.

SolubilityDrivers Root 1,1-Dichloropropene Solubility Behavior Hydrophobic Hydrophobic Alkene Tail (C3 Chain) Root->Hydrophobic Dipole Gem-Dichloro Dipole (C1 Position) Root->Dipole Volatile High Vapor Pressure (90.8 mmHg) Root->Volatile Aq Limited Aqueous Solubility (0.75 - 2.7 g/L) Hydrophobic->Aq Restricts H-bonding Org High Organic Miscibility (LogP ~2.3) Hydrophobic->Org London dispersion Dipole->Aq Weak dipole-dipole Dipole->Org Solvation in polar aprotics Loss Fugacity / Volatilization Loss in Open Systems Volatile->Loss Requires closed systems

Logical drivers of 1,1-dichloropropene solubility and phase behavior.

Organic Solvent Miscibility & Partitioning

In organic synthesis and extraction workflows, 1,1-dichloropropene exhibits excellent miscibility across a broad spectrum of solvents due to the "like-dissolves-like" principle.

According to the, 1,1-dichloropropene is readily soluble in ether, benzene, and chloroform , and is completely miscible in ethanol [3].

  • Halogenated Solvents (Chloroform, Dichloromethane): Provide optimal solvation via London dispersion forces and halogen bonding.

  • Polar Aprotic Solvents (Acetone, Esters): Effectively stabilize the localized dipole of the C1 carbon without requiring hydrogen bond donation[1].

Experimental Methodologies: Self-Validating Protocols

Standard shake-flask methods will fail when applied to 1,1-dichloropropene. The solute will partition into the headspace, destroying the mass balance. To achieve trustworthy data, we must utilize a Zero-Headspace Shake-Flask Methodology .

This protocol is designed as a self-validating system: by quantifying both the aqueous and organic phases and calculating the total mass balance, researchers can instantly verify if evaporative loss occurred during the workflow.

Protocol: Zero-Headspace Determination of Aqueous Solubility and LogP

Step 1: Phase Pre-saturation

  • Action: Vigorously stir 1-octanol and HPLC-grade water in a sealed separatory funnel for 24 hours at 20 °C, then allow phase separation.

  • Causality: If dry solvents are used, they will partially dissolve into each other during the experiment, altering the phase volumes and skewing the final concentration calculations. Pre-saturation ensures strictly thermodynamic solute partitioning.

Step 2: Zero-Headspace Loading

  • Action: Inject a known mass of 1,1-dichloropropene into a glass vial. Fill the vial to the absolute brim with the pre-saturated aqueous and organic phases. Seal immediately with a PTFE-lined septum cap, ensuring no air bubbles are trapped.

  • Causality: Eliminating the headspace entirely prevents the volatile 1,1-dichloropropene from escaping into a gaseous phase, forcing 100% of the solute to partition between the liquid phases.

Step 3: Isothermal Agitation

  • Action: Place the sealed vials in an isothermal shaker at exactly 20.0 °C (±0.1 °C) for 48 hours.

  • Causality: Solubility is highly temperature-dependent. Strict thermal control prevents fluctuation-induced supersaturation.

Step 4: Phase Separation via Centrifugation

  • Action: Centrifuge the sealed vials at 3,000 RPM for 30 minutes. Do not use filter paper.

  • Causality: Filtration exposes the liquid to air (causing volatilization) and introduces filter media, which can adsorb the lipophilic solute, artificially lowering the measured concentration.

Step 5: Biphasic Quantification & Mass Balance Validation

  • Action: Pierce the septum with a microsyringe to sample the organic phase for GC-FID analysis, and the aqueous phase for LC-UV/MS analysis[6]. Calculate the total mass recovered.

  • Causality: If the sum of the solute in the aqueous and organic phases does not equal 98-102% of the initial injected mass, the system has a leak, and the data must be discarded. This makes the protocol self-validating.

G N1 Phase Pre-saturation (Water & Octanol) N2 Zero-Headspace Vial Loading N1->N2 Prevents volume shift N3 Isothermal Agitation (48h at 20°C) N2->N3 Minimizes volatilization N4 Phase Separation (Centrifugation) N3->N4 Thermodynamic equilibrium N5 Aqueous Sampling (LC-UV/MS) N4->N5 N6 Organic Sampling (GC-FID/MS) N4->N6 N7 LogP & Mass Balance Computation N5->N7 N6->N7

Zero-headspace workflow for volatile solute partitioning and LogP calculation.

References

  • Title: 1,1-Dichloropropene Compound Summary Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Provisional Peer-Reviewed Toxicity Values for 1,1-Dichloropropene Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Toxicological Profile for Dichloropropenes Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL: [Link]

  • Title: 1,1-Dichloropropene (T3D1908) Source: Toxin and Toxin Target Database (T3DB) URL: [Link]

Sources

Foundational

Volatility and Aqueous Partitioning of 1,1-Dichloropropene: A Technical Guide to Vapor Pressure and Henry's Law Constant

Executive Summary 1,1-Dichloropropene (CAS 563-58-6) is a highly volatile, halogenated alkene historically utilized as an agricultural fumigant and currently encountered as a synthetic intermediate and potential volatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloropropene (CAS 563-58-6) is a highly volatile, halogenated alkene historically utilized as an agricultural fumigant and currently encountered as a synthetic intermediate and potential volatile organic impurity (VOI) in pharmaceutical manufacturing. For researchers and drug development professionals, understanding its thermodynamic partitioning—specifically its vapor pressure ( Pvap​ ) and Henry's Law constant ( Hc​ )—is non-negotiable. These parameters dictate the molecule's environmental fate, occupational inhalation risk, and the engineering controls required for its removal during active pharmaceutical ingredient (API) purification (e.g., via vacuum stripping).

This whitepaper provides an authoritative, in-depth analysis of the physicochemical profiling of 1,1-dichloropropene, detailing the causality behind the analytical methodologies used to measure these parameters and establishing self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Profiling

Vapor Pressure Dynamics

Vapor pressure quantifies the tendency of a pure liquid to escape into the gas phase. 1,1-Dichloropropene exhibits a remarkably high vapor pressure, reported at 90.8 mmHg at 20 °C[1]. (Note: Some historical literature cites values closer to 30 mmHg[2], a discrepancy often caused by the presence of less volatile isomers like 1,3-dichloropropene or dynamic measurement errors). This high Pvap​ means that any uncontained liquid will rapidly volatilize, posing an immediate inhalation hazard in laboratory and manufacturing settings.

Henry's Law Constant ( Hc​ ) & Aqueous Partitioning

While vapor pressure describes pure liquid-to-gas phase transitions, Henry's Law constant ( Hc​ ) governs the equilibrium partitioning of the compound between an aqueous solution and the gas phase. 1,1-Dichloropropene exhibits an Hc​ of approximately 2.71×10−3 atm⋅m3/mol at 20 °C[2]. This relatively high value indicates a strong thermodynamic drive to partition out of water and into the headspace[3]. In drug development, this property can be exploited to remove 1,1-dichloropropene from aqueous waste streams or API matrices via gas sparging.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters of 1,1-Dichloropropene

ParameterValueReference Conditions
Molecular Weight 110.97 g/mol Standard Atomic Weights[1]
Boiling Point 77.0 °C1 atm[4]
Density 1.1675 g/cm³25 °C[4]
Vapor Pressure ( Pvap​ ) 90.8 mmHg20 °C[1]
Henry's Law Constant ( Hc​ ) 2.71×10−3 atm⋅m3/mol 20 °C[2]
Water Solubility 749 mg/L25 °C[1]

Experimental Methodologies for Parameter Determination

As an application scientist, ensuring the trustworthiness of thermodynamic data requires moving away from calibration-dependent assays and toward self-validating systems. The following protocols detail how to accurately measure Hc​ and Pvap​ by exploiting fundamental physical chemistry.

Protocol A: Phase Ratio Variation (PRV) Headspace GC for Henry's Law Constant

The Causality of the Method: Traditional headspace methods require external calibration curves, which are highly susceptible to matrix effects, standard degradation, and detector drift. The PRV method measures the headspace concentration at multiple gas-to-liquid volume ratios (phase ratios, β ). Because Hc​ is derived mathematically from the ratio of the slope to the intercept in the linear regression of reciprocal peak area versus β , the method relies purely on relative responses. This makes the protocol a self-validating system , inherently immune to absolute signal suppression.

Step-by-Step Methodology:

  • Sample Preparation: Dispense precise, varying volumes of an aqueous 1,1-dichloropropene solution (e.g., 2, 4, 6, 8, and 10 mL) into identical 20 mL headspace vials to create distinct phase ratios. Seal immediately with PTFE-lined septa.

  • Isothermal Equilibration: Incubate the vials in a thermostated agitator at exactly 20.0 °C for 45 minutes to ensure true thermodynamic vapor-liquid equilibrium.

  • Headspace Sampling: Extract 1.0 mL of the headspace gas using a gas-tight syringe heated to 80 °C (to prevent condensation of the analyte).

  • GC-MS Analysis: Inject the sample into a GC-MS equipped with a thick-film volatile organic column (e.g., DB-VRX). Monitor the target quantitation ion (m/z 75).

  • Data Processing & Calculation: Plot 1/A (where A is the peak area) against the phase ratio β ( Vgas​/Vliquid​ ). Calculate the dimensionless Henry's constant ( KH​ ) by dividing the slope by the y-intercept. Convert to standard units using Hc​=KH​×RT .

PRV_HS_GC A 1. Sample Preparation (Varying Phase Ratios) B 2. Isothermal Equilibration (Thermostated Bath) A->B C 3. Headspace Sampling (Heated Syringe) B->C D 4. GC-MS Analysis (Peak Area Quantification) C->D E 5. Linear Regression (1/Area vs. Phase Ratio) D->E F 6. Calculate H_c (Slope/Intercept × RT) E->F

Self-validating Phase Ratio Variation workflow for Henry's Law Constant determination.

Protocol B: Static Isoteniscope Method for Vapor Pressure

The Causality of the Method: Dynamic methods (like ebulliometry) induce boiling, which can cause preferential evaporation of volatile impurities, skewing the apparent vapor pressure. The static isoteniscope method isolates the pure liquid in a closed vacuum. By employing a rigorous freeze-pump-thaw degassing cycle, the system self-validates the purity of the vapor phase, ensuring that the measured pressure reflects only the pure compound's thermodynamic equilibrium.

Step-by-Step Methodology:

  • Degassing: Place pure 1,1-dichloropropene in the isoteniscope bulb. Freeze the sample using liquid nitrogen, evacuate the system to < 0.1 Pa, and thaw. Repeat this freeze-pump-thaw cycle three times to remove all dissolved non-condensable gases (e.g., atmospheric air).

  • Thermal Equilibration: Submerge the isoteniscope in a high-precision, temperature-controlled liquid bath at 20.0 °C.

  • Pressure Nulling: Adjust the pressure of the external manifold gas until the liquid levels in the U-tube manometer of the isoteniscope are perfectly level, indicating that the internal vapor pressure equals the external manifold pressure.

  • Measurement: Read the absolute pressure from a high-accuracy capacitance manometer connected to the manifold.

Pharmacokinetic & Toxicological Implications

In drug development and occupational toxicology, understanding the physical chemistry of a compound is the first step in predicting its biological interaction. The high vapor pressure and Hc​ of 1,1-dichloropropene dictate that inhalation is the primary vector for exposure [3].

Once absorbed into the systemic circulation, the toxicity of 1,1-dichloropropene is not inherent to the parent molecule; rather, it is a consequence of its hepatic bioactivation. The enzyme Glutathione transferase catalyzes the attack of a glutathione thiolate ion at the C2 position of the alkene[3]. This specific nucleophilic attack results in the formation of an unstable, highly reactive S-conjugate that rapidly transitions into a mutagenic episulfonium ion [3]. This electrophilic intermediate is capable of alkylating DNA and cellular proteins, driving the compound's hepatotoxicity and mutagenic potential.

Metabolism A 1,1-Dichloropropene (Liquid State) B Volatilization (High P_vap & H_c) A->B C Inhalation Exposure B->C D Hepatic Uptake C->D E Glutathione Transferase (Bioactivation) D->E F Mutagenic Episulfonium Ion E->F

Volatilization-driven inhalation exposure and hepatic bioactivation pathway.

Conclusion

The precise determination of vapor pressure and Henry's Law constant for 1,1-dichloropropene is foundational for accurate environmental modeling and pharmaceutical risk assessment. By utilizing self-validating analytical techniques—such as Phase Ratio Variation Headspace GC and Static Isoteniscope measurements—scientists can eliminate calibration biases and matrix interferences. Ultimately, mastering these thermodynamic parameters allows for the intelligent design of API purification processes and the implementation of robust safety controls against inhalation-driven bioactivation.

References

  • 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Toxicological Profile for Dichloropropenes Source: Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry URL:[Link]

  • 1,1-Dichloropropene - CAS Common Chemistry Source: American Chemical Society (ACS) / CAS URL:[Link]

  • Provisional Peer-Reviewed Toxicity Values for 1,1-Dichloropropene (CASRN 563-58-6) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Exploratory

The Shadow Isomer: A Technical Guide to 1,1-Dichloropropene as a Fumigant Byproduct

Executive Summary While 1,3-dichloropropene (1,3-DCPe) has been a cornerstone of agricultural pest management as a broad-spectrum soil fumigant and nematocide, its manufacturing process invariably generates a suite of is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 1,3-dichloropropene (1,3-DCPe) has been a cornerstone of agricultural pest management as a broad-spectrum soil fumigant and nematocide, its manufacturing process invariably generates a suite of isomeric impurities. Among these, 1,1-dichloropropene (1,1-DCPe) stands out due to its unique toxicological profile and environmental persistence. Unlike its commercial counterpart, 1,1-DCPe has no registered agricultural or industrial applications; it exists solely as an unintended artifact of high-temperature chlorination processes [1].

This whitepaper provides an in-depth analysis of the chemical history, synthesis pathways, and toxicological mechanisms of 1,1-DCPe. Designed for toxicologists, environmental chemists, and drug development professionals, this guide elucidates the specific enzymatic bioactivation pathways that render this trace byproduct a mutagenic hazard, alongside validated protocols for its detection and study.

Historical Context and Chemical Synthesis

In the mid-20th century, the agricultural industry relied heavily on "D-D mixture"—a crude formulation of 1,2-dichloropropane and 1,3-dichloropropene—to control root-knot nematodes. As regulatory scrutiny regarding groundwater contamination intensified, manufacturers transitioned to higher-purity formulations, most notably Telone II, which consists of >90% 1,3-DCPe [2].

Despite these purification efforts, the fundamental chemistry of 1,3-DCPe synthesis makes the complete elimination of isomeric byproducts economically and thermodynamically challenging. The industrial production of 1,3-DCPe involves the high-temperature chlorination (approx. 500°C) of propylene to yield allyl chloride, followed by further chlorination and fractional distillation. During this aggressive halogenation, allylic rearrangements and electrophilic additions lead to the formation of trace isomers, including 1,1-DCPe, 1,2-DCPe, and 2,3-DCPe.

Synthesis Propylene Propylene (C3H6) Chlorination High-Temp Chlorination (500°C) Propylene->Chlorination AllylChloride Allyl Chloride (Intermediate) Chlorination->AllylChloride FurtherChlorination Further Chlorination & Distillation AllylChloride->FurtherChlorination Telone 1,3-Dichloropropene (Target Fumigant) FurtherChlorination->Telone Primary Yield Byproduct 1,1-Dichloropropene (Trace Byproduct) FurtherChlorination->Byproduct Isomeric Impurity

Chemical synthesis of 1,3-dichloropropene and 1,1-dichloropropene byproduct formation.

Toxicological Profile: The Episulfonium Pathway

The toxicological significance of 1,1-DCPe diverges sharply from 1,3-DCPe. While 1,3-DCPe is primarily metabolized via cytochrome P450 oxidation to reactive epoxides, 1,1-DCPe exhibits a unique, highly specific bioactivation mechanism mediated by Glutathione S-Transferase Theta 1 (GSTT1-1) .

In a counterintuitive metabolic twist, conjugation with glutathione (GSH)—typically a detoxifying pathway—serves to bioactivate 1,1-DCPe. The thiolate ion of GSH attacks the C2 position of 1,1-DCPe via an addition-elimination mechanism. The subsequent elimination of a chloride ion yields a highly reactive, electrophilic episulfonium ion . This intermediate acts as a potent alkylating agent, binding covalently to DNA and inducing base-substitution mutations [3].

Because standard Salmonella typhimurium strains used in the Ames test lack the mammalian GSTT1-1 enzyme, 1,1-DCPe historically yielded false-negative mutagenicity results. It is only when tested in genetically engineered strains (e.g., RSJ100 expressing rat GSTT1-1) that its true genotoxic potential—approximately 5,000 times greater than its congener 1,1-dichloroethylene—is revealed [3].

Bioactivation DCPe 1,1-Dichloropropene GST Glutathione S-Transferase (GSTT1-1) DCPe->GST GSH Addition Conjugate S-Conjugate Intermediate GST->Conjugate C2 Thiolate Attack Episulfonium Reactive Episulfonium Ion Conjugate->Episulfonium Chloride Elimination DNA DNA Adduct Formation (Mutagenesis) Episulfonium->DNA Base Substitution

GSTT1-1 mediated bioactivation of 1,1-dichloropropene to a mutagenic episulfonium ion.

Comparative Data Presentation

To contextualize the risk profile of 1,1-DCPe, it must be compared directly against the primary fumigant, 1,3-DCPe. The table below synthesizes their divergent chemical behaviors and environmental footprints.

Parameter1,3-Dichloropropene (1,3-DCPe)1,1-Dichloropropene (1,1-DCPe)
Primary Application Nematocide / Soil FumigantNone (Manufacturing Byproduct)
Bioactivation Enzyme CYP450 (Primary)GSTT1-1 (Glutathione Transferase)
Reactive Intermediate Epoxide / 3-chloro-3-hydroxypropanalEpisulfonium Ion
Mutagenicity (Ames Test) Positive (Standard Strains TA100)Positive (Only in RSJ100/GSTT1-1)
Environmental Detection High near agricultural injection sitesRare (0.01% of public water systems) [2]
Vapor Pressure (20°C) 34.3 mmHg~40 mmHg (Highly Volatile)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to study 1,1-DCPe in both environmental and toxicological contexts.

Protocol A: Quantification of 1,1-DCPe in Aqueous Samples (Adapted from EPA Method 524.2)

Causality: Direct liquid injection of 1,1-DCPe into a Gas Chromatograph (GC) yields poor sensitivity due to its high volatility and trace concentrations. Purge-and-trap methodology is required to strip the volatile organics from the aqueous matrix and concentrate them onto a sorbent trap, ensuring high signal-to-noise ratios during Mass Spectrometry (MS) analysis.

Step-by-Step Methodology:

  • Sample Preparation: Collect 40 mL of the aqueous sample in a volatile organic analysis (VOA) vial. Immediately add 25 mg of ascorbic acid. Rationale: Ascorbic acid acts as a reducing agent to quench residual free chlorine, preventing the artifactual formation of chlorinated organics during storage.

  • Internal Standardization: Spike the sample with 1.0 μL of an internal standard mix (e.g., Fluorobenzene and 1,2-Dichlorobenzene-d4) to a final concentration of 5 μg/L. Rationale: Internal standards self-validate the extraction efficiency and correct for instrument drift.

  • Purging: Transfer 5 mL of the sample to the sparging vessel. Purge with ultra-pure Helium at 40 mL/min for 11 minutes at ambient temperature. The volatilized 1,1-DCPe is swept onto a Tenax/Silica gel/Charcoal trap.

  • Desorption: Rapidly heat the trap to 180°C while backflushing with Helium for 1 minute to desorb the analytes directly onto the GC column (e.g., DB-VRX, 60m x 0.25mm).

  • GC/MS Analysis: Program the GC oven from 35°C (hold 4 min) to 200°C at 10°C/min. Monitor 1,1-DCPe using Selected Ion Monitoring (SIM) targeting the primary mass-to-charge (m/z) ratio of 75 and secondary m/z of 110.

Protocol B: Mutagenicity Assessment via GSTT1-1 Expressing Salmonella

Causality: Because 1,1-DCPe is highly volatile, standard agar plate incorporation assays result in rapid evaporation of the test compound before cellular uptake can occur. A sealed vapor-phase exposure system is mandatory. Furthermore, the use of the RSJ100 strain is critical to provide the necessary GSTT1-1 enzymatic machinery for episulfonium ion formation.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strain RSJ100 (expressing rat GSTT1-1) in Oxoid nutrient broth overnight at 37°C to an optical density (OD600) of 1.0.

  • Plating: Add 0.1 mL of the bacterial culture to 2.0 mL of molten top agar containing trace histidine/biotin. Pour over minimal glucose agar plates and allow to solidify.

  • Vapor-Phase Exposure: Place the uncapped agar plates inside a sterile, airtight 9-liter glass desiccator.

  • Dosing: Inject liquid 1,1-DCPe (ranging from 0 to 50 μL) onto a sterile filter paper suspended inside the desiccator. Seal the chamber immediately. Rationale: The liquid will rapidly volatilize, establishing a uniform gaseous concentration within the chamber.

  • Incubation & Validation: Incubate the sealed chamber at 37°C for 48 hours. Include a parallel chamber with 1,2-dibromoethane as a positive control (a known GST-activated mutagen) to validate the assay's enzymatic activity.

  • Quantification: Remove the plates and count the number of His+ revertant colonies. A dose-dependent increase in colonies compared to the negative control confirms mutagenicity.

Conclusion

While 1,1-dichloropropene is not an active ingredient in commercial agriculture, its persistent presence as a byproduct of 1,3-dichloropropene synthesis demands rigorous scientific oversight. Its unique bioactivation via the GSTT1-1 pathway into a DNA-alkylating episulfonium ion highlights the necessity of using mechanism-specific assays in toxicological screening. As analytical techniques advance, continued monitoring of public water systems and agricultural runoff remains critical to mitigating the hidden risks of this shadow isomer.

References

  • Title: 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Toxicological Profile for Dichloropropenes Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL: [Link]

  • Title: Genotoxicity and Metabolism of the Source-Water Contaminant 1,1-dichloropropene: Activation by GSTT1-1 and Structure-Activity Considerations Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Foundational

Metabolic Bioactivation and Toxicity of 1,1-Dichloropropene in Mammalian Systems: A Mechanistic and Methodological Guide

Introduction: The Chemical Context 1,1-Dichloropropene (1,1-DCPe) is a halogenated aliphatic hydrocarbon frequently identified as a source-water contaminant[1]. While it shares structural homology with the widely studied...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

1,1-Dichloropropene (1,1-DCPe) is a halogenated aliphatic hydrocarbon frequently identified as a source-water contaminant[1]. While it shares structural homology with the widely studied agricultural fumigant 1,3-dichloropropene (1,3-DCPe) and the industrial chemical 1,1-dichloroethylene (1,1-DCE), its metabolic routing in mammalian systems diverges radically. For drug development professionals and toxicologists assessing the safety profiles of halogenated moieties, understanding this divergence is critical. Standard screening assays often fail to capture the unique toxicity of 1,1-DCPe due to its reliance on an atypical bioactivation pathway.

Mechanistic Toxicology: The Paradoxical Role of GSTT1-1

In classical xenobiotic metabolism, Cytochrome P450 (CYP450) enzymes drive Phase I bioactivation (e.g., forming reactive epoxides), while Glutathione S-Transferase (GST) drives Phase II detoxification by conjugating electrophiles with glutathione (GSH) for renal excretion. For isomers like 1,3-DCPe, GST performs this canonical protective role[2].

However, for 1,1-DCPe, this paradigm is inverted. Mammalian GST—specifically the theta class enzyme GSTT1-1—acts as a potent engine of bioactivation[3].

Mechanistic Causality: The bioactivation sequence initiates when the thiolate ion of GSH attacks 1,1-DCPe. While nucleophilic attack could theoretically occur at either the C1 or C2 position, empirical evidence demonstrates that attack at the C2 position triggers an addition-elimination reaction[4]. This yields a single unsaturated S-conjugate retaining one chlorine atom. Due to its specific stereoelectronic instability, this intermediate undergoes spontaneous intramolecular rearrangement to form a highly reactive episulfonium ion [5]. This electrophilic species readily intercalates and binds to DNA, acting as a potent base-substitution mutagen[1].

Pathway DCP 1,1-Dichloropropene (1,1-DCPe) GST GSTT1-1 + GSH (Catalysis) DCP->GST Thiolate attack at C2 S_Conj Unsaturated S-conjugate GST->S_Conj Addition-Elimination Episulfonium Episulfonium Ion (Reactive Electrophile) S_Conj->Episulfonium Spontaneous Rearrangement DNA DNA Adducts (Base Substitution) Episulfonium->DNA Genotoxic Binding

Figure 1: GSTT1-1 mediated bioactivation pathway of 1,1-dichloropropene.

Comparative Toxicokinetics

The structural nuances of haloalkenes strictly dictate their metabolic routing. As demonstrated in Table 1, 1,1-DCPe is unique among its congeners in its reliance on GSTT1-1 for activation. Consequently, depletion of hepatic GSH stores—which normally exacerbates the toxicity of CYP-activated compounds—actually reduces the mutagenic potential of 1,1-DCPe[3].

Table 1: Metabolic and Mutagenic Profiles of Halogenated Propene/Ethene Congeners

CompoundPrimary Metabolic PathwayReactive IntermediateMutagenicity in RSJ100 Strain (Relative)
1,1-Dichloropropene GSTT1-1 Conjugation Episulfonium Ion +++++ (~5000x vs 1,1-DCE)
1,3-DichloropropeneCYP450 Oxidation / GST DetoxEpoxide / Chloroacetones- (No enhanced mutagenesis)
1,1-DichloroethyleneCYP2E1 OxidationEpoxide+ (Baseline)

Data synthesized from comparative mutagenesis assays[1].

Self-Validating Experimental Protocols

To rigorously evaluate the metabolic pathways of highly volatile, GST-activated compounds, standard in vitro assays (such as traditional Ames tests using rat liver S9 fractions) are fundamentally flawed. Standard S9 fractions are optimized for CYP450 activity and lack sufficient endogenous GSH, leading to false-negative safety profiles for compounds like 1,1-DCPe.

As application scientists, we deploy the following self-validating protocols to overcome these analytical blind spots.

Protocol Step1 1. Vapor-Phase Dosing (Headspace Equilibrium) Step2 2. Cytosolic Incubation (Rat Liver / GSTT1-1) Step1->Step2 Volatile transfer Step3A 3A. GSH Depletion Assay (Ellman's Reagent / DTNB) Step2->Step3A Aliquot for kinetics Step3B 3B. Ames RSJ100 Assay (Revertant Colony Count) Step2->Step3B Aliquot for mutagenesis Step4 4. Kinetic & Genotoxic Synthesis (Self-Validating Dosimetry) Step3A->Step4 Conjugation rate Step3B->Step4 Mutation frequency

Figure 2: Self-validating workflow for assessing 1,1-DCPe bioactivation and genotoxicity.

Protocol A: In Vitro GSH Conjugation Kinetics (Vapor-Phase Dosing)

Causality & Rationale: 1,1-DCPe has a low boiling point (~31.6 °C)[6]. Direct liquid spiking into an assay buffer leads to rapid volatilization and incalculable dosimetry. By utilizing a sealed headspace system, we establish a Henry's Law equilibrium, ensuring constant, calculable substrate exposure to the enzyme fraction. Furthermore, because the episulfonium ion is too transient for direct LC-MS quantification, we measure stoichiometric GSH depletion as a highly reliable, self-validating proxy for the conjugation rate.

Step-by-Step Methodology:

  • System Preparation: Dispense 1.0 mL of reaction buffer (100 mM potassium phosphate, pH 7.4, containing 2 mM GSH) into a 10 mL sterile headspace vial.

  • Enzyme Addition: Add purified rat liver cytosol or recombinant human GSTT1-1 (final protein concentration: 1 mg/mL). Seal the vial immediately with a PTFE-lined septum.

  • Vapor-Phase Dosing: Inject 1,1-DCPe directly into the headspace using a gas-tight syringe to achieve target vapor concentrations (e.g., 100–500 ppm).

  • Incubation: Incubate the sealed vials in a shaking water bath at 37 °C for 30 minutes to allow vapor-liquid equilibration and enzymatic conjugation.

  • Reaction Termination & Derivatization: Withdraw a 100 µL aliquot of the liquid phase and immediately mix with 900 µL of ice-cold 5% trichloroacetic acid (TCA) to precipitate proteins and halt the reaction. Centrifuge at 10,000 x g for 5 minutes.

  • Quantification (Ellman's Assay): Transfer 50 µL of the supernatant to a 96-well plate. Add 200 µL of Ellman's reagent (DTNB) solution. Measure absorbance at 412 nm.

  • Validation: Calculate the specific activity. A validated system should yield a conjugation rate of approximately 0.33 nmol GSH/min/mg protein for 1,1-DCPe[1].

Protocol B: Transgenic Salmonella Mutagenicity Assay (RSJ100)

Causality & Rationale: To definitively prove that GSTT1-1 is the causative agent of genotoxicity, we utilize the transgenic Salmonella typhimurium strain RSJ100[1]. This strain is genetically engineered to express the rat GSTT1-1 gene. This directly couples the mammalian bioactivation engine to the bacterial mutational target (DNA), eliminating the need for exogenous S9 mix and preventing the loss of highly reactive episulfonium intermediates in the extracellular matrix.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. typhimurium RSJ100 overnight in Oxoid nutrient broth supplemented with ampicillin to maintain the GSTT1-1 expression plasmid.

  • Exposure Chamber Setup: Plate 100 µL of the overnight culture onto minimal glucose agar plates supplemented with trace histidine/biotin.

  • Gas-Phase Exposure: Place the uncapped plates inside a sealed, sterile 10 L desiccator chamber. Introduce 1,1-DCPe into the chamber atmosphere to achieve desired concentrations (0 to 10,000 ppm).

  • Incubation: Incubate the sealed chamber at 37 °C for 48 hours.

  • Scoring & Validation: Count the number of revertant colonies. A self-validating positive result will show a dose-dependent increase in mutation frequency exclusively in the RSJ100 strain, while control strains lacking the GSTT1-1 plasmid (e.g., TA1535) will remain at baseline.

Conclusion & Implications for Drug Development

The metabolic routing of 1,1-dichloropropene serves as a critical case study in xenobiotic bioactivation. It underscores a vital lesson for drug development professionals: detoxification pathways are not universally protective. When designing aliphatic or halogenated drug candidates, the potential for GST-mediated formation of episulfonium ions must be actively screened using target-specific transgenic models, rather than relying solely on traditional CYP-heavy S9 assays.

References

  • Granville, C. A., Ross, M. K., Tornero-Velez, R., Hanley, N. M., Roop, B. C., DeMarini, D. M., & Pegram, R. A. (2005). Genotoxicity and metabolism of the source-water contaminant 1,1-dichloropropene: activation by GSTT1-1 and structure–activity considerations. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 572(1-2), 98-112. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. U.S. Department of Health and Human Services, Public Health Service. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11245, 1,1-Dichloropropene. URL: [Link]

Sources

Exploratory

Introduction: Elucidating the Molecular Signature of 1,1-Dichloropropene

An In-Depth Technical Guide to the Infrared (IR) and NMR Spectral Data of 1,1-Dichloropropene 1,1-Dichloropropene (C₃H₄Cl₂) is a chlorinated alkene of significant interest in organic synthesis and as an intermediate in c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) and NMR Spectral Data of 1,1-Dichloropropene

1,1-Dichloropropene (C₃H₄Cl₂) is a chlorinated alkene of significant interest in organic synthesis and as an intermediate in chemical manufacturing.[1][2] Its utility is intrinsically linked to its molecular structure, which dictates its reactivity and physical properties. A precise and unambiguous structural confirmation is paramount for researchers and drug development professionals to ensure material purity, predict reaction outcomes, and comply with regulatory standards.

This guide provides an in-depth analysis of the spectral signature of 1,1-dichloropropene using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a mere presentation of data, delving into the causal relationships between the molecule's structure and its spectral output. The methodologies described herein are designed to be self-validating, reflecting field-proven best practices for obtaining high-fidelity spectral data.

Molecular Structure and Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds within the 1,1-dichloropropene molecule will absorb energy at characteristic frequencies, causing them to stretch or bend. These absorptions provide a unique "fingerprint" of the functional groups present.[3]

The structure of 1,1-dichloropropene contains three key types of bonds that give rise to distinct IR absorptions: the carbon-carbon double bond (C=C), the sp² and sp³ hybridized carbon-hydrogen bonds (=C-H and -C-H), and the carbon-chlorine bonds (C-Cl).

Diagram: Molecular Structure of 1,1-Dichloropropene

Caption: Ball-and-stick model of 1,1-dichloropropene.

Interpretation of Key IR Absorption Bands

The analysis of the 1,1-dichloropropene IR spectrum focuses on the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • =C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp² hybridized carbon (C2) typically appears at a frequency just above 3000 cm⁻¹. This is a diagnostic peak for alkenes and aromatic compounds, distinguishing them from alkanes whose C-H stretches occur below 3000 cm⁻¹.[4]

  • -C-H Stretch: The methyl group (-CH₃) hydrogens attached to the sp³ hybridized carbon (C3) exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.[5]

  • C=C Stretch: The carbon-carbon double bond stretch is a key indicator for an alkene. For 1,1-disubstituted alkenes, this peak is expected in the 1640-1680 cm⁻¹ region.[4][6] Its intensity can be variable, but it is a crucial piece of confirmatory data.

  • =C-H Bend: The out-of-plane bending (wagging) vibration of the vinylic C-H bond gives rise to a strong band in the 1000-650 cm⁻¹ region, which can be highly characteristic of the alkene substitution pattern.[4][6]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the 800-600 cm⁻¹ range. The presence of two chlorine atoms on the same carbon can lead to both symmetric and asymmetric stretching modes.

Quantitative IR Data Summary

The following table summarizes the characteristic infrared absorption bands for 1,1-dichloropropene, compiled from evaluated spectra.[7]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3090Medium=C-H Stretch (vinylic)
~2950-2920Medium-Strong-C-H Asymmetric & Symmetric Stretch (methyl)
~1645MediumC=C Stretch
~1440Medium-C-H Asymmetric Bend (methyl)
~930Strong=C-H Out-of-plane Bend
~700-800StrongC-Cl Stretch

Data sourced from the NIST Chemistry WebBook, based on Coblentz Society evaluated spectra.[7]

Experimental Protocol: Acquiring a Neat IR Spectrum

The acquisition of a high-quality IR spectrum for a liquid sample like 1,1-dichloropropene is straightforward. The following protocol utilizes the "neat" sampling technique with salt plates, which avoids solvent interference.

  • Preparation: Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture from your fingers.[3]

  • Sample Application: Place one drop of 1,1-dichloropropene onto the surface of one salt plate.

  • Assembly: Place the second salt plate on top of the first, gently rotating it a quarter turn to create a thin, uniform liquid film between the plates.[8]

  • Data Acquisition:

    • Place the assembled plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Cleaning: Immediately after analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone or chloroform), followed by drying in a desiccator.[3]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically ¹H (protons) and ¹³C in this context. It is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,1-dichloropropene is expected to show two distinct signals corresponding to the two non-equivalent sets of protons.

  • Chemical Shift: The position of a signal (in ppm) indicates the electronic environment of the proton. Electronegative atoms, like chlorine, and π-systems, like the C=C double bond, deshield nearby protons, shifting their signals to a higher ppm value (downfield).[9]

    • The vinylic proton (=CH ) is attached to the double bond and is therefore expected to be significantly downfield.

    • The methyl protons (-CH ₃) are on an sp³ carbon and will appear further upfield.

  • Integration: The area under each signal is proportional to the number of protons it represents. We expect an integration ratio of 1:3 for the vinylic proton versus the methyl protons.

  • Multiplicity (Splitting): The n+1 rule governs the splitting of signals due to coupling with adjacent, non-equivalent protons.

    • The vinylic proton has three neighboring protons on the methyl group (n=3), so its signal will be split into a quartet (3+1=4).

    • The three equivalent methyl protons have one neighboring vinylic proton (n=1), so their signal will be split into a doublet (1+1=2).

Diagram: ¹H-¹H Coupling in 1,1-Dichloropropene

G H_vinyl =CH H_methyl -CH3 H_vinyl->H_methyl J (quartet/doublet)

Caption: Coupling relationship between proton environments.

Quantitative ¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
=CH -~6.01HQuartet (q)~7.0
-CH~2.13HDoublet (d)~7.0

Representative data compiled from sources such as PubChem and SpectraBase.[1][10]

¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment.[11] 1,1-Dichloropropene has three non-equivalent carbons and will therefore show three distinct signals.

  • C1 (=CCl₂): This carbon is part of the double bond and is directly attached to two highly electronegative chlorine atoms. This dual effect will cause a significant downfield shift.[12]

  • C2 (=CH-): This carbon is also part of the double bond, which shifts it downfield relative to sp³ carbons, but it is less deshielded than C1.

  • C3 (-CH₃): This sp³ hybridized carbon will be the most shielded (furthest upfield) of the three carbons.

Quantitative ¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)
C Cl₂~126
=C H-~120
-C H₃~23

Representative data compiled from sources such as PubChem.[1]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol ensures the acquisition of high-resolution spectra suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1,1-dichloropropene into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃). CDCl₃ is versatile and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[13][14]

    • Ensure the sample is fully dissolved. Transfer the solution to a high-quality 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is present to prevent peak broadening.[14]

  • Instrument Setup & Tuning:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step). This maintains a stable magnetic field.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

  • ¹H Spectrum Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment. A 90° pulse is typically used.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 200 ppm).[11]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a good spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum correctly.

    • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H; 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Conclusion: An Integrated Approach to Structural Verification

The combination of IR and NMR spectroscopy provides a comprehensive and definitive characterization of 1,1-dichloropropene. IR spectroscopy rapidly confirms the presence of key functional groups—the alkene C=C and the associated vinylic and alkyl C-H bonds. Subsequently, ¹H and ¹³C NMR spectroscopy provides the precise atomic connectivity, confirming the 1,1-dichloro substitution pattern through the characteristic chemical shifts and the quartet-doublet coupling pattern observed in the proton spectrum. This integrated spectral analysis constitutes a robust and reliable methodology for the structural verification of 1,1-dichloropropene, essential for its application in research and development.

References

  • SpectraBase. (n.d.). 1,1-Dichloro-1-propene - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dichloropropene. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,1-dichloro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. Chem 118A Handout. Retrieved from [Link]

  • Smith, B. C. (2016). The IR Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic Dehydrochlorination Synthesis of 1,1-Dichloropropene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating technical guide on the synthesis of 1,1-dichloropropene via liquid-phase and vapo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating technical guide on the synthesis of 1,1-dichloropropene via liquid-phase and vapor-phase catalytic dehydrochlorination.

Mechanistic Principles and Pathway Selection

1,1-Dichloropropene ( C3​H4​Cl2​ ) is a highly valuable synthetic intermediate used extensively in the production of agrochemicals, pharmaceuticals, and next-generation fluorinated refrigerants (such as hydrofluoroolefins). The synthesis of this terminal di-halogenated alkene relies on the regioselective elimination of hydrogen chloride (HCl) from trichlorinated alkane precursors, most notably 1,1,2-trichloropropane .

Causality in Reaction Design

The choice of precursor and catalytic environment dictates the transition state and ultimate regioselectivity of the reaction.

  • Regioselectivity: In 1,1,2-trichloropropane, the proton at the C2 position is highly acidic due to the inductive electron-withdrawing effects of the adjacent chlorine atoms. Under basic or Lewis acidic conditions, the abstraction of this C2 proton and the subsequent elimination of the primary chlorine at C1 proceeds via an E2 anti-periplanar transition state, selectively yielding 1,1-dichloropropene.

  • Phase Selection: Liquid-phase reactions utilize strong aqueous bases combined with phase-transfer catalysts (PTCs) to overcome biphasic mass transfer limitations, yielding high conversions at moderate temperatures 1. Conversely, vapor-phase catalytic routes employ solid Lewis acid catalysts at elevated temperatures to facilitate continuous industrial processing, avoiding the generation of stoichiometric aqueous salt waste 2.

Mechanism P1 1,1,2-Trichloropropane P2 Base-Mediated (Liquid) KOH + PTC, 70°C P1->P2 P3 Catalytic (Vapor) Solid Catalyst, >300°C P1->P3 P4 E2 Elimination State P2->P4 P3->P4 P5 1,1-Dichloropropene P4->P5 Major Pathway P6 Byproducts P4->P6 Minor Pathway

Mechanistic pathways for the regioselective dehydrochlorination of 1,1,2-trichloropropane.

Experimental Protocols

The following methodologies detail both batch liquid-phase and continuous vapor-phase approaches. Every protocol is designed as a self-validating system , ensuring that researchers can analytically verify success at critical inflection points.

Protocol A: Liquid-Phase Base-Mediated Dehydrochlorination

This batch protocol utilizes a phase-transfer catalyst to drive the dehydrochlorination of 1,1,2-trichloropropane at moderate temperatures 1.

Materials:

  • 1,1,2-Trichloropropane (Precursor)

  • 5.0 N Aqueous Caustic Solution (NaOH or KOH)

  • Benzyltrimethylammonium chloride (Phase-Transfer Catalyst, PTC)

  • Methylene chloride (Extraction solvent)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology:

  • Reactor Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 40.7 g of 1,1,2-trichloropropane and 1.97 g of benzyltrimethylammonium chloride.

  • Thermal Activation: Heat the biphasic mixture to 70 °C under continuous agitation.

  • Base Addition: Slowly add 60 mL of the 5.0 N aqueous caustic solution. Maintain the temperature at 70 °C for exactly 4 hours.

  • Phase Separation: Cool the solution to ambient temperature. Transfer to a separatory funnel and isolate the organic phase.

  • Extraction: Extract the remaining aqueous phase with an equal volume of methylene chloride to capture residual product.

  • Purification: Combine the organic phases, dry over anhydrous MgSO4​ , filter, and subject to fractional distillation to isolate pure 1,1-dichloropropene.

Causality & Design Rationale: The PTC is strictly required because hydroxide ions are insoluble in the organic precursor phase. Benzyltrimethylammonium chloride shuttles the OH− into the organic layer, dramatically lowering the activation energy for the E2 elimination. Aqueous base is explicitly chosen over alcoholic base to prevent the formation of ether byproducts via competing Williamson ether synthesis 3.

Self-Validation & IPC (In-Process Control):

  • Validation Check: Analyze the dried crude solution via Gas Chromatography (GC-FID) and 1H -NMR. The complete disappearance of the 1,1,2-trichloropropane multiplet and the emergence of terminal alkene protons in the NMR spectrum validates the completion of the reaction. Expected yield under these parameters is ~80.6% 1.

Protocol B: Continuous Vapor-Phase Catalytic Dehydrochlorination

For scalable synthesis, vapor-phase thermal decomposition over a solid catalyst bed is preferred 2.

Materials:

  • 1,1,2-Trichloropropane

  • Nitrogen ( N2​ ) carrier gas

  • Supported Lewis Acid Catalyst (e.g., CsCl/SiO2​ or Iron-based mesh)

Step-by-Step Methodology:

  • Bed Preparation: Pack a tubular fixed-bed reactor with the selected solid catalyst. Purge the system thoroughly with N2​ to remove atmospheric moisture.

  • Thermal Equilibration: Heat the catalytic bed to a steady-state temperature between 350 °C and 550 °C.

  • Vaporization: Feed 1,1,2-trichloropropane into a pre-heater set to 200 °C, vaporizing the precursor into the N2​ carrier stream.

  • Catalytic Conversion: Introduce the vapor stream into the reactor. Calibrate the flow rate to ensure a strict residence time of 1 to 5 seconds.

  • Quenching & Scrubbing: Pass the reactor effluent through a cold trap (to condense the organic products) followed immediately by a caustic scrubber (to neutralize the liberated HCl gas).

  • Isolation: Fractionally distill the condensed organics to yield high-purity 1,1-dichloropropene.

Causality & Design Rationale: The solid Lewis acid catalyst polarizes the C-Cl bond, facilitating thermal cracking without the need for a liquid base. The residence time is the most critical parameter: it must be kept under 10 seconds (preferably 1–3 seconds) to suppress over-elimination into chloropropyne and to prevent carbonaceous coking on the catalyst surface 2.

Self-Validation & IPC:

  • Validation Check: Monitor the pH of the caustic scrubber continuously. A rapid drop in pH indicates HCl breakthrough, confirming active dehydrochlorination but signaling the need for scrubber replenishment. GC-MS of the cold trap condensate must show >85% selectivity for 1,1-dichloropropene to validate catalyst efficacy.

Workflow N1 1,1,2-Trichloropropane (Precursor) N2 Vaporizer (200-250°C) N1->N2 Feed Injection N3 Catalytic Reactor (300-550°C) N2->N3 Gas Phase N4 Quench & Scrubber (HCl Removal) N3->N4 Crude Effluent + HCl N5 Fractional Distillation N4->N5 Neutralized Organics N6 1,1-Dichloropropene (Target Product) N5->N6 High Purity Yield

Workflow for the continuous vapor-phase catalytic dehydrochlorination to 1,1-dichloropropene.

Quantitative Data Presentation

The table below summarizes the critical operational parameters and outcomes for the two distinct synthetic methodologies, allowing process chemists to select the appropriate route based on scale and infrastructure.

ParameterLiquid-Phase Base-MediatedContinuous Vapor-Phase Catalytic
Precursor 1,1,2-Trichloropropane1,1,2-Trichloropropane
Catalyst / Reagent 5.0 N NaOH/KOH + Benzyltrimethylammonium chlorideSupported Lewis Acid (e.g., CsCl/SiO2​ or Fe-based)
Operating Temperature 70 °C300 – 550 °C
Residence / Reaction Time 4 hours (Batch)1 – 5 seconds (Continuous)
Typical Yield ~80.6%>85.0% (dependent on catalyst life)
Primary Byproducts Isomeric dichloropropenes, ethers (if alcoholic base used)Carbonaceous deposits (coking), chloropropyne
Scalability Moderate (Batch limitations, biphasic mixing limits)High (Industrial continuous flow)

References

  • Title: US9403741B2 - Process for the production of chlorinated alkanes Source: Google Patents URL
  • Title: WO2014164368A1 - Process for the production of chlorinated alkanes Source: Google Patents URL
  • Title: JP5599271B2 - Method for producing chloropropane Source: Google Patents URL
  • Title: 1,1-Dichloropropane | 78-99-9 | Benchchem Source: Benchchem URL

Sources

Application

GC-MS protocols for detecting 1,1-dichloropropene in groundwater

Application Note: High-Sensitivity GC-MS Determination of 1,1-Dichloropropene in Groundwater via Purge-and-Trap Extraction Overview & Scope 1,1-Dichloropropene (C₃H₄Cl₂) is a volatile, halogenated aliphatic hydrocarbon h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity GC-MS Determination of 1,1-Dichloropropene in Groundwater via Purge-and-Trap Extraction

Overview & Scope

1,1-Dichloropropene (C₃H₄Cl₂) is a volatile, halogenated aliphatic hydrocarbon historically utilized as an agricultural soil fumigant and chemical intermediate[1]. Due to its high volatility and resistance to rapid degradation in subsurface environments, it is a persistent groundwater contaminant that poses significant environmental and toxicological risks[2]. Regulatory agencies mandate stringent monitoring of volatile organic compounds (VOCs) in water matrices, primarily governed by U.S. Environmental Protection Agency (EPA) Method 524.2 (drinking water) and EPA Method 8260D (groundwater and solid waste)[2][3].

This protocol details a robust, high-sensitivity methodology for the quantitation of 1,1-dichloropropene in groundwater using Purge-and-Trap (P&T) extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Principles of Extraction & Detection

Why Purge and Trap (P&T)? Direct aqueous injection into a GC is detrimental to column stationary phases and yields poor sensitivity for trace VOCs. 1,1-Dichloropropene possesses a favorable Henry’s Law constant, meaning it readily partitions from the aqueous phase into the gas phase when sparged with an inert gas[4]. By continuously bubbling helium through the groundwater sample, the analyte is "purged" and subsequently "trapped" onto a multi-bed sorbent tube (typically containing Tenax, silica gel, and carbon)[5]. This concentrates the analyte while selectively venting water vapor. Rapid thermal desorption then releases a tight, concentrated band of the analyte into the GC inlet, maximizing peak sharpness and lowering the Method Detection Limit (MDL)[3].

Mechanistic_PT A Aqueous Phase (1,1-Dichloropropene) B Gas Phase (He Bubbles) A->B Partitioning (Henry's Law) C Sorbent Trap (Tenax/Silica/Carbon) B->C Sweeping (Ambient Temp) D GC Inlet (Split/Splitless) C->D Rapid Heating (Desorption)

Caption: Phase-transfer mechanism of 1,1-dichloropropene during Purge-and-Trap extraction.

Chromatographic and Mass Spectral Causality For separation, a mid-polarity cyanopropylphenyl dimethylpolysiloxane column (e.g., DB-624 or VF-624ms) is selected because its phase strongly interacts with the dipole moments of halogenated compounds, providing baseline resolution from co-extracted non-polar hydrocarbons[5][6]. During Electron Ionization (EI) at 70 eV, 1,1-dichloropropene fragments predictably. The loss of a chlorine atom generates the base peak at m/z 75 ([C₃H₄Cl]⁺), which serves as the primary quantifier ion. The intact molecular ion isotopes at m/z 110 and 112 ([C₃H₄Cl₂]⁺) are utilized as qualifier ions to confirm analyte identity[1][7].

Step-by-Step Experimental Protocol

PT_GCMS_Workflow S1 Groundwater Sample (40 mL VOA Vial) S2 Purge & Trap (P&T) (Sparging with He) S1->S2 5-25 mL Aliquot S3 Thermal Desorption (250°C) S2->S3 VOC Trapping S4 Gas Chromatography (DB-624 Column) S3->S4 Carrier Gas (He) S5 Mass Spectrometry (EI, SIM/Scan Mode) S4->S5 Elution S6 Data Analysis (m/z 75, 110, 112) S5->S6 Ion Detection

Caption: End-to-end analytical workflow for trace VOC detection in groundwater.

3.1 Sample Collection and Preservation

  • Collect groundwater samples in pre-cleaned 40-mL Volatile Organic Analysis (VOA) vials equipped with Teflon-lined silicone septa. Fill the vial to the brim to achieve a positive meniscus, ensuring zero headspace.

  • Causality for Preservation: Immediately add 2 drops of 1:1 Hydrochloric acid (HCl) to lower the pH to < 2. This inhibits microbial degradation of VOCs and prevents the dehydrohalogenation of susceptible co-contaminants[4].

  • Add 10 mg of sodium thiosulfate if residual chlorine is suspected (chlorine can react with organics to form artifact VOCs).

  • Store samples at 4°C and analyze within 14 days[3].

3.2 Purge and Trap (P&T) Extraction

  • Transfer a 5 mL or 25 mL aliquot of the sample into the P&T sparger. Note: A 25 mL purge volume lowers the MDL but increases the water vapor load transferred to the GC[4].

  • Spike the sample with 5 µL of Internal Standard (IS) and Surrogate mixture (e.g., Fluorobenzene and 4-Bromofluorobenzene at 10 µg/mL).

  • Purge the sample with ultra-high purity (UHP) Helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature[4][8].

  • Perform a Dry Purge for 1-2 minutes at 40 mL/min to sweep residual moisture from the sorbent trap. Causality: Excess water entering the MS source degrades sensitivity and shifts retention times[6].

  • Desorb the analytes by rapidly heating the trap to 250°C for 4 minutes while backflushing with carrier gas directly into the GC inlet[4].

  • Bake the trap at 260°C for 10 minutes to eliminate carryover before the next run.

Quantitative Data & Method Configuration

Table 1: GC-MS Operating Parameters for 1,1-Dichloropropene Analysis

ParameterSetting / SpecificationRationale
GC Column DB-624 UI (20 m × 0.18 mm ID, 1.0 µm film)Optimal selectivity for halogenated VOCs[6].
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains consistent retention times.
Inlet Temperature 200°CPrevents condensation of heavy VOCs.
Split Ratio 30:1 to 150:1Prevents column overloading; manages water vapor[6].
Oven Program 35°C (4 min) → 15°C/min to 240°C (3 min)Focuses highly volatile compounds, then elutes heavier analytes.
MS Source Temp 230°CEnsures efficient electron ionization[9].
MS Quad Temp 150°CStandard operating temperature for quadrupole mass filters.
Acquisition Mode Synchronous SIM/ScanMaximizes sensitivity for targets while retaining full-scan library matching[9].

Table 2: Mass Spectrometry Target Ions

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,1-Dichloropropene 6.0 - 6.8 min75110112
Fluorobenzene (IS) 5.5 min967050
4-Bromofluorobenzene (Surrogate) 10.5 min95174176

(Note: Retention times are approximate and will vary based on exact column dimensions and carrier gas velocity[5][6].)

Quality Control (QC) & Self-Validating Systems

To ensure the trustworthiness of the analytical data, the protocol must be self-validating. Implement the following QC checks:

  • BFB Instrument Performance Check: Prior to any calibration, inject 50 ng of 4-Bromofluorobenzene (BFB). The resulting mass spectrum must meet the specific ion abundance criteria outlined in EPA Method 524.2 (e.g., m/z 95 must be the base peak, m/z 174 must be >50% of m/z 95). This validates that the MS ion optics are properly tuned[3][10].

  • Internal Standard (IS) Monitoring: Fluorobenzene is added to every sample, blank, and standard. The IS area counts in unknown samples must remain within ±30% of the continuous calibration verification (CCV) standard. A drop in IS response indicates matrix suppression or a leak in the P&T system[3].

  • Surrogate Recovery: 4-Bromofluorobenzene is spiked into every sample prior to purging. Recoveries must fall between 70-130%. This validates the extraction efficiency of the P&T system for each specific groundwater matrix[3][6].

  • Laboratory Reagent Blank (LRB): Analyze an LRB (reagent water with preservatives) with every batch to prove the system is free of 1,1-dichloropropene carryover[3].

References

  • Analysis of Volatile Organic Compounds in Water Using Dynamic Headspace-GCMS in Accordance with US EPA Method 8260D - labrulez.com. 2

  • EPA Method 524.2 Volatile Organics in Drinking Water - shimadzu.com. 10

  • Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2 - ysi.com.4

  • EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry - epa.gov. 3

  • US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD - agilent.com. 6

  • Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS - agilent.com. 9

  • 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem - nih.gov. 1

  • Fast GCMSMS Analysis of 76 VOC Compounds using Headspace-Trap Sampling - glsciences.eu. 7

  • Application Note SI-02408 Evaluation of EPA Method 524.3 - hpst.cz.5

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - usgs.gov. 8

Sources

Method

Application Note: High-Sensitivity HS-SPME-GC-MS Analysis of 1,1-Dichloropropene

Introduction & Regulatory Context 1,1-Dichloropropene is a highly volatile, halogenated aliphatic hydrocarbon frequently monitored in environmental water matrices due to its toxicity and persistence. While traditional re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

1,1-Dichloropropene is a highly volatile, halogenated aliphatic hydrocarbon frequently monitored in environmental water matrices due to its toxicity and persistence. While traditional regulatory frameworks such as EPA Method 524.2 rely heavily on Purge-and-Trap (P&T) systems for volatile organic compound (VOC) extraction[1], Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a superior, solvent-free alternative. Standardized under ISO 17943:2016, HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) achieves comparable sub-ppb detection limits while drastically reducing instrumentation complexity, carryover risks, and maintenance downtime[2].

This application note provides a field-proven, self-validating protocol for the precise quantification of 1,1-dichloropropene using HS-SPME-GC-MS, tailored for environmental researchers and analytical scientists.

Mechanistic Rationale & Experimental Design

Why Headspace SPME over Direct Immersion?

1,1-Dichloropropene possesses a low boiling point (~78°C) and high volatility. Direct Immersion (DI) SPME exposes the fiber directly to the aqueous matrix, risking irreversible fouling from non-volatile macromolecules. HS-SPME exploits the high Henry’s Law constant of 1,1-dichloropropene, allowing it to rapidly partition into the gas phase. This yields cleaner chromatograms, eliminates matrix interferences, and extends fiber lifespan.

Thermodynamic Drivers: The "Salting-Out" Effect

The extraction efficiency in HS-SPME is governed by a three-phase thermodynamic equilibrium: the aqueous sample, the headspace vapor, and the fiber coating. By saturating the aqueous sample with sodium chloride (NaCl) and elevating the extraction temperature, the activity coefficient of the non-polar 1,1-dichloropropene is artificially increased. This "salting-out" effect depresses its aqueous solubility, shifting the liquid-gas partition coefficient ( Khs​ ) heavily toward the headspace, maximizing the analyte available for fiber adsorption.

Mechanism Aqueous Aqueous Matrix [1,1-Dichloropropene] Headspace Headspace Vapor (Driven by Salting-Out) Aqueous->Headspace Liquid-Gas Partition (K_hs) Fiber DVB/CAR/PDMS Fiber (Microporous Trapping) Headspace->Fiber Gas-Fiber Partition (K_fs)

Fig 1: Three-phase thermodynamic equilibrium driving HS-SPME extraction efficiency.

Fiber Selection: The Causality of DVB/CAR/PDMS

For 1,1-dichloropropene, a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is strictly required. Pure PDMS acts as a liquid-like phase that lacks the retentive capacity for low-molecular-weight halocarbons. Carboxen (CAR) is a microporous carbon that provides immense surface area and strong physical adsorption for highly volatile, low-boiling compounds. The addition of DVB captures slightly larger mesoporous VOCs, preventing them from competitively displacing 1,1-dichloropropene from the Carboxen active sites[3].

Self-Validating Protocol & Step-by-Step Methodology

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . The mandatory inclusion of an internal standard (1,4-Difluorobenzene) prior to extraction ensures that any mechanical failure (e.g., fiber degradation, inlet leak, or matrix suppression) is immediately flagged by a drop in the internal standard's absolute peak area[4].

Phase 1: Sample Preparation
  • Matrix Modification: Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Salting-Out: Add 3.0 g of ultra-pure, baked NaCl (30% w/v) to the vial. Causality: Baking NaCl at 400°C for 4 hours prior to use eliminates trace VOC contamination.

  • Internal Standard Spiking: Inject 10 µL of a 10 ppm 1,4-Difluorobenzene internal standard solution directly into the aqueous phase[4].

  • Sealing: Immediately seal the vial with a PTFE/silicone septum magnetic crimp cap to prevent VOC escape.

Phase 2: Automated HS-SPME Extraction
  • Thermal Equilibration: Transfer the vial to the autosampler agitator. Incubate at 40°C for 5 minutes with orbital agitation (250 rpm) to establish liquid-gas equilibrium.

  • Fiber Exposure: Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 20 minutes at 40°C. Causality: 20 minutes provides optimal sensitivity without risking competitive displacement from heavier background matrix VOCs.

Phase 3: GC-MS Desorption and Analysis
  • Thermal Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 3 minutes.

    • Inlet Configuration: Use a narrow-bore (0.75 mm ID) straight glass liner in Splitless mode for 1 minute, followed by a 50 mL/min purge. The narrow bore ensures high linear velocity, transferring the vaporized analyte band rapidly to the column to prevent peak tailing[4].

  • Chromatographic Separation: Route the flow through a thick-film column (e.g., TG-624SilMS or DB-624, 30 m × 0.25 mm × 1.4 µm). Causality: The 1.4 µm thick stationary phase is critical to refocus the highly volatile 1,1-dichloropropene at the head of the column without requiring liquid nitrogen cryogenic cooling[3].

  • Oven Program: 35°C (hold 5 min) ramp at 10°C/min to 200°C hold 3 min. Carrier gas: Helium at 1.2 mL/min constant flow.

Workflow cluster_prep Phase 1: Sample Prep cluster_extract Phase 2: HS-SPME cluster_analysis Phase 3: GC-MS N1 Aqueous Sample + 30% NaCl N2 Spike Internal Std (1,4-Difluorobenzene) N1->N2 N3 Thermal Equilibration (40°C, 5 min) N2->N3 N4 Fiber Adsorption (DVB/CAR/PDMS, 20 min) N3->N4 N5 Thermal Desorption (250°C, 3 min) N4->N5 N6 SIM Acquisition (m/z 75, 110) N5->N6

Fig 2: End-to-end HS-SPME-GC-MS workflow for 1,1-dichloropropene analysis.

Quantitative Data & Method Performance

To maximize sensitivity and comply with ISO 17943 guidelines, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode[2]. The base peak for 1,1-dichloropropene is m/z 75, with m/z 110 serving as the molecular ion for structural confirmation[5].

Table 1: Analytical Figures of Merit for 1,1-Dichloropropene via HS-SPME-GC-MS

ParameterSpecification / Value
Target Ion (Quantifier) m/z 75
Qualifier Ions m/z 77, 110, 112
Internal Standard 1,4-Difluorobenzene (m/z 114)
Retention Time ~7.59 min (on 624-phase column)
Limit of Detection (LOD) 0.01 µg/L (10 ppt)
Linear Dynamic Range 0.05 – 40.0 µg/L
Linearity ( R2 ) > 0.999
Precision (% RSD) < 5.0% (at 1.0 µg/L, n=7)
Mean Recovery 95% - 105%

(Data synthesized from validated performance metrics of ISO 17943[2], Agilent[6], and Thermo Fisher[3] application parameters).

Troubleshooting & Quality Control

  • System Self-Validation Check: Monitor the absolute peak area of the 1,4-Difluorobenzene internal standard across the sequence. A deviation of >20% from the initial calibration indicates a system failure. If the area drops, inspect the GC inlet septum for coring or replace the SPME fiber.

  • Carryover Mitigation: 1,1-Dichloropropene is highly volatile, but heavier matrix components can linger on the fiber. Run a "Fiber Blank" (desorbing the fiber without exposing it to a sample) daily. If carryover is detected, condition the fiber in the GC inlet at 270°C for 10 minutes. Do not exceed 270°C , as higher temperatures will thermally degrade the DVB/CAR/PDMS coating.

  • Loss of Peak Shape: Tailing of the 1,1-dichloropropene peak indicates the presence of active sites in the GC flow path. Replace the 0.75 mm inlet liner and trim 10 cm from the head of the analytical column.

References

  • [4] Solid Phase Microextraction High-Speed Gas Chromatography–Time-of-Flight Mass Spectrometry for Volatile Organic Compounds in Water. gcms.cz.4

  • [3] Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific. 3

  • [6] Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent Technologies. 6

  • [2] INTERNATIONAL STANDARD ISO 17943: Water quality - Determination of volatile organic compounds in water. iTeh Standards. 2

  • Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science (OUP).

  • [1] EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.1

  • [5] EN ISO 17943:2016 - VOCs in Water Analysis Using HS-SPME GC-MS. iTeh Standards. 5

Sources

Application

Application Note: Controlled Synthesis and Purification of 1,1-Dichloropropene from 1,1,1-Trichloropropane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Scope: Halogenated alkene synthesis, intermediate preparation for agricultural and pharmaceutical active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Scope: Halogenated alkene synthesis, intermediate preparation for agricultural and pharmaceutical active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Rationale

The synthesis of 1,1-dichloropropene from 1,1,1-trichloropropane is a classic example of a base-mediated dehydrohalogenation. While seemingly straightforward, the reaction requires precise control over solvent polarity, base strength, and thermal conditions to prevent competing side reactions.

The transformation relies on an E2 (bimolecular elimination) pathway. The choice of solvent and base is the critical determinant of the reaction trajectory:

  • The E2 Pathway (Target): Utilizing a strong base in a less polar solvent (e.g., potassium hydroxide in absolute ethanol) strongly biases the system toward dehydrohalogenation, yielding the target 1,1-dichloropropene[1].

  • The SN2 Pathway (Side Reaction): In contrast, utilizing aqueous conditions promotes an SN2 nucleophilic substitution cascade. The highly solvated hydroxide ions attack the electrophilic alpha-carbon, leading to the formation of an unstable 1,1,1-triol intermediate that rapidly dehydrates to yield propionic acid[2].

  • Over-Elimination (Side Reaction): The target alkene, 1,1-dichloropropene, retains a vinylic chloride and an allylic/vinylic proton. If subjected to excess base and thermal energy, it is susceptible to a secondary E2 elimination, forming 1-chloropropyne[1].

Understanding these causal relationships allows us to design a self-validating protocol where temperature control and anhydrous conditions naturally lock the reaction into the desired E2 pathway.

Reaction Pathway Visualization

Pathway TCP 1,1,1-Trichloropropane DCP 1,1-Dichloropropene TCP->DCP Ethanolic KOH (E2 Elimination) PA Propionic Acid TCP->PA Aqueous KOH (SN2 Hydrolysis) CPY 1-Chloropropyne DCP->CPY Excess Base / Heat (Over-elimination)

Reaction pathways: E2 elimination vs. SN2 hydrolysis and over-elimination risks.

Physicochemical Parameters

A self-validating protocol relies on the intrinsic physical properties of the molecules involved. The ~30 °C difference in boiling point between the reactant and the product ensures that fractional distillation serves as an absolute purification and validation step.

Parameter1,1,1-Trichloropropane (Reactant)1,1-Dichloropropene (Target Product)
CAS Number 7789-89-1563-58-6
Molecular Formula C₃H₅Cl₃C₃H₄Cl₂
Molecular Weight 147.43 g/mol 110.97 g/mol
Boiling Point 107–108 °C[3]76–78 °C[4]
Density 1.313 g/cm³1.168 g/cm³
Appearance Colorless liquidColorless liquid

Experimental Protocol

Materials and Equipment
  • Reagents: 1,1,1-Trichloropropane (>98% purity), Potassium Hydroxide (KOH) pellets (anhydrous), Absolute Ethanol, Pentane (for extraction), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 250 mL two-neck round-bottom flask, magnetic stir bar, pressure-equalizing dropping funnel, reflux condenser, ice bath, rotary evaporator, and a fractional distillation setup (Vigreux column).

Step-by-Step Methodology

Step 1: Base Preparation

  • Weigh 1.2 molar equivalents of anhydrous KOH pellets.

  • Dissolve the KOH in absolute ethanol (approx. 5 mL per gram of KOH) inside the 250 mL two-neck flask. Causality Note: Absolute ethanol is mandatory to suppress the SN2 hydrolysis pathway.

  • Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice bath and allow the ethanolic KOH solution to cool to 0–5 °C.

Step 2: Controlled Reactant Addition

  • Load 1.0 molar equivalent of 1,1,1-trichloropropane into the pressure-equalizing dropping funnel.

  • Begin vigorous stirring of the chilled KOH solution.

  • Add the 1,1,1-trichloropropane dropwise over 30–45 minutes. Causality Note: The reaction is exothermic. Dropwise addition at 0–5 °C prevents localized heating, which would otherwise trigger the secondary E2 elimination to 1-chloropropyne.

Step 3: E2 Elimination Maturation

  • Once the addition is complete, remove the ice bath.

  • Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 2 to 4 hours. The precipitation of potassium chloride (KCl) salts will be visibly apparent, validating the progress of the elimination.

Step 4: Quenching and Extraction

  • Quench the reaction by pouring the mixture into 100 mL of crushed ice/water. This neutralizes unreacted base and halts further elimination.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 × 50 mL).

  • Combine the organic layers and wash with brine (50 mL) to remove residual ethanol.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate using a rotary evaporator (water bath < 30 °C to prevent product loss).

Step 5: Isolation and Purification

  • Transfer the crude concentrated liquid to a fractional distillation apparatus equipped with a Vigreux column.

  • Distill the mixture under atmospheric pressure.

  • Collect the fraction boiling precisely between 76 °C and 78 °C . This fraction contains the pure 1,1-dichloropropene. Discard the higher-boiling residue (unreacted 1,1,1-trichloropropane boils at ~108 °C).

Experimental Workflow Visualization

Workflow S1 1. Base Preparation Dissolve KOH in Absolute EtOH S2 2. Reactant Addition Dropwise TCP at 0-5°C S1->S2 S3 3. E2 Elimination Stir at 20-25°C for 2-4 hrs S2->S3 S4 4. Quench & Extract Ice water quench, Pentane extraction S3->S4 S5 5. Purification Fractional Distillation (76-78°C) S4->S5

Experimental workflow for the synthesis and purification of 1,1-dichloropropene.

Troubleshooting & Condition Optimization

If deviations in yield or purity occur, consult the following phenomenological matrix to adjust the protocol parameters:

Observation / IssueMechanistic CauseProtocol Adjustment
Formation of Propionic Acid Aqueous hydrolysis via SN2 substitution[2].Ensure absolute ethanol is used; strictly avoid water in the reaction mixture until the quench step. Verify KOH is anhydrous.
Formation of 1-Chloropropyne Over-elimination (secondary E2) due to excess thermal energy or base[1].Maintain strict 0–5 °C temperature during addition; do not exceed the recommended reaction time; ensure KOH does not exceed 1.2 eq.
Low Yield / Unreacted Reactant Incomplete E2 elimination.Ensure vigorous stirring (to overcome the biphasic/slurry nature of KOH in ethanol); verify KOH pellet activity.
Product Loss during Evaporation High volatility of 1,1-dichloropropene (bp 76 °C)[4].Keep rotary evaporator water bath below 30 °C; avoid high vacuum during solvent removal.

References

  • Benchchem. 1-Propene, 1,3,3-trichloro- (Dehydrohalogenation Pathways of 1,1,1-trichloropropane). Retrieved from: 1

  • Chemistry Stack Exchange. Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH. Retrieved from: 2

  • National Institute of Standards and Technology (NIST). Propane, 1,1,1-trichloro- (Thermochemical Data). Retrieved from:3

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11245, 1,1-Dichloropropene. Retrieved from: 4

Sources

Method

purge and trap methodology for 1,1-dichloropropene analysis

Advanced Purge and Trap (P&T) Methodology for the Trace Analysis of 1,1-Dichloropropene via GC/MS Executive Summary & Scope 1,1-Dichloropropene is a highly volatile, halogenated aliphatic hydrocarbon routinely monitored...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purge and Trap (P&T) Methodology for the Trace Analysis of 1,1-Dichloropropene via GC/MS

Executive Summary & Scope

1,1-Dichloropropene is a highly volatile, halogenated aliphatic hydrocarbon routinely monitored in environmental matrices, municipal drinking water, and pharmaceutical water systems. Due to its high volatility and low water solubility, direct aqueous injection into a Gas Chromatograph (GC) yields poor sensitivity and rapidly degrades column integrity. To achieve sub-ppb detection limits, Purge and Trap (P&T) concentration coupled with Gas Chromatography-Mass Spectrometry (GC/MS) is the analytical gold standard, strictly governed by frameworks such as 1 and EPA Method 8260.

Mechanistic Principles & Causality of P&T

The P&T process relies on dynamic headspace extraction principles to isolate 1,1-dichloropropene from complex matrices.

  • Sparging (Phase Transfer): By continuously bubbling an inert gas (Helium or Nitrogen) through the aqueous sample, the equilibrium of 1,1-dichloropropene is aggressively driven from the liquid phase into the vapor phase. The efficiency of this transfer is dictated by the compound's favorable Henry's Law constant.

  • Adsorption (Trapping): The vapor is swept onto a multi-bed sorbent trap (typically a "K-Trap" like Vocarb 3000 or a #10 trap containing Tenax, silica gel, and carbon). Causality: Multi-bed traps are layered by adsorbent strength. 1,1-Dichloropropene is effectively retained by the weaker Tenax and silica gel layers. If it were allowed to reach the strongest carbon layer, the compound would bind too tightly, resulting in poor desorption efficiency and severe chromatographic peak tailing.

  • Thermal Desorption (Backflushing): The trap is rapidly heated to 250°C while the carrier gas flow is reversed. Causality: Backflushing ensures that 1,1-dichloropropene exits the trap from the same side it entered, preventing it from being forced through the stronger carbon adsorbents. This rapid thermal energy overcomes the adsorption enthalpy, releasing the analyte as a concentrated bolus into the GC inlet to ensure sharp peak morphology.

Workflow Visualization

PT_Workflow Sample Aqueous Sample (1,1-Dichloropropene) Purge Purge Phase (He/N2 Gas, 11 min) Sample->Purge Sparging (Extraction) Trap Multi-bed Sorbent Trap (Tenax/Silica/Carbon) Purge->Trap VOC Transfer (Concentration) Desorb Thermal Desorption (250°C, Backflush) Trap->Desorb Rapid Heating (Release) GCMS GC/MS Analysis (DB-624 Column) Desorb->GCMS Carrier Gas (Separation) Data Quantitation (m/z 75, 110, 112) GCMS->Data SIM/Scan (Detection)

Workflow of Purge and Trap GC/MS for 1,1-Dichloropropene analysis.

Experimental Design and System Self-Validation

To ensure scientific integrity, the protocol must operate as a self-validating system .

  • Moisture Management: Sparging inherently transfers water vapor. Excess water entering the MS source causes pressure spikes, degrades the filament, and suppresses analyte ionization. A "dry purge" step (sweeping the trap with dry gas prior to desorption) is mandatory to selectively eliminate water while retaining the target VOC2.

  • Internal Standards & Surrogates: Fluorobenzene (Internal Standard) and 4-Bromofluorobenzene (Surrogate) are spiked into every sample. If the recovery of these standards deviates from the 70–130% acceptable window, the system automatically flags the run, indicating a potential trap degradation or sparge vessel leak.

  • BFB Tuning: The MS must be tuned daily using 4-Bromofluorobenzene (BFB). If the tune fails to meet relative mass spectral abundance criteria, the sequence halts. This is a hard stop ensuring detector fidelity 3.

Step-by-Step Protocol: P&T-GC/MS Workflow

Phase 1: Sample Preparation

  • Collect the aqueous sample in a 40 mL Volatile Organic Analysis (VOA) vial, ensuring zero headspace (no air bubbles). Causality: 1,1-dichloropropene will partition into any available air gap, leading to falsely low quantitation.

  • Preserve the sample by adding 25 mg of ascorbic acid (to quench residual chlorine that could react with the analyte) and acidify with HCl to pH < 2 (to inhibit microbial degradation).

  • Load the vials into the autosampler maintained at ≤ 10°C.

Phase 2: Purge and Trap Execution (Teledyne Tekmar Lumin or equivalent)

  • Sample Transfer: The autosampler transfers a precise 5.0 mL aliquot into the sparge vessel.

  • Standard Addition: Automatically inject 5 µL of the Internal Standard/Surrogate mixture (yielding a 5 µg/L concentration in the sample).

  • Purge: Sparge the sample with Helium at 40 mL/min for exactly 11.0 minutes at ambient temperature.

  • Dry Purge: Flow Helium through the trap at 40 mL/min for 1.0 minute to sweep residual moisture to vent.

  • Desorb: Rapidly heat the trap to 250°C (pre-heat to 245°C) and backflush with GC carrier gas for 2.0 minutes to transfer 1,1-dichloropropene to the GC column.

  • Bake: Heat the trap to 260°C for 4.0 minutes with a high gas flow (e.g., 200 mL/min) to eliminate high-boiling contaminants and prevent carryover to the next sample.

Phase 3: GC/MS Analysis (Agilent 8860/5977B or equivalent)

  • Chromatographic Separation: Route the desorbed flow into a DB-624 UI capillary column (20 m × 0.18 mm, 1.0 µm film thickness). Causality: This specific stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides optimal dipole-dipole interactions for the separation of halogenated aliphatics.

  • Inlet & Oven Program: Set the inlet split ratio to 150:1. Initial oven temperature 35°C (hold 3 min), ramp at 15°C/min to 240°C (hold 2 min).

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor 1,1-dichloropropene using Selected Ion Monitoring (SIM) or full scan. The primary quantitation ion is m/z 75 , with qualifier ions at m/z 110 and m/z 112 4.

Quantitative Data & Method Performance

The following table summarizes the validated performance metrics for 1,1-dichloropropene using the described methodology, fully compliant with EPA 524.2 criteria.

ParameterValidated MetricEPA 524.2 Requirement
Calibration Range 0.25 – 50.0 µg/LMatrix Dependent
Linearity (R²) > 0.999> 0.990
Method Detection Limit (MDL) 0.038 µg/L< 0.5 µg/L
Precision (%RSD at 10 µg/L) 3.2%≤ 20%
Accuracy (Mean Recovery) 98.5%70% – 130%
Primary Quantitation Ion m/z 75N/A

Troubleshooting & System Maintenance

  • Poor 1,1-Dichloropropene Response / Peak Tailing: This is often caused by a degraded sorbent trap or active sites in the transfer line. Halogenated compounds are particularly susceptible to irreversible binding on worn carbon layers. Action: Perform a static leak check. If the system is sealed, replace the Vocarb 3000 trap and condition it at 270°C for 30 minutes.

  • High Background/Carryover: If a Laboratory Reagent Blank (LRB) shows 1,1-dichloropropene > 0.5x the MDL, the bake time must be extended, or the sparge vessel requires rigorous cleaning with purge-and-trap grade methanol.

References

  • Title: EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link][1]

  • Title: US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD Source: Agilent Technologies URL: [Link][2]

  • Title: Method 8260C by Purge and Trap Gas Chromatography Mass Spectrometry using the Clarus SQ 8 Source: PerkinElmer URL: [Link][3]

Sources

Application

Application Note: 1,1-Dichloropropene as a Strategic Intermediate in Advanced Organic Synthesis

Executive Summary 1,1-Dichloropropene (CAS: 563-58-6) is a highly reactive, colorless liquid aliphatic halogenated hydrocarbon 1. While historically recognized in environmental and agricultural contexts as a soil fumigan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloropropene (CAS: 563-58-6) is a highly reactive, colorless liquid aliphatic halogenated hydrocarbon 1. While historically recognized in environmental and agricultural contexts as a soil fumigant component, its unique gem-dichloroalkene structural motif has elevated its status as a highly versatile building block in modern organic synthesis [[1]]().

This application note provides researchers and drug development professionals with mechanistic insights and field-proven protocols for utilizing 1,1-dichloropropene. We focus on its transformation into high-value targets, including antiviral chalcone derivatives 2, insecticidal pyrazoles 3, and critical herbicide precursors like α-chloropropionyl chloride 4.

Mechanistic Insights & Reactivity Profile

The synthetic utility of 1,1-dichloropropene stems from the differential reactivity of its vinylic chlorides and the electron-rich nature of its double bond:

  • Electrophilic Cross-Coupling: The gem-dichloroalkene moiety serves as a robust electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By utilizing microwave promotion, the activation barrier of the vinylic carbon-chlorine bond is overcome, yielding highly functionalized 4-substituted pyrazoles 3.

  • Oxidative Cleavage and Rearrangement: The electron density of the C=C double bond allows for rapid, controlled oxidation. Under specific conditions using oxygen, UV activation, and an amide catalyst, the molecule undergoes an oxidative rearrangement to form α-chloropropionyl chloride without succumbing to complete cleavage or over-chlorination 4.

  • Nucleophilic Substitution: The allylic/vinylic positions can be leveraged to synthesize novel ether linkages. Retaining the 1,1-dichloropropene moiety in chalcone derivatives has been shown to induce strong interactions with the Tobacco Mosaic Virus (TMV) coat protein, resulting in potent antiviral activity 2.

SyntheticPathways DCP 1,1-Dichloropropene (Core Intermediate) Oxidation Catalytic Oxidation (O2, Cl2, UV) DCP->Oxidation DMF Catalyst Coupling Suzuki Cross-Coupling (Pd-cat, Microwave) DCP->Coupling Boronic Acids Etherification Etherification (K2CO3, CH3CN) DCP->Etherification Hydroquinone Prod1 α-Chloropropionyl Chloride (Herbicide Precursor) Oxidation->Prod1 Rearrangement Prod2 4-Substituted Pyrazoles (Insecticides) Coupling->Prod2 C-C Bond Formation Prod3 Chalcone Derivatives (Antiviral Agents) Etherification->Prod3 C-O Bond Formation

Fig 1: Divergent synthetic pathways of 1,1-dichloropropene in agrochemical and drug development.

Quantitative Data Summary

Table 1: Reaction Profiles and Yields for 1,1-Dichloropropene Transformations

SubstrateReagents / CatalystReaction TempKey ProductApplicationSource
1,1-Dichloropropene O₂, Cl₂, UV Light, DMF65 °C – 80 °Cα-Chloropropionyl chlorideHerbicide Intermediate4
1,1,3-Trichloroprop-1-ene Hydroquinone, K₂CO₃, CH₃CN82 °C (Reflux)Chalcone-DCP etherAntiviral (TMV)2
1,1-Dichloropropene derivs. Pd-catalyst, Boronic acidsMicrowave4-Substituted PyrazolesInsecticidal Agents3

Experimental Protocols

Protocol A: Synthesis of α-Chloropropionyl Chloride via Catalytic Oxidation

Objective: To synthesize α-chloropropionyl chloride, a key intermediate for the herbicide N,N-diethyl 2-(α-naphthoxy) propionamide 4.

👨‍🔬 Scientist's Note on Causality: The addition of dimethylformamide (DMF) is not merely a solvent choice; it acts as a critical amide catalyst that stabilizes the reactive oxygenated intermediate, directing the reaction toward the desired α-chloropropionyl chloride rather than uncontrolled oxidative cleavage 4. The precise metering of Cl₂ (0.8–3.84 mol%) under UV irradiation is required to generate just enough chlorine radicals to propagate the chain reaction without causing exhaustive halogenation of the alkyl backbone 4.

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a UV light source (quartz immersion well), a gas sparger, and a reflux condenser with 1,1-dichloropropene 4.

  • Catalyst Addition: Add DMF at a concentration of 0.01 to 0.10 volume percent relative to the 1,1-dichloropropene 4.

  • Thermal Equilibration: Warm the liquid phase to an optimal reaction temperature of 65 °C to 80 °C under gentle mechanical agitation [[4]]().

  • Radical Initiation & Oxidation: Initiate the UV light source. Co-feed Oxygen (O₂) and Chlorine (Cl₂) gas into the liquid. The chlorine must be strictly metered at 0.8 to 3.84 mole % relative to the oxygen added 4.

  • Self-Validation/Monitoring: Monitor the exothermic reaction via internal temperature probes. The reaction is deemed complete when the stoichiometric oxygen uptake ceases and the exotherm subsides.

  • Product Isolation: Isolate the α-chloropropionyl chloride via fractional distillation under reduced pressure to separate it from unreacted starting material and heavy ends.

WorkflowA Step1 1. Reactor Setup Charge 1,1-DCP & DMF (0.01-0.10 vol%) Step2 2. Thermal Equilibration Heat to 65 °C - 80 °C Step1->Step2 Step3 3. Radical Initiation Activate UV Light Source Step2->Step3 Step4 4. Gas Co-feeding Meter O2 and Cl2 (0.8-3.84 mol%) Step3->Step4 Step5 5. Product Isolation Fractional Distillation Step4->Step5

Fig 2: Step-by-step workflow for the UV-catalyzed oxidation of 1,1-dichloropropene.

Protocol B: Synthesis of Antiviral Chalcone Derivatives (Etherification)

Objective: To conjugate the 1,1-dichloropropene moiety to a hydroquinone backbone, generating a potent antiviral screening candidate against TMV [[2]]().

👨‍🔬 Scientist's Note on Causality: The use of anhydrous K₂CO₃ in acetonitrile is a deliberate choice to provide a heterogeneous, mild basic environment. This prevents the base-catalyzed elimination of the gem-dichloroalkene moiety, which is highly sensitive to strong, soluble bases. Refluxing at 82 °C provides the exact thermal activation energy required for the sterically hindered SN2 displacement at the allylic carbon [[2]]().

Step-by-Step Methodology:

  • Mixture Preparation: In a flame-dried round-bottom flask, combine hydroquinone (1.0 eq), 1,1,3-trichloroprop-1-ene (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in HPLC-grade acetonitrile (CH₃CN) 2.

  • Refluxing: Heat the mixture to reflux (approx. 82 °C) under an inert nitrogen atmosphere for 5 hours 2.

  • Self-Validation/Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the hydroquinone spot validates completion.

  • Workup & Extraction: Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Partition the crude residue between dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM 2.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the intermediate via silica gel column chromatography 2.

  • Subsequent Functionalization: React the purified intermediate with SO₂Cl₂ in toluene (using diethylamine as a catalyst) at 56 °C for 5 hours, followed by coupling with 4-hydroxychalcone to yield the final antiviral agent 2.

Safety, Handling, and Storage

1,1-Dichloropropene is a highly flammable and toxic industrial solvent [[1]](), [[5]]().

  • Storage: Must be stored in a dedicated flammable liquid storage cabinet (refrigerator conditions preferred, ~4 °C) away from ignition sources 5.

  • Incompatibilities: Violent reactions occur upon contact with aluminum or magnesium compounds, strong alkalis, and reactive halogens (fluorine, bromine) 5.

  • PPE: Handle exclusively inside a certified chemical fume hood using nitrile or Viton gloves, chemical splash goggles, and a lab coat 5.

References

  • PubChem - NIH. 1,1-Dichloropropene | C3H4Cl2 | CID 11245. Retrieved from: [Link]

  • rhhz.net. Study of the synthesis, antiviral bioactivity and interaction mechanisms of novel chalcone derivatives that contain the 1, 1-dichloropropene moiety. Retrieved from:[Link]

  • Google Patents.US4051182A - Process for the manufacture of α-chloropropionyl chloride.
  • ccnu.edu.cn. WU Qiongyou - Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from: [Link]

Sources

Method

High-Resolution Static Headspace GC-MS Protocol for 1,1-Dichloropropene Analysis

Introduction & Mechanistic Context 1,1-Dichloropropene (CAS: 563-58-6) is a highly volatile, halogenated hydrocarbon routinely monitored in environmental matrices, including groundwater, soil, and solid waste. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1,1-Dichloropropene (CAS: 563-58-6) is a highly volatile, halogenated hydrocarbon routinely monitored in environmental matrices, including groundwater, soil, and solid waste. Due to its high vapor pressure and relatively low boiling point (~78 °C), it is an ideal candidate for static equilibrium headspace (HS) extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This application note details a robust, self-validating protocol for the quantitation of 1,1-dichloropropene. Grounded in the analytical frameworks of EPA Method 5021A[1] and EPA Method 8260D[2], this guide explains the causality behind critical parameter selections. By utilizing automated static headspace rather than traditional purge-and-trap, laboratories can significantly minimize water vapor transfer to the GC column, reduce system carryover, and increase sample throughput[3].

Principles of Headspace Partitioning & Causality

The sensitivity and reproducibility of static headspace analysis are governed by the phase ratio ( β ) and the partition coefficient ( K ). To optimize the extraction of 1,1-dichloropropene, the following mechanistic principles must be applied:

  • The Salting-Out Effect (Matrix Modification): Adding a highly soluble salt, such as sodium chloride (NaCl), to the aqueous sample decreases the solubility of non-polar VOCs like 1,1-dichloropropene in the liquid phase. This thermodynamic shift forces the analyte into the headspace, significantly lowering K and enhancing detector response and reproducibility[4].

  • Thermal Equilibration Kinetics: Heating the sample vial to 80 °C – 85 °C provides the necessary kinetic energy to volatilize the target compound. This specific temperature range is chosen to maximize analyte partitioning while intentionally avoiding the boiling point of water, thereby preventing excessive moisture from entering the GC and degrading the stationary phase[3].

  • Injection Bandwidth & Split Ratio: A pulsed split injection (typically 20:1) is critical. It provides sufficient carrier gas flow to rapidly sweep the headspace sample loop, minimizing the injection bandwidth. Lower split ratios (e.g., 10:1 or splitless) lead to significant peak broadening for early-eluting gases due to poor analyte refocusing at the initial oven temperature[3].

Experimental Workflow

G N1 Sample Prep & Matrix Modifier N2 Thermal Equilibration (80°C, 15 min) N1->N2 N3 Static Headspace Extraction N2->N3 N4 GC Separation (DB-624 Column) N3->N4 N5 MS Detection (SIM/Scan Mode) N4->N5

Workflow for HS-GC-MS analysis of 1,1-dichloropropene.

Detailed Step-by-Step Methodology

Sample Preparation Protocol

To ensure a self-validating and contamination-free system, all preparation steps must be performed rapidly to prevent volatile loss.

  • Vial Preparation: Weigh exactly 4.0 g of pre-baked, VOC-free sodium chloride (NaCl) into a standard 20 mL glass headspace vial[5].

  • Sample Addition: Using a volumetric pipette, transfer exactly 10.0 mL of the aqueous sample (or the aqueous extract of a solid waste sample) into the vial, ensuring minimal agitation during transfer.

  • Internal Standard Spiking: Quickly spike the sample with 10 µL of an internal standard/surrogate mixture (e.g., Fluorobenzene and Chlorobenzene-d5) to yield a final in-vial concentration of 20 µg/L[6].

  • Sealing: Immediately cap the vial with a PTFE-faced silicone septum and crimp it tightly. The PTFE face ensures chemical inertness, while the silicone provides a gas-tight seal[7].

  • Agitation: Vortex the sealed vial vigorously for 10 to 20 seconds to completely dissolve the NaCl matrix modifier[5].

Instrumental Parameters

The following tables outline the optimized parameters required to achieve trace-level detection of 1,1-dichloropropene.

Table 1: Headspace Autosampler Parameters

Parameter Setting Mechanistic Rationale
Oven Temperature 80 °C – 85 °C Maximizes volatilization without boiling the aqueous matrix[3].
Loop Temperature 85 °C – 90 °C Kept slightly hotter than the oven to prevent analyte condensation.
Transfer Line Temp 110 °C – 115 °C Ensures complete vapor transfer to the GC inlet[8].

| Equilibration Time | 15 – 20 min | Allows the system to reach thermodynamic equilibrium ( K )[3]. | | Vial Shaking | High (250 rpm) | Accelerates partitioning kinetics, reducing required incubation time[8]. | | Pressurization Time | 1.0 min | Ensures consistent and reproducible filling of the sample loop. | | Injection Duration | 0.5 min | Minimizes the sample plug width to prevent peak tailing[8]. |

Table 2: Gas Chromatograph (GC) Parameters

Parameter Setting
Analytical Column DB-624 or TG-624 (60 m × 0.25 mm ID × 1.4 µm film thickness)[9]
Carrier Gas Helium or Hydrogen (Constant Flow: 1.0 mL/min)[8]
Inlet Temperature 200 °C
Injection Mode Pulsed Split (Split Ratio 20:1)[3]

| Oven Temperature Program | 35 °C (hold 5 min) ramp 11 °C/min to 60 °C ramp 20 °C/min to 220 °C (hold 5 min)[10] |

Table 3: Mass Spectrometer (MS) Parameters

Parameter Setting
Acquisition Mode Synchronous SIM / Full Scan[3]
Ion Source Temperature 230 °C[10]
Quadrupole Temperature 150 °C
Transfer Line Temperature 250 °C[8]
1,1-Dichloropropene Quantifier Ion m/z 75 [3]

| 1,1-Dichloropropene Qualifier Ions | m/z 39, 110 [3] |

Analytical Validation & Quality Control

To maintain scientific integrity, the protocol must operate as a self-validating system. The following Quality Control (QC) metrics dictate assay acceptance:

  • Calibration & Linearity: A minimum of five calibration levels is required (e.g., 1, 5, 10, 50, 100, 200 µg/L). The Relative Standard Deviation (RSD) of the average Response Factor (RF) for 1,1-dichloropropene must be 20%, or the linear regression correlation coefficient ( R2 ) must be 0.990[9],[6].

  • Method Detection Limit (MDL): Utilizing the Selected Ion Monitoring (SIM) parameters outlined above (monitoring m/z 75), the system should comfortably achieve an MDL of 0.05 µg/L for 1,1-dichloropropene[11].

  • System Performance & Resolution: 1,1-Dichloropropene typically elutes early in the chromatographic run (approx. 4.6 – 7.5 minutes, depending on exact carrier gas velocity)[3],[12]. The system must demonstrate baseline resolution between 1,1-dichloropropene and adjacent volatile isomers or solvent fronts to prevent isobaric interference.

References

  • EPA Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis. U.S. Environmental Protection Agency (epa.gov). [1]

  • Headspace Sampling for VOCs using EPA Method 5021A. SCION Instruments (scioninstruments.com). [4]

  • Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS. PerkinElmer (gcms.cz). [2]

  • A consolidated method for the analysis of VOCs in soil by HS-GC-MS in analytical testing laboratories. Thermo Fisher Scientific (thermofisher.com). [9]

  • Environmental Volatiles using a Headspace-GC/MSD Analyzer. Agilent Technologies (hpst.cz). [3]

  • Detection of VOCs by Agilent 8697 Headspace with 7010D GC/MS/MS Using Hydrogen Carrier Gas. Agilent Technologies (gcms.cz). [8]

  • VOC Analysis in Water with Agilent 8697 XL Headspace & GC/MS using HJ 810-2016 Method. Agilent Technologies (agilent.com). [5]

Sources

Application

solvent extraction efficiency of 1,1-dichloropropene from soil matrices

Application Note: Solvent Extraction Efficiency of 1,1-Dichloropropene from Soil Matrices Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals. Introduction & Mechanistic Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Extraction Efficiency of 1,1-Dichloropropene from Soil Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals.

Introduction & Mechanistic Background

1,1-Dichloropropene is a halogenated alkene and a volatile organic compound (VOC) that presents unique analytical challenges when bound to environmental matrices[1]. Because soil matrices—particularly those rich in organic carbon and clay minerals—strongly adsorb hydrophobic VOCs, direct aqueous purging often yields poor recovery and high variability.

The Causality of Methanol Extraction: To overcome this strong adsorption, methanol is employed as the primary extraction solvent for high-concentration soil samples (>200 µg/kg)[2]. Methanol is an amphiphilic, water-miscible solvent that effectively penetrates the soil matrix, disrupts hydrophobic soil-VOC interactions, and solubilizes 1,1-dichloropropene. Because it is water-miscible, the methanolic extract can be directly diluted into the aqueous phase of a purge-and-trap system without phase separation. This allows the VOC to be efficiently partitioned into the gas phase during helium purging, maximizing extraction efficiency while maintaining downstream instrument compatibility (3)[3].

Regulatory Framework & Methodological Standards

This protocol is grounded in two primary authoritative standards to ensure absolute scientific integrity:

  • EPA Method 5035A (Sample Preparation): Dictates the closed-system purge-and-trap and extraction procedures for volatile organics in solid materials. It mandates hermetically sealed sample vials to ensure zero atmospheric exposure from the moment of sampling to analysis[4].

  • EPA Method 8260D (Determinative Analysis): Serves as the determinative method, utilizing Gas Chromatography/Mass Spectrometry (GC/MS) to separate and quantify the extracted VOCs based on their specific mass-to-charge (m/z) ratios (5)[5].

Workflow & System Integration

The following diagram illustrates the logical progression of the extraction and analytical workflow, highlighting the critical transition from solid matrix extraction to gas-phase quantitation.

Workflow A Soil Matrix Collection (5g Soil + EnCore Sampler) B Methanol Extraction (EPA Method 5035A) 5mL Methanol + 1:1 Ratio A->B Transfer to VOA Vial C Surrogate Spike Addition (Self-Validation Step) B->C Agitation/Sonication D Purge & Trap Concentration (Thermal Desorption) C->D Aliquot Dilution in Water E GC/MS Quantitation (EPA Method 8260D) D->E Helium Purge F Data Analysis & Recovery Validation E->F Mass Spectral Identification

Workflow detailing the extraction and analytical pathway for 1,1-dichloropropene from soil.

Experimental Protocol: Step-by-Step Methodology

Equipment & Reagents:

  • Pre-weighed 40-mL Volatile Organic Analysis (VOA) vials with PTFE-faced silicone septa.

  • Purge-and-trap grade Methanol.

  • EnCore® sampler or equivalent specialized coring device.

  • Surrogate standards (e.g., 1,2-Dichloroethane-d4, Bromofluorobenzene).

Step-by-Step Workflow:

  • Sample Collection: Using a specialized coring device, collect exactly 5.0 ± 0.5 g of the soil matrix. This minimizes atmospheric exposure and prevents the premature volatilization of 1,1-dichloropropene[6].

  • Solvent Addition & Ratio Maintenance: Immediately extrude the soil core into a pre-weighed 40-mL VOA vial containing 5.0 mL of methanol, maintaining a strict 1:1 (w/v) soil-to-solvent ratio (7)[7]. Seal the vial immediately.

  • Self-Validating Surrogate Spiking: Inject a known concentration of surrogate standards directly through the septum into the methanol[8]. Crucial Step: This acts as a self-validating system. If the extraction efficiency is compromised by poor matrix penetration or a broken vial seal, the final surrogate recovery will fall outside the 70–130% acceptance window, immediately flagging the data as invalid[9].

  • Agitation & Extraction: Mechanically shake or sonicate the sealed vial for 20 minutes at room temperature (do not exceed 40°C). Physical agitation is necessary to break down soil agglomerates and maximize the surface area exposed to the methanol[4].

  • Phase Separation & Aliquoting: Allow the soil particulates to settle or centrifuge briefly. Using a gas-tight micro-syringe, withdraw a specific aliquot (e.g., 50 µL) of the clear methanolic supernatant[3].

  • Purge-and-Trap Introduction: Inject the methanolic aliquot into 5.0 mL of organic-free reagent water within the sparge vessel of the purge-and-trap autosampler (e.g., Tekmar Atomx XYZ)[8].

  • GC/MS Quantitation: Purge the sample with helium to transfer 1,1-dichloropropene onto a sorbent trap. Rapidly heat the trap to desorb the analyte onto the GC column for mass spectral detection according to EPA Method 8260D parameters (10)[10].

Quantitative Data & Performance Metrics

When executing this protocol, the following performance metrics should be expected based on standardized EPA validation data for 1,1-dichloropropene.

ParameterValue / Target MetricReference
Target Analyte 1,1-Dichloropropene (CAS: 563-58-6)[1]
Extraction Solvent Methanol (Purge-and-Trap Grade)[3]
Optimal Soil:Solvent Ratio 1:1 (e.g., 5.0 g soil to 5.0 mL MeOH)[7]
Mean Recovery Rate 85% – 110%[9]
Precision (%RSD) < 20% (Typically < 10% for optimized systems)[10]
Method Detection Limit (MDL) < 0.50 µg/kg (System dependent)[8]

References

  • Title: Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples Source: EPA.gov URL: [Link]

  • Title: Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A Source: Eurofinsus.com URL: [Link]

  • Title: EPA Method 5035A (SW-846): Closed-System Purge-and-Trap and Extraction for Volatile Organics Source: EPA.gov URL: [Link]

  • Title: US EPA Method 8260 with the Tekmar Atomx XYZ P&T and the Agilent 7890B GC/5977A MS Source: Agilent.com URL: [Link]

  • Title: Toxicological Profile for Dichloropropenes Source: CDC.gov / ATSDR URL: [Link]

  • Title: Soil Sample Collection and Analysis Procedures Source: PCA.State.MN.US URL: [Link]

  • Title: EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry Source: EPA.gov URL: [Link]

Sources

Method

Application Note: Polymerization Potential and Protocols for 1,1-Dichloropropene

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Focus: Mechanistic Reactivity, Copolymerization Strategies, and Self-Validating Experimental Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Focus: Mechanistic Reactivity, Copolymerization Strategies, and Self-Validating Experimental Protocols

Executive Summary & Mechanistic Overview

1,1-Dichloropropene (1,1-DCP) is a halogenated aliphatic alkene structurally related to the highly reactive monomer vinylidene chloride (1,1-dichloroethene). While vinylidene chloride readily homopolymerizes to form commercially ubiquitous polyvinylidene chloride (PVDC), the polymerization potential of 1,1-DCP is fundamentally altered by its molecular geometry.

As a Senior Application Scientist, it is critical to understand the causality behind monomer reactivity: the presence of the beta-methyl group (CH₃-CH=CCl₂) in 1,1-DCP introduces severe steric hindrance. During free-radical polymerization, the bimolecular propagation step requires the growing macroradical to approach the monomer's double bond. The bulky methyl group physically blocks this approach, dramatically increasing the activation energy of propagation. Consequently, 1,1-DCP exhibits virtually zero homopolymerization potential under standard atmospheric conditions, yielding only low-molecular-weight oligomers.

However, 1,1-DCP is highly valuable as a comonomer . By pairing it with less sterically hindered monomers (e.g., vinyl acetate or styrene) or by utilizing extreme high-pressure techniques to force the bimolecular addition, high-molecular-weight copolymers can be synthesized. Furthermore, 1,1-DCP is increasingly utilized in the synthesis of Molecularly Imprinted Polymers (MIPs) for the targeted extraction of metals (e.g., lithium, scandium), where its unique steric profile helps define rigid, highly specific binding cavities .

Quantitative Data: Reactivity and Physical Properties

To design effective polymerization workflows, one must contrast the physical and mechanistic properties of 1,1-DCP against its unhindered analog.

Table 1: Comparative Reactivity and Polymerization Metrics of gem-Dichloroalkenes

Property / Metric1,1-Dichloroethene (Vinylidene Chloride)1,1-Dichloropropene (1,1-DCP)Mechanistic Impact & Causality
Molecular Structure CH₂=CCl₂CH₃-CH=CCl₂The beta-methyl group in 1,1-DCP introduces profound steric bulk at the reactive site.
Boiling Point 31.6 °C78.1 °C1,1-DCP is a stable liquid at room temperature, allowing for easier handling in bulk polymerizations .
Homopolymerization Potential Exceptionally HighExtremely LowSteric hindrance blocks the bimolecular propagation step, terminating chain growth early.
Primary Polymerization Mode Homopolymerization & CopolymerizationCopolymerization OnlyRequires a less hindered comonomer (e.g., vinyl acetate) to propagate the radical chain.
Activation Volume (ΔV‡) NormalHighly NegativeHigh pressure (e.g., >1,000 atm) is required to overcome the steric barrier and force monomer addition .
Optimal Initiator Peroxides, AIBNAIBNAIBN provides a predictable radical flux without the side reactions common to oxygen-centered radicals.

Logical Workflow for 1,1-DCP Polymerization

The following Graphviz diagram maps the decision tree for successfully incorporating 1,1-DCP into a polymer matrix.

PolymerizationWorkflow Start 1,1-Dichloropropene Monomer Selection Decision Polymerization Strategy Start->Decision Homo Homopolymerization Decision->Homo Attempted CoPoly Copolymerization Decision->CoPoly Preferred Steric Steric Hindrance (beta-Methyl Group) Homo->Steric Propagation Blocked Comonomer Add Comonomer (Vinyl Acetate / Styrene) CoPoly->Comonomer Oligomer Low Yield / Oligomers Steric->Oligomer Initiation Initiation Method Comonomer->Initiation HighPress High-Pressure Radical (>1,000 atm) Initiation->HighPress Overcome Sterics Suspension Suspension / Bulk (AIBN, 60°C) Initiation->Suspension Crosslinking ResHP High-MW Copolymer HighPress->ResHP ResMIP Functionalized MIP Beads Suspension->ResMIP

Logical workflow for the polymerization of sterically hindered 1,1-dichloropropene.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify success at critical stages, rather than relying solely on end-point analysis.

Protocol A: High-Pressure Free-Radical Copolymerization with Vinyl Acetate

Causality Insight: High pressure leverages Le Chatelier’s principle. Because the transition state of the bimolecular addition step has a smaller volume than the separate monomers (a negative activation volume, ΔV‡), applying extreme pressure (up to 6,000 atm) artificially lowers the activation energy barrier imposed by the beta-methyl group, allowing 1,1-DCP to incorporate into the vinyl acetate backbone .

Materials:

  • 1,1-Dichloropropene (Purified via vacuum distillation)

  • Vinyl Acetate (Comonomer, destabilized)

  • Azobisisobutyronitrile (AIBN, recrystallized from methanol)

  • High-pressure lead or Teflon ampoules

Step-by-Step Methodology:

  • Monomer Purification: Distill 1,1-DCP under reduced pressure to remove auto-oxidation products and stabilizers.

    • Validation Checkpoint 1: Run GC-FID on the distillate. Proceed only if 1,1-DCP purity is >99.5%.

  • Reaction Mixture Preparation: In a nitrogen-purged glovebox, prepare a molar mixture of 1,1-DCP and Vinyl Acetate (e.g., 1:4 ratio) containing 0.5 wt% AIBN.

  • Degassing (Freeze-Pump-Thaw): Transfer the mixture to a Schlenk flask. Freeze with liquid nitrogen, apply high vacuum, isolate, and thaw. Repeat for 3 cycles.

    • Causality: Oxygen is a stable diradical that rapidly reacts with growing polymer chains, terminating the reaction.

    • Validation Checkpoint 2: The degassing is complete when no bubbles evolve from the liquid during the thaw cycle under static vacuum.

  • High-Pressure Polymerization: Seal the degassed mixture in a flexible Teflon ampoule. Place in a high-pressure hydraulic reactor. Pressurize to 6,000 atm and heat to 65 °C for 12 hours.

  • Recovery: Depressurize slowly. Dissolve the resulting viscous mass in minimal acetone and precipitate dropwise into heavily stirred, ice-cold methanol.

    • Validation Checkpoint 3: A white, fibrous precipitate confirms the formation of a high-molecular-weight copolymer. A cloudy suspension indicates failure (only oligomers formed).

  • Drying & Analysis: Dry the polymer under vacuum at 40 °C to constant weight. Use ¹H-NMR to calculate the exact incorporation ratio of 1,1-DCP.

Protocol B: Suspension Polymerization for Molecularly Imprinted Polymers (MIPs)

Causality Insight: 1,1-DCP is utilized here not to form long linear chains, but as a functional monomer within a highly crosslinked matrix. Suspension polymerization is chosen over bulk polymerization to directly yield spherical microbeads suitable for chromatography or solid-phase extraction .

Materials:

  • 1,1-DCP (Functional monomer)

  • Divinylbenzene (DVB, Crosslinker)

  • Target Template (e.g., Lithium or Scandium complex)

  • Polyvinyl Alcohol (PVA, Steric stabilizer)

  • Toluene (Porogen)

  • AIBN (Initiator)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2 wt% PVA in deionized water. Heat to 60 °C and purge with nitrogen for 30 minutes.

    • Causality: PVA acts as a steric stabilizer, adsorbing to the organic droplet interface to prevent coalescence during the "sticky phase" of polymerization.

  • Organic Phase Preparation: Mix the target template, 1,1-DCP, DVB, and Toluene. Stir for 1 hour to allow the pre-polymerization complex to form via non-covalent interactions. Add 1 wt% AIBN.

  • Suspension Formation: Transfer the organic phase into the aqueous phase under high-shear mechanical stirring (e.g., 400 RPM).

    • Validation Checkpoint 1: Extract a 10 µL aliquot and observe under an optical microscope. Adjust RPM until the droplet size is uniformly distributed between 50–100 µm.

  • Thermal Initiation: Maintain stirring and heat the reactor to 65 °C for 24 hours under a nitrogen blanket.

    • Causality: AIBN decomposes thermally with first-order kinetics at 65 °C, providing a steady, predictable radical flux without inducing side-reactions with the halogenated monomer.

  • Template Removal (Washing): Filter the resulting beads. Soxhlet extract with a Methanol/Acetic Acid (9:1) mixture for 24 hours to leach out the target template, leaving behind the 1,1-DCP-lined imprinted cavities.

    • Validation Checkpoint 2: Perform BET surface area analysis. A successful porous MIP will exhibit a surface area >300 m²/g.

Safety, Handling, and Environmental Impact

1,1-Dichloropropene is a volatile organic compound (VOC) and a halogenated solvent analog. Historically, related isomers (like 1,3-dichloropropene) have been utilized as agricultural soil fumigants due to their high bioactivity and vapor pressure .

  • Inhalation Hazard: 1,1-DCP is toxic by inhalation. All monomer transfers, degassing, and reactor loading must be performed inside a certified fume hood or a negative-pressure glovebox.

  • Waste Disposal: Unreacted 1,1-DCP and halogenated polymer waste must be segregated into dedicated Halogenated Organic Waste containers to prevent exothermic reactions with incompatible solvents (e.g., strong bases or active metals).

References

  • Google Patents (WO2018085626A1)
  • 1,1-Dichloropropene | CID 11245 PubChem, National Center for Biotechnology Information URL:[Link]

  • Copolymerization of vinyl acetate with 1,1-dichloropropene-1 at atmospheric and high pressures Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science (1967) URL:[Link]

Technical Notes & Optimization

Troubleshooting

resolving co-elution of 1,1-dichloropropene in gas chromatography

Technical Support Center: Resolving 1,1-Dichloropropene Co-Elution in GC/MS Volatile Organic Analysis (VOA) Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, environ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving 1,1-Dichloropropene Co-Elution in GC/MS Volatile Organic Analysis (VOA)

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, environmental researchers, and drug development professionals tasked with quantifying volatile organic compounds (VOCs) under stringent regulatory frameworks (e.g., EPA Methods 8260C and 524.2).

1,1-dichloropropene is a notoriously difficult analyte due to its tendency to co-elute with several mid-boiling point VOCs. This guide provides a mechanistic understanding of these co-elutions and actionable, self-validating troubleshooting protocols to ensure data integrity.

Diagnostic FAQs: Understanding the Causality of Co-elution

Q: Why does 1,1-dichloropropene consistently co-elute with compounds like benzene and carbon tetrachloride in my GC/MS method? A: Co-elution is a function of thermodynamic partitioning. 1,1-dichloropropene has a boiling point of ~78°C. On standard non-polar stationary phases (e.g., 100% polydimethylsiloxane or 5% diphenyl/95% dimethyl polysiloxane), separation is driven almost entirely by dispersive forces, which correlate heavily with boiling points. Because benzene (80°C) and carbon tetrachloride (76°C) have nearly identical boiling points, their vapor pressures and partitioning coefficients in a non-polar phase are too similar to achieve baseline resolution at standard carrier gas velocities[1].

Q: If they co-elute, can I rely solely on Mass Spectrometry (MS) to resolve them mathematically? A: Yes, provided the co-eluting compounds are not isobaric (i.e., they do not share major fragment ions). 1,1-dichloropropene yields a primary quantitation ion of m/z 75[2]. Benzene's primary ion is m/z 78, and carbon tetrachloride's is m/z 117[2]. By utilizing Extracted Ion Chromatograms (EIC) or Selected Ion Monitoring (SIM), you can mathematically deconvolute the peaks[3]. However, if your matrix contains high concentrations of non-target hydrocarbons that fragment into m/z 75, MS deconvolution will fail, and you must achieve physical chromatographic resolution.

Q: What stationary phase chemistry is optimal for physically resolving these analytes? A: To separate compounds with identical boiling points, you must introduce alternate intermolecular forces, such as dipole-dipole interactions. Switching to a "624-type" phase (6% cyanopropylphenyl / 94% dimethyl polysiloxane) or a proprietary VOC phase (e.g., VMS) introduces a moderate dipole moment. The cyanopropyl groups selectively retard polarizable halogenated compounds (like 1,1-dichloropropene) differently than aromatic rings (benzene), breaking the co-elution[3].

Quantitative Data: The Co-elution Matrix

To effectively troubleshoot, you must know the specific mass spectral properties of the interfering compounds. The table below summarizes the most frequent co-eluting suspects with 1,1-dichloropropene and the primary strategy for resolution[1][2][3].

CompoundBoiling Point (°C)Primary Quant Ion (m/z)Secondary Ions (m/z)Primary Resolution Strategy
1,1-Dichloropropene 78 75 77, 110 Target Analyte
Carbon tetrachloride76117119, 121MS Deconvolution (Extract m/z 117)
Benzene807852, 77MS Deconvolution (Extract m/z 78)
1,2-Dichloroethane836264, 98MS Deconvolution (Extract m/z 62)
tert-Amyl methyl ether (TAME)867343, 55Stationary Phase Change (Dipole interaction)
Dibromomethane9793174, 95MS Deconvolution (Extract m/z 93)

Experimental Protocols: Step-by-Step Resolution Workflow

This protocol is designed as a self-validating system. You must not proceed to sample analysis until the system suitability criteria are mathematically met.

Phase 1: Spectral Deconvolution (Software-Level)

Causality: Before altering hardware, maximize the utility of your mass spectrometer. If the MS can distinguish the ions, physical separation is unnecessary and wastes analytical time.

  • Acquire Data: Inject a mid-point calibration standard (e.g., 20 µg/L) containing 1,1-dichloropropene and suspected co-eluters in full scan mode (35-260 amu)[1].

  • Extract Ions: In your data analysis software, overlay the Extracted Ion Chromatograms (EIC) for m/z 75, 78, and 117.

  • Self-Validation Check: Integrate the m/z 75 peak. Check the spectral purity score across the peak apex. If the spectral match to the NIST library for 1,1-dichloropropene is >90% and the m/z 78 (Benzene) contribution is <1% at the apex, your method is validated. Proceed to quantitation.

Phase 2: Temperature Program Optimization (Method-Level)

Causality: If isobaric interferences exist, you must physically separate the peaks. Lowering the temperature ramp rate increases the time analytes spend interacting with the stationary phase, amplifying minor differences in partitioning coefficients.

  • Adjust Initial Hold: Set the initial GC oven temperature to 35°C and hold for 4 minutes to tightly focus the volatile band at the head of the column[1].

  • Modify Ramp Rate: Decrease the ramp rate through the critical elution window (60°C to 100°C) from a standard 10°C/min to 4°C/min [1].

  • Self-Validation Check: Re-inject the standard. Calculate the resolution ( Rs​ ) between 1,1-dichloropropene and its closest neighbor using the formula Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ . If Rs​≥1.5 , baseline resolution is achieved.

Phase 3: Stationary Phase Substitution (Hardware-Level)

Causality: If thermodynamic adjustments fail, the column chemistry is fundamentally incompatible with the separation goals.

  • Install New Column: Replace the 5% phenyl column with a 624-type column (e.g., 30m x 0.25mm x 1.4µm film thickness). The thicker film (1.4µm) increases the phase ratio, providing greater retention and capacity for highly volatile compounds[4].

  • Condition: Condition the column at 240°C for 2 hours to minimize siloxane bleed.

  • Self-Validation Check: Run a blank followed by the calibration standard. Confirm that the retention time of 1,1-dichloropropene has shifted relative to benzene, proving the dipole-dipole mechanism is successfully retarding the halogenated compound.

Workflow Visualization

CoelutionResolution A Identify Co-elution: 1,1-Dichloropropene B Are target analytes isobaric? (Share m/z 75) A->B C Phase 1: MS Deconvolution Extract m/z 75 vs m/z 78/117 B->C No (Different m/z) D Physical Resolution Required B->D Yes (Isobaric Interference) G Quantitation Successful (Rs > 1.5 or Spectral Purity > 90%) C->G Validated E Phase 2: Modify Temp Program Reduce ramp to 4°C/min D->E Step 1 F Phase 3: Change Stationary Phase Use Cyanopropylphenyl (624) E->F If Rs < 1.5 E->G Validated F->G Validated

Logical workflow for resolving 1,1-dichloropropene co-elutions via MS, method, or hardware changes.

References

  • U.S. Environmental Protection Agency. "Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA Archive. 5

  • Agilent Technologies. "Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application." Agilent Application Notes. 1

  • Restek Corporation. "Analysis of Trace Oxygenates in Petroleum-Contaminated Wastewater, Using Purge-and-Trap GC-MS." Restek Resource Hub. 3

  • U.S. Environmental Protection Agency. "Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry." EPA Publications. 4

  • Chemours. "SOP No. KNOX-MS-0015: Volatile Organic Compounds by GC/MS." Chemours Standard Operating Procedures. 2

Sources

Optimization

Technical Support Center: Minimizing Volatility Losses of 1,1-Dichloropropene

Welcome to the Technical Support Center for Volatile Organic Compound (VOC) sampling. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with 1,1-dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Volatile Organic Compound (VOC) sampling. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with 1,1-dichloropropene (1,1-DCP) . Due to its high vapor pressure and low boiling point (~78°C), 1,1-DCP is notoriously prone to evaporative loss during sample collection, transport, and extraction.

This center provides causality-driven FAQs, logic-based troubleshooting, and self-validating methodologies to ensure absolute scientific integrity in your quantitative analysis.

Part 1: Core FAQs – The Science of 1,1-DCP Volatility

Q: Why is 1,1-dichloropropene so susceptible to evaporative loss compared to other target analytes? A: The volatility of 1,1-DCP is governed by its high vapor pressure and favorable Henry’s Law constant. In any sample container with ambient air, 1,1-DCP will rapidly partition out of the aqueous or solid matrix and into the gaseous headspace. If a sample is agitated, improperly sealed, or exposed to the atmosphere even briefly, the thermodynamic drive forces the compound into the air, permanently biasing your quantitative results low[1].

Q: Why does the EPA mandate Method 5035 over the older Method 5030 for solid matrices? A: Historically, EPA Method 5030 allowed field technicians to pack soil into open glass jars. Studies revealed that this open-air handling caused massive pre-analysis volatilization, rendering the data practically useless for highly volatile compounds like 1,1-DCP[2]. To correct this, 3 was developed as a "closed-system purge-and-trap" approach. The sample is collected using a hermetic coring device (like an EnCore® sampler) and extruded directly into a pre-preserved vial. The seal is never broken again until the automated GC/MS needle pierces the septum in the laboratory[1].

Q: What is the "Zero-Headspace" requirement for aqueous samples? A: When collecting water samples for VOC analysis via 4, the 40-mL VOA (Volatile Organic Analysis) vial must be filled until a convex meniscus forms above the rim[5]. When the Teflon-lined cap is secured, no air bubbles should remain. Even a pea-sized air bubble provides enough volume for 1,1-DCP to partition into the gas phase, leading to significant analyte loss when the vial is eventually accessed[1].

Part 2: Troubleshooting Guide – Identifying & Resolving Losses

Issue 1: Low recovery of 1,1-DCP in soil samples, but laboratory surrogate recoveries are normal.

  • Root Cause: Pre-analysis volatilization. If the laboratory's internal surrogates (e.g., 1,2-Dichloroethane-d4 or Bromofluorobenzene) recover within the acceptable 70-130% range, the GC/MS instrument and purge-and-trap system are functioning perfectly[6]. The 1,1-DCP was lost before the sample was processed.

  • Solution: Audit your field team's sampling technique. Ensure they are not exposing the soil to air for more than 10 seconds. Verify that EnCore samplers are being chilled immediately to <6°C and extruded into chemical preservatives at the laboratory strictly within the 48-hour holding time limit[7].

Issue 2: Aqueous VOA vials arrive at the laboratory with visible air bubbles.

  • Root Cause: Either the technician failed to create a proper inverted meniscus during collection, or temperature fluctuations during transport caused dissolved gases in the water to expand and outgas.

  • Solution: Train field staff to pour water gently down the side of the tilted vial to minimize aeration[5]. Immediately place vials on wet ice. Use a "Temperature Blank" (a designated vial of water in the cooler) to prove the samples were maintained at <6°C continuously, suppressing gas expansion.

Issue 3: Soil samples effervesce (fizz) violently when added to Sodium Bisulfate (NaHSO₄) preservative.

  • Root Cause: You are sampling calcareous soils (high in carbonates). The acid preservative reacts with the carbonates to produce rapid carbon dioxide (CO₂) gas evolution. This gas physically purges the 1,1-DCP out of the sample before the vial can be sealed[8].

  • Solution: Abandon NaHSO₄ for these specific soil types. Instead, collect the sample using an unpreserved EnCore sampler, ship it on ice, and have the laboratory freeze the sample upon receipt, or utilize Methanol preservation if the target detection limits allow for it[7].

Part 3: Data Presentation & Preservation Strategies

To minimize volatility losses, selecting the correct preservation matrix based on your target concentration is critical.

Table 1: Comparison of EPA Method 5035 Soil Preservation Strategies for 1,1-DCP

Preservation MethodTarget ConcentrationMax Hold Time (Field to Lab)Mechanism of Volatility ControlDrawbacks / Limitations
Sodium Bisulfate (NaHSO₄) Low-Level (0.5 – 200 µg/kg)48 hoursAcidification halts biodegradation; hermetic seal traps VOCs.Causes catastrophic loss of 1,1-DCP in calcareous soils due to CO₂ effervescence.
Methanol (CH₃OH) High-Level (> 200 µg/kg)14 daysMethanol acts as a strong solvent, physically partitioning 1,1-DCP into the liquid phase.High dilution factor raises the Method Detection Limit (MDL); flammable shipping hazard.
EnCore® / Freezing Low-Level (0.5 – 200 µg/kg)48 hours (to freeze)Thermodynamic suppression. Freezing at -7°C to -15°C halts all partitioning and degradation.Requires strict logistical control to reach the lab within 48 hours for freezing.

Part 4: Step-by-Step Methodologies (Self-Validating Systems)

A protocol is only scientifically valid if it contains internal mechanisms to prove its own efficacy. The following workflows incorporate mandatory Quality Control (QC) gates.

Protocol A: Zero-Headspace Aqueous Sampling (EPA 8260D)
  • Preparation: Label a 40-mL glass VOA vial pre-preserved with 2-3 drops of 1:1 Hydrochloric Acid (HCl).

  • Collection: Lower the water flow rate to a trickle. Angle the VOA vial at 45 degrees and let the water glide down the inner glass wall to prevent agitation[5].

  • Meniscus Formation: Fill the vial until the water forms a convex (inverted) meniscus above the lip of the vial[5].

  • Sealing: Carefully slide the Teflon-lined septum cap over the meniscus and tighten.

  • Validation (The Inversion Test): Invert the vial and tap it firmly against your palm. If any bubbles rise to the top, open the vial, add a drop of water to reform the meniscus, and reseal[5].

  • Self-Validating QC: Include a Trip Blank (a VOA vial filled with VOC-free water by the lab, transported to the field, and returned unopened). If the Trip Blank shows 1,1-DCP contamination, your transport protocol is compromised.

Protocol B: Closed-System Soil Sampling (EPA 5035)
  • Coring: Push a 5-gram EnCore® or TerraCore® sampler directly into freshly exposed soil. Do not scrape or manipulate the soil[2].

  • Sealing: Wipe the threads of the coring device with a Kimwipe and lock the airtight cap in place immediately[5].

  • Storage: Place the sealed corer into a foil pouch and submerge in wet ice (<6°C).

  • Extrusion (Within 48h): At the laboratory, extrude the 5g soil plug directly into a VOA vial containing 5 mL of Methanol or NaHSO₄[5]. The vial must contain a magnetic stir bar.

  • Self-Validating QC: The laboratory must inject a Surrogate Standard (e.g., 1,2-Dichloroethane-d4) directly through the septum into the sealed vial prior to purge-and-trap analysis[6]. Surrogate recovery between 70-130% validates the extraction efficiency.

Part 5: Diagnostic Visualizations

EPA5035_Workflow A In-Situ Soil Matrix B EnCore® Sampler (Zero Headspace) A->B Collect 5g C Extrusion into VOA Vial B->C < 48h at <6°C D Chemical Preservation C->D Hermetic Seal E GC/MS Analysis (EPA 8260D) D->E Closed-System Purge & Trap

Caption: Workflow for EPA Method 5035 closed-system soil sampling to prevent 1,1-DCP volatilization.

Troubleshooting_Logic Start Issue: Low 1,1-DCP Recovery Detected CheckSurr Check Surrogate Recovery (e.g., 1,2-Dichloroethane-d4) Start->CheckSurr SurrLow Surrogates Low (<70%) CheckSurr->SurrLow SurrNorm Surrogates Normal (70-130%) CheckSurr->SurrNorm SysLeak Instrument/System Leak (Check Purge & Trap) SurrLow->SysLeak PreLoss Pre-Analysis Volatilization (Field/Transport Error) SurrNorm->PreLoss Action1 Verify VOA Vial Headspace & Meniscus PreLoss->Action1 Action2 Verify 48h Hold Time & <6°C Temp Blank PreLoss->Action2

Caption: Logical troubleshooting tree for isolating the root cause of 1,1-DCP recovery failures.

References

  • Title: Low-Level Volatiles in Soil and Water by USEPA Method 5035 Using the Model 4552 Water/Soil Autosampler Source: OI Analytical / Ingenieria Analitica URL
  • Title: Sample Collection Instructions: Volatile Organic Compounds (VOCs) Aqueous Soil (EPA Method 5035)
  • Title: Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A Source: Eurofins URL
  • Source: Agilent Technologies, Inc.
  • Title: Sampling and Analysis for Volatiles in Soil Using EPA Method 5035 Source: Phase Separation Science URL
  • Source: Arizona Department of Environmental Quality (ADEQ)

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1-Dichloropropene

Welcome to the Technical Support Center for halogenated alkene synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 1,1-dichloropropene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated alkene synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 1,1-dichloropropene.

The most scalable and industrially relevant route for synthesizing 1,1-dichloropropene is the base-promoted dehydrochlorination of 1,1,2-trichloropropane[1]. While the chemistry relies on a straightforward E2 elimination mechanism, the physical properties of the product and the biphasic nature of the reaction mixture create specific engineering challenges.

This guide is designed to move beyond basic recipes. It explains the causality behind common failures, provides self-validating protocols, and offers targeted troubleshooting to ensure you achieve >80% isolated yields.

Reaction Mechanism & Workflow

The synthesis relies on a biphasic system where the organic substrate (1,1,2-trichloropropane) and the aqueous base (NaOH) are brought together by a Phase Transfer Catalyst (PTC).

G OrgPhase Organic Phase 1,1,2-Trichloropropane Interface Phase Interface BTEAC Catalyst OrgPhase->Interface Substrate Diffusion AqPhase Aqueous Phase 5.0 N NaOH AqPhase->Interface OH- Transfer E2 E2 Elimination (70 °C) Interface->E2 Catalyzed Reaction Product 1,1-Dichloropropene (bp: 76-78 °C) E2->Product Organic Recovery Byproduct Aqueous Waste NaCl + H2O E2->Byproduct Phase Separation

Mechanism of phase-transfer catalyzed dehydrochlorination yielding 1,1-dichloropropene.

Troubleshooting & FAQs

Q1: My GC-MS shows complete conversion of the starting material, but my isolated yield of 1,1-dichloropropene is under 40%. Where is my product going? The Causality: The primary culprit here is evaporative loss, not chemical degradation. 1,1-dichloropropene is highly volatile, with a boiling point between 76 °C and 78.1 °C at atmospheric pressure[2][3]. The standard dehydrochlorination protocol requires heating the reaction to 70 °C[1]. Because you are operating within 6–8 °C of the product's boiling point, standard water-cooled condensers are insufficient to prevent the product from escaping as a vapor in the sweep gas or ambient atmosphere. The Solution:

  • Upgrade your overhead cooling. Use a recirculating chiller set to -5 °C to 0 °C for your reflux condenser.

  • Alternatively, conduct the reaction in a sealed Parr reactor pressurized with an inert gas (e.g., N2) to suppress boiling[4].

  • During the workup, avoid aggressive rotary evaporation when removing the methylene chloride extraction solvent.

Q2: The reaction stalls at ~50% conversion even after 12 hours. Adding more NaOH doesn't help. Why? The Causality: You are experiencing a mass transfer limitation. The reaction is strictly biphasic. The hydroxide ions (OH⁻) in the aqueous phase cannot penetrate the organic layer to initiate the E2 elimination of 1,1,2-trichloropropane. Adding more aqueous base only increases the volume of the aqueous layer without increasing the reaction rate. The Solution: You must facilitate interfacial transfer. Ensure you are using a Phase Transfer Catalyst (PTC) such as Benzyltrimethylammonium chloride (BTEAC)[1]. Furthermore, the kinetics of biphasic reactions are directly proportional to the interfacial surface area. Increase your mechanical stirring rate to >500 rpm to create a fine emulsion.

Q3: I am seeing a significant amount of secondary byproducts in the NMR. How do I prevent over-reaction? The Causality: Prolonged exposure to concentrated hot caustic (e.g., 5.0 N NaOH) can lead to a second, unintended dehydrochlorination event. The system can strip another HCl molecule from 1,1-dichloropropene to form alkyne byproducts (e.g., 1-chloropropyne) or induce isomerization. The Solution: Strictly control the internal temperature to exactly 70 °C. Do not let the reaction exotherm beyond this point. Quench the reaction strictly after 4 hours by immediately removing the heat source and cooling the vessel to ambient temperature before phase separation[1].

Standardized Experimental Protocol

To ensure a self-validating workflow, follow this optimized methodology based on established patent literature for achieving >80% yield[1][4].

Step 1: Reactor Setup Equip a 250 mL round-bottom flask with a mechanical stirrer, an internal thermocouple, and a highly efficient reflux condenser connected to a recirculating chiller set to 0 °C.

Step 2: Reagent Charging Charge the flask with 40.7 g of 1,1,2-trichloropropane and 1.97 g of benzyl trimethylammonium chloride (BTEAC) as the phase transfer catalyst[1].

Step 3: Base Addition and Reaction Begin mechanical agitation (rapid stirring, >500 rpm). Heat the mixture to an internal temperature of 70 °C. Slowly charge the flask with 60 mL of an aqueous caustic solution (5.0 N NaOH)[1]. Maintain the internal temperature strictly at 70 °C for exactly 4 hours.

Step 4: Quenching and Phase Separation After 4 hours, immediately cool the solution to ambient temperature to halt the elimination reaction[1]. Transfer the biphasic mixture to a separatory funnel and allow the layers to resolve. Separate the lower organic phase from the upper aqueous phase.

Step 5: Extraction and Drying Extract the remaining aqueous phase with an equal volume of methylene chloride (DCM) to capture any dissolved or suspended product[1]. Combine all organic phases and dry them over anhydrous magnesium sulfate (MgSO4). Filter the drying agent.

Step 6: Validation and Isolation Self-Validation: Before distillation, analyze the dried crude solution via GC-MS and ¹H NMR. You should observe a characteristic quartet at 5.90 ppm (1H) and a doublet at 1.76 ppm (3H) in CDCl3, confirming the presence of 1,1-dichloropropene[4]. Carefully distill the mixture, keeping the bath temperature low to separate the DCM from the 1,1-dichloropropene (bp ~77 °C)[3]. Expected yield: ~24.5 g (80.6%)[4].

Quantitative Data Summary

The following table summarizes the critical parameters and their impact on the isolated yield of 1,1-dichloropropene, based on empirical optimizations.

Reaction ParameterCatalyst (PTC)Stirring RateCondenser TempReaction TimeExpected Yield
Optimized Protocol BTEAC (1.97 g)> 500 rpm0 °C4 Hours80.6%
Sub-optimal Cooling BTEAC (1.97 g)> 500 rpm20 °C (Tap Water)4 Hours~45.0% (Evaporative Loss)
No Catalyst None> 500 rpm0 °C12 Hours< 15.0% (Mass Transfer Failure)
Over-reaction BTEAC (1.97 g)> 500 rpm0 °C12 Hours~60.0% (Byproduct Formation)
References
  • Google Patents (US9403741B2). "Process for the production of chlorinated alkanes." Google Patents.

Sources

Optimization

Technical Support Center: 1,1-Dichloropropene Stabilizer Removal &amp; Purification

Overview Commercial 1,1-dichloropropene (CAS: 563-58-6) is a highly reactive halogenated alkene frequently utilized in organic synthesis, cross-coupling reactions, and agricultural chemical development. To inhibit auto-o...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Commercial 1,1-dichloropropene (CAS: 563-58-6) is a highly reactive halogenated alkene frequently utilized in organic synthesis, cross-coupling reactions, and agricultural chemical development. To inhibit auto-oxidation, polymerization, and the generation of phosgene or hydrogen chloride (HCl) during transit, manufacturers typically add chemical stabilizers—most commonly epichlorohydrin (at ~1% v/v) or epoxidized soybean oil[1][2].

While these stabilizers ensure shelf-life, they act as potent catalyst poisons in transition-metal-mediated reactions and can introduce confounding artifacts in sensitive analytical assays. As a Senior Application Scientist, I have structured this guide to provide a self-validating, mechanistic approach to completely removing these stabilizers, ensuring your solvent is pristine for downstream applications.

Section 1: Physicochemical Causality for Separation

Understanding the physical properties of the solvent versus the stabilizer is the foundation of a successful purification strategy. The ~40 °C difference in boiling point and the distinct polarity of the epoxide ring dictate our separation methods[3].

Table 1: Physicochemical Comparison of 1,1-Dichloropropene and Epichlorohydrin

Property1,1-Dichloropropene (Target)Epichlorohydrin (Stabilizer)Separation Logic
Boiling Point 77–78 °C117.9 °CEnables highly effective fractional distillation.
Functional Groups Alkene, Geminal DichlorideEpoxide, Alkyl ChlorideEpoxide strongly adsorbs to polar stationary phases (alumina).
Density (25 °C) 1.18 g/mL1.18 g/mLIdentical densities; phase separation via centrifugation is not viable.
Water Solubility Insoluble (0.2%)Moderate (~6%)Aqueous washing can partially partition the stabilizer and neutralize acids.
Section 2: Purification Workflow

G start Commercial 1,1-Dichloropropene (Contains Epichlorohydrin) wash Aqueous NaHCO3 Wash (Neutralize trace HCl) start->wash dry Dry over Anhydrous MgSO4 (Remove water) wash->dry split Choose Purification Route dry->split distill Fractional Distillation (Collect at 77-78°C) split->distill Large Scale (>50 mL) alumina Activated Alumina Column (Adsorbs Epoxide) split->alumina Small Scale (<50 mL) pure Pure, Destabilized 1,1-Dichloropropene distill->pure alumina->pure store Store at -20°C under Argon or Use Immediately pure->store

Workflow for removing epichlorohydrin stabilizer from commercial 1,1-dichloropropene.

Section 3: Step-by-Step Experimental Methodologies
Protocol A: Fractional Distillation (For >50 mL Volumes)

Causality: Distillation leverages the significant boiling point differential between 1,1-dichloropropene (77 °C) and epichlorohydrin (118 °C)[3].

  • Acid Neutralization: Transfer the commercial 1,1-dichloropropene to a separatory funnel. Wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any free HCl generated by auto-degradation.

  • Drying: Separate the organic (lower) layer and dry it over anhydrous magnesium sulfate (MgSO₄) for 30 minutes. Filter off the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column. Self-Validating Step: Ensure the glassware is strictly oven-dried and purged with Argon to prevent high-temperature oxidation during the run.

  • Distillation: Heat the distillation flask gently using an oil bath set to ~90 °C.

  • Collection: Discard the first 2–3 mL (forerun) which may contain trace moisture. Collect the main fraction distilling precisely at 77–78 °C.

  • Termination: Stop the distillation when ~10% of the original volume remains in the boiling flask. Do not distill to dryness, as the concentrated epichlorohydrin and degradation byproducts pose a thermal hazard.

Protocol B: Activated Alumina Filtration (For <50 mL Volumes)

Causality: The oxygen-rich epoxide ring of epichlorohydrin interacts strongly with the highly polar surface of activated alumina, effectively trapping the stabilizer while the non-polar 1,1-dichloropropene elutes freely.

  • Column Preparation: Pack a glass chromatography column or a large glass frit with 5–10 grams of basic activated alumina (Brockmann Grade I) per 10 mL of solvent.

  • Purging: Flush the dry column with Argon to displace atmospheric oxygen.

  • Elution: Pour the stabilized 1,1-dichloropropene onto the column. Apply slight positive Argon pressure to push the solvent through.

  • Collection: Collect the eluent in an Argon-flushed Schlenk flask. The resulting solvent is ready for immediate use.

Section 4: Troubleshooting & FAQs

Q: Why did my 1,1-dichloropropene turn yellow or cloudy after distillation? A: Cloudiness indicates trace moisture that co-distilled, meaning your MgSO₄ drying step was insufficient. A yellow tint indicates auto-oxidation or polymerization. 1,1-Dichloropropene is highly susceptible to reacting with ambient oxygen and light to form phosgene and HCl[1]. Always distill and store under an inert atmosphere (Argon) and protect from light.

Q: How do I analytically verify that the epichlorohydrin has been completely removed? A: A self-validating protocol requires analytical confirmation. Run a ¹H-NMR spectrum of the purified solvent in CDCl₃. Look for the disappearance of the characteristic epichlorohydrin epoxide ring protons, which typically appear as complex multiplets around 2.6–2.8 ppm and 3.1–3.3 ppm. If these peaks are absent, the stabilizer has been successfully removed.

Q: My downstream transition-metal catalyzed cross-coupling is still failing, even after passing the solvent through alumina. What else could be wrong? A: Alumina removes the epoxide but might not capture all dissolved HCl if the solvent has heavily degraded over time. Trace HCl will rapidly protonate and kill sensitive transition-metal catalysts (e.g., Pd or Ni). If you suspect acid contamination, revert to Protocol A: perform the aqueous NaHCO₃ wash to chemically neutralize the acid before drying and purification.

Q: Can I store the destabilized solvent for later use? A: It is highly recommended to use destabilized halogenated alkenes immediately. Without epichlorohydrin acting as an acid scavenger, the solvent will rapidly degrade. If storage is unavoidable, keep it over activated 4Å molecular sieves in a dark, air-tight Schlenk flask at -20 °C under Argon.

References
  • Title: Toxicological Profile for Dichloropropenes Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

  • Title: 1,1-Dichloropropene | C3H4Cl2 | CID 11245 Source: PubChem / National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 1,1-Dichloropropene Aqueous Stability &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for halogenated alkene handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1,1-dichloropropene (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated alkene handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1,1-dichloropropene ( C3​H4​Cl2​ ) in aqueous matrices.

As a volatile industrial solvent and analytical standard, 1,1-dichloropropene presents unique challenges in aqueous environments. While it has a low aqueous solubility of 2.7×103 mg/L at 20 °C[1], ensuring its chemical stability during long-term storage or biological assays requires strict control over thermodynamic and kinetic variables.

Part 1: Mechanistic Insights & FAQs

Q: Why is 1,1-dichloropropene generally more stable against hydrolysis than its isomer, 1,3-dichloropropene? A: The causality lies in the molecular structure. The hydrolysis of 1,1-dichloropropene is significantly slower than other isomers due to the strong inhibiting effect of its vinylic chlorine atoms[2]. Allylic chlorides (such as 1,3-dichloropropene) readily undergo SN​2 nucleophilic substitution in water. In contrast, the carbon-chlorine bonds in vinylic chlorides possess partial double-bond character due to resonance, making them highly resistant to spontaneous nucleophilic attack by water[2].

Q: If it resists spontaneous hydrolysis, why do my aqueous working stocks still degrade over time? A: While SN​1/SN​2 hydrolysis is restricted, 1,1-dichloropropene is highly susceptible to oxidative cleavage and base-catalyzed elimination . Dissolved ozone or reactive oxygen species (ROS) in unpurified water will rapidly attack the electron-rich C=C double bond. In aqueous solutions, 1,1-dichloropropene reacts with ozone at a rapid rate constant of 2.6×103 M−1s−1 , cleaving into phosgene, hydrochloric acid (HCl), and other oxidized byproducts[3]. Furthermore, alkaline pH environments can induce dehydrohalogenation.

Q: How can I differentiate between chemical degradation and physical loss in my assays? A: 1,1-Dichloropropene has a very high vapor pressure of 90.8 mmHg[1]. Physical volatilization into the vial headspace is frequently misdiagnosed as chemical hydrolysis. To determine the causality of analyte loss, you must monitor the solution's pH and look for degradation byproducts. If the concentration drops but the pH remains stable and no chloride ions are detected, the loss is physical (volatilization). If the solution acidifies, chemical degradation (releasing HCl) is occurring[3].

Part 2: Troubleshooting Guide

Issue: Rapid concentration drop in aqueous working solutions within 24 hours.

  • Root Cause: Volatilization due to improper headspace management or rapid oxidation from dissolved impurities.

  • Intervention: Utilize strictly zero-headspace vials with PTFE-lined septa. Prior to spiking the standard, degas the aqueous buffer via vacuum sonication or sparging with inert gas (Nitrogen/Argon) to remove dissolved oxidants.

Issue: Unexplained acidification (pH drop) of the stock solution over time.

  • Root Cause: Trace oxidative degradation or base-catalyzed hydrolysis is occurring, which releases HCl into the solution as a byproduct[3].

  • Intervention: Never use unbuffered water. Implement a 10–50 mM phosphate buffer system to lock the pH at 6.0. An unbuffered system allows the pH to drop, which can alter the solubility and catalyze further side reactions.

Issue: Incomplete dissolution leading to erratic GC-MS quantitation.

  • Root Cause: 1,1-Dichloropropene is practically insoluble in water[1]. Injecting neat liquid directly into water causes micro-emulsions, leading to localized concentration gradients and inconsistent sampling.

  • Intervention: Utilize a miscible organic co-solvent. Industry-standard reference materials utilize methanol as a carrier[4].

Part 3: Quantitative Data & Stability Parameters

The following table summarizes the critical physicochemical and stability parameters required to engineer a stable aqueous environment for dichloropropene isomers.

Parameter1,1-Dichloropropene1,3-Dichloropropene (Reference)
Hydrolysis Susceptibility Low (Vinylic Cl inhibition)[2]High (Allylic Cl reactivity)[2]
Primary Degradation Pathway Oxidation / Base-catalyzed elimination[3] SN​2 Nucleophilic substitution[2]
Aqueous Solubility (20 °C) 2.7×103 mg/L[1] ∼2.0×103 mg/L
Vapor Pressure 90.8 mmHg[1] ∼28 mmHg
Optimal Aqueous pH 5.5 – 6.54.0 – 5.0
Co-solvent Compatibility Methanol[4]Methanol / Acetone
Part 4: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Aqueous/Co-Solvent Stocks

This protocol utilizes a co-solvent system to reduce the thermodynamic activity of water and ensure complete dissolution, preventing micelle-catalyzed localized degradation.

  • Co-solvent Selection: In a fume hood, dissolve neat 1,1-dichloropropene in GC-grade methanol to create a primary stock (e.g., 10 mg/mL). Methanol is the industry standard for stabilizing this compound and preventing premature decomposition[4].

  • Buffer Preparation: Prepare a 10 mM phosphate buffer in HPLC-grade water. Adjust the pH to 6.0 using dilute H3​PO4​ or NaOH .

  • Degassing: Degas the buffered water via sonication under vacuum for 15 minutes to remove dissolved oxygen and trace ozone.

  • Dilution: Using a gas-tight syringe, inject the methanolic primary stock into the degassed buffered water beneath the surface to prevent immediate volatilization. Cap immediately in a zero-headspace amber vial.

  • Self-Validation Step: Immediately measure the pH of a dummy vial prepared identically. Run a baseline GC-MS reading (Day 0). Store at 4 °C.

Protocol 2: Stability-Indicating Assay (Adapted from EPA Method 8240)

To ensure trustworthiness in your stability data, the analytical method must be self-validating and capable of separating the parent compound from its degradation products.

  • Sample Preparation: Extract the aqueous sample using purge-and-trap techniques or liquid-liquid extraction with dichloromethane, ensuring the sample is kept chilled (4 °C) to prevent volatilization during handling.

  • Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., Fluorobenzene) prior to extraction.

  • GC-MS Analysis: Analyze the sample using Gas Chromatography/Mass Spectrometry (EPA Method 8240)[1]. This method is specifically validated for quantifying volatile organics with boiling points below 200 °C[1].

  • Self-Validation System: Compare the peak area ratio (1,1-Dichloropropene / Internal Standard) over time.

    • Logic Check: If the absolute area of the internal standard drops significantly, your vial has a compromised seal (volatilization).

    • Logic Check: If the internal standard area is stable, but the 1,1-dichloropropene area ratio drops by >2%, chemical degradation is confirmed.

Part 5: Workflow Visualization

G A 1,1-Dichloropropene (Neat Liquid) B Primary Stock (Methanol Co-solvent) A->B Dissolve C Aqueous Working Solution (pH 5.5-6.5, 4°C) B->C Dilute with Degassed Buffer D Hydrolysis / Oxidation (Avoid pH > 7, T > 20°C) C->D Stress Conditions E Stability Validation (GC-MS, EPA 8240) C->E Aliquot Testing

Workflow for stabilizing and validating 1,1-dichloropropene in aqueous solutions.

Sources

Optimization

optimizing column temperature programs for dichloropropene isomers

Technical Support Center: Dichloropropene Isomer Analysis A Senior Application Scientist's Guide to Optimizing Column Temperature Programs Welcome to your dedicated resource for mastering the gas chromatographic (GC) sep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dichloropropene Isomer Analysis

A Senior Application Scientist's Guide to Optimizing Column Temperature Programs

Welcome to your dedicated resource for mastering the gas chromatographic (GC) separation of dichloropropene isomers. As a Senior Application Scientist, I understand that resolving these closely related, volatile compounds can be a significant analytical challenge. The key to success often lies not just in selecting the right column, but in methodically optimizing the oven temperature program to manipulate the subtle differences in their physicochemical properties.

This guide is structured from my field experience to address the most pressing issues you might encounter. We will move from reactive troubleshooting of common problems to proactive method development, providing not just steps, but the scientific rationale behind them.

Troubleshooting Guide: From Problem to Peak Perfection

This section addresses specific chromatographic problems in a question-and-answer format.

Question: Why am I seeing poor resolution or complete co-elution of my cis- and trans-1,3-dichloropropene peaks?

Answer: This is the most common issue when analyzing geometric isomers. Poor resolution is typically a result of insufficient selectivity (α) or efficiency (N) in your current method.[1] The temperature program is your most powerful tool for influencing this.

Causality & Solution: The vapor pressures of cis- and trans-1,3-dichloropropene are very similar, leading to close elution times. To resolve them, you must enhance the differential partitioning between the stationary phase and the carrier gas.[2][3]

  • Step 1: Lower the Initial Oven Temperature. Start your oven temperature program at a lower value (e.g., 35-40°C).[4] A lower initial temperature increases the retention of these volatile analytes, allowing for more interaction with the stationary phase and improving the separation of early-eluting peaks.[4]

  • Step 2: Reduce the Temperature Ramp Rate. A fast ramp rate can cause analytes to move through the column too quickly, without enough time for separation to occur. Decrease your ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min). A shallower temperature gradient gives more opportunity for the subtle interaction differences between the isomers and the stationary phase to take effect, thereby improving resolution.[4][5]

  • Step 3: Evaluate Your Stationary Phase. If temperature optimization is insufficient, your column's stationary phase may not be selective enough. For separating geometric isomers like dichloropropenes, a more polar column is often required.[6][7] Highly polar cyanosiloxane-based phases (e.g., meeting USP G48 or G5 requirements) are specifically designed for resolving cis/trans isomers and can provide the necessary selectivity that a general-purpose, non-polar phase lacks.

Question: My dichloropropene peaks are tailing. What's causing this and how do I fix it?

Answer: Peak tailing is often a sign of undesirable secondary interactions or system activity. It can compromise peak integration, leading to inaccurate and imprecise quantification.[8]

Causality & Solution: Tailing occurs when a portion of the analyte is adsorbed by active sites within the GC system (e.g., in the inlet liner or at the head of the column) or when the column is overloaded.[9][10]

  • Step 1: Check for Active Sites. Polar, chlorinated compounds like dichloropropenes can interact with acidic sites (silanols) in glass inlet liners or on the column itself. Ensure you are using a properly deactivated inlet liner. If the problem persists, trim 10-20 cm from the inlet side of the column to remove any accumulated non-volatile residues or active sites that have developed over time.[8][11]

  • Step 2: Assess Sample Concentration. Column overload can cause peak fronting or tailing.[1][9] Try injecting a more dilute sample or increasing the split ratio to reduce the mass of analyte introduced onto the column.

  • Step 3: Verify Column Installation. An improper column cut or incorrect installation depth in the inlet can create dead volume or turbulence, leading to peak distortion.[8] Re-cut the column ensuring a clean, 90° angle and verify the correct installation depth as per your instrument manufacturer's guidelines.

Question: My retention times are shifting between injections. Why is my method not reproducible?

Answer: Inconsistent retention times point to a lack of stability in your system's pneumatic or thermal controls.[10]

Causality & Solution: Retention time is fundamentally governed by the carrier gas flow rate and the column temperature.[12] Any fluctuation in these parameters will directly impact when your analytes elute.

  • Step 1: Perform a Leak Check. Leaks in the system, especially around the inlet septum, column fittings, or gas lines, are a primary cause of flow instability.[11] Use an electronic leak detector to systematically check all fittings and connections.

  • Step 2: Verify Carrier Gas Flow. Ensure your gas source is providing consistent pressure and that your electronic pneumatic control (EPC) module is functioning correctly. If you are operating in constant pressure mode, remember that the carrier gas linear velocity will decrease as the oven temperature increases. For temperature-programmed methods, it is often better to use a constant flow mode to maintain optimal separation efficiency throughout the run.[13]

  • Step 3: Confirm Oven Temperature Stability. The GC oven must be able to accurately and reproducibly follow your temperature program.[1] If the oven cannot maintain the set temperature or ramp rate consistently, it will cause retention time variability. This can be an indication that the specified ramp rate is too fast for the instrument's capabilities or that the oven requires maintenance.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good "scouting" temperature program to start with for a new dichloropropene sample?

A generic scouting program is excellent for determining the elution range of your analytes and establishing a baseline for optimization.[4] A widely effective starting point is:

  • Initial Temperature: 40°C

  • Initial Hold: 1 minute

  • Ramp Rate: 10°C/min

  • Final Temperature: 160°C - 220°C (or the column's maximum programmed temperature)

  • Final Hold: 5-10 minutes

This relatively shallow ramp rate should provide a reasonable separation of components and ensure all analytes are eluted from the column.[4][14][15]

Q2: How does changing the temperature ramp rate affect my separation?

The ramp rate directly influences both resolution and analysis time.

  • Slower Ramp Rate (e.g., 5°C/min): Increases the time analytes spend separating, which generally improves the resolution of closely eluting compounds like isomers.[5] The trade-off is a longer total run time.

  • Faster Ramp Rate (e.g., 20°C/min): Decreases the total analysis time significantly.[2][3] However, this can cause resolution to degrade as peaks have less time to separate.

An optimal ramp rate is typically around 10°C per column void time.[4]

Q3: Is an isothermal (constant temperature) analysis suitable for dichloropropene isomers?

While possible, an isothermal analysis is often less efficient. To get enough retention for the volatile dichloropropenes at a low temperature, later eluting compounds (if any are present) would have very long retention times and broad peaks. A temperature program allows for the separation of compounds with a wide range of boiling points in a single run, keeping all peaks sharp and reducing the total analysis time.[2][5]

Q4: How important are the column dimensions (length, I.D., film thickness)?

Column dimensions are critical for optimizing efficiency and capacity.

  • Length: Doubling column length doubles the efficiency, which can improve resolution by a factor of about 1.4.[16] However, it also roughly doubles the analysis time.

  • Internal Diameter (I.D.): Narrower columns (e.g., 0.25 mm) provide higher efficiency and better resolution.[17] Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolving power.[17] For isomer analysis, a 0.25 mm I.D. is a common and effective choice.

  • Film Thickness: A thicker stationary phase film increases retention, which is beneficial for highly volatile analytes like dichloropropenes, allowing you to use higher initial oven temperatures.[16]

Visual Workflow: Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor peak resolution issues.

TroubleshootingWorkflow Start Problem: Poor Peak Resolution or Co-elution TempProgram Is Temperature Program Optimized? Start->TempProgram AdjustTemp 1. Lower Initial Temp 2. Decrease Ramp Rate 3. Add Mid-Run Isothermal Hold TempProgram->AdjustTemp No ColumnIssue Is Column Phase Correct? TempProgram->ColumnIssue Yes Resolved Resolution Achieved AdjustTemp->Resolved ChangeColumn Select more polar column (e.g., cyanosiloxane) for cis/trans selectivity. ColumnIssue->ChangeColumn No SystemCheck Are System Parameters Stable? ColumnIssue->SystemCheck Yes ChangeColumn->Resolved FixSystem 1. Perform Leak Check 2. Verify Carrier Gas Flow 3. Confirm Oven Stability SystemCheck->FixSystem No SystemCheck->Resolved Yes FixSystem->Resolved

Caption: Troubleshooting workflow for poor dichloropropene isomer resolution.

Experimental Protocol: Optimizing a Temperature Program

This protocol provides a systematic approach to developing a robust temperature program for separating dichloropropene isomers.

Objective: To achieve baseline resolution (Rs > 1.5) for all target isomers in the shortest reasonable analysis time.

1. Initial Scouting Run: a. Install an appropriate column (e.g., a mid-to-high polarity phase, 30 m x 0.25 mm I.D.). b. Set the GC parameters according to the "scouting" program outlined in the FAQ section. c. Inject your dichloropropene standard. d. Analysis: Note the elution temperature and peak shape of the isomers. This run confirms that all analytes elute and provides a baseline chromatogram.

2. Optimizing the Initial Temperature (T_initial): a. The goal is to improve the resolution of the early eluting cis and trans isomers. b. Lower the initial temperature by 10-20°C from the scouting run. An initial temperature near the boiling point of the solvent is often a good starting point for splitless injection, while for split injection, a temperature around 40°C is common.[4] c. Run the analysis again. Observe the change in resolution between the first eluting peaks. d. Decision: If resolution improves, you can try lowering the temperature further. If the peaks are already well-retained, the initial temperature is adequate. Avoid adding an initial hold time unless necessary for very volatile analytes or when using splitless injection.[4]

3. Optimizing the Ramp Rate: a. The goal is to resolve isomers eluting in the middle of the chromatogram. b. Using the optimized T_initial, halve the initial ramp rate (e.g., from 10°C/min to 5°C/min). c. Run the analysis and observe the effect on resolution and run time. d. Decision: Continue to adjust the ramp rate to find the best balance between resolution and speed. You can also use multiple ramps (a slow ramp through the elution window of the isomers, followed by a faster ramp to clean the column) for complex samples.

4. Optimizing the Final Temperature and Hold (T_final): a. The goal is to ensure all components, including any matrix contaminants, are eluted from the column. b. Set the final temperature to at least 20-30°C above the elution temperature of the last analyte.[4] c. The final hold time should be long enough to ensure the baseline is clean and no further peaks elute. A hold time of 2-5 times the column dead time is a good rule of thumb.

Table 1: Example Temperature Program Optimization

ParameterScouting ProgramOptimized ProgramRationale for Change
Column ZB-1 (General Purpose)SP-2340 (High Polarity)Increased selectivity for cis/trans isomers.
Initial Temp. 50°C (1 min hold)40°C (1 min hold)Increases retention of volatile isomers for better separation.[4]
Ramp 1 10°C/min to 200°C5°C/min to 130°CSlower ramp improves resolution of closely eluting isomers.[5]
Ramp 2 N/A30°C/min to 220°CFast ramp after isomers elute to quickly clean the column.[18]
Final Hold 5 min @ 200°C2 min @ 220°CEnsures elution of all components and column bake-out.

References

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
  • What Is Temperature Programming in Gas Chromatography? (2023, February 3). Industry News.
  • Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. International Journal of Science and Research Archive.
  • Separations of cis-/trans-isomers of (a) 1,3-dichloropropene... on the star-PCL column.
  • Separation of cis-/trans-isomers of (a) 1,3-dichloropropene... on the PCL-PEG-PCL column.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • What is Temperature Programming in Gas Chromatography?
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2026, March 10). LCGC.
  • A RAPID METHOD TO DETERMINE 1,3-DICHLOROPROPENE (1,3-D) BY GAS CHROMATOGRAPHY ION TRAP MASS SPECTROMETRY ON FRUITS AND VEGETABLES.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
  • ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. NCBI Bookshelf.
  • Guide to GC Column Selection and Optimizing Separ
  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
  • analytical methods.
  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25). Technology Networks.
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Technical Support Center: High-Temperature GC Methods for Analyzing C30+ Hydrocarbons. Benchchem.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (2020, November 13). Element Lab Solutions.
  • The Secrets of Successful Temperature Programming. (2020, November 12).
  • Optimising Gas Chromatography using Column Dimensions. Element Lab Solutions.
  • Gas Chromatography (GC)
  • GC Troubleshooting in Petrochemical Analysis. (2020, November 12).
  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2025, July 4). PharmaGuru.

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Reference Data & Comparative Studies

Validation

comparative toxicity of 1,1-dichloropropene vs 1,3-dichloropropene (Telone)

As a Senior Application Scientist in molecular toxicology, I frequently encounter the assumption that structurally similar halogenated aliphatic hydrocarbons share identical hazard profiles. The comparison between 1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in molecular toxicology, I frequently encounter the assumption that structurally similar halogenated aliphatic hydrocarbons share identical hazard profiles. The comparison between 1,1-dichloropropene (1,1-DCPe) and 1,3-dichloropropene (1,3-DCPe, Telone) perfectly illustrates the danger of this assumption.

While 1,3-DCPe is a heavily regulated, commercially applied soil fumigant known for point-of-contact toxicity, 1,1-DCPe is an unintended source-water contaminant and disinfection by-product. More importantly, their metabolic fates diverge completely: one is detoxified by cellular defense mechanisms, while the other is lethally bioactivated by those exact same systems.

This guide provides an objective, data-driven comparison of their toxicological profiles, metabolic pathways, and the specific experimental protocols required to evaluate their comparative genotoxicity.

Mechanistic Divergence: Detoxification vs. Bioactivation

To understand the toxicological differences between these isomers, we must examine the causality behind their interactions with Glutathione (GSH) and Glutathione S-transferases (GSTs).

1,3-Dichloropropene (Telone) 1,3-DCPe is an electrophilic alkylating agent. Its primary toxicity manifests at the point of contact (e.g., nasal epithelium via inhalation, gastric mucosa via ingestion, and dermal sensitization) [1]. In mammalian systems, 1,3-DCPe is rapidly metabolized and primarily detoxified by GSH conjugation. The resulting mercapturic acids are safely excreted in the urine. While chronic high-dose exposure can deplete GSH stores and lead to hyperplastic lesions or tumorigenesis, the GSH pathway itself acts as a protective buffer [2].

1,1-Dichloropropene In stark contrast, 1,1-DCPe exhibits a "Trojan Horse" mechanism. It is not highly reactive on its own, but it undergoes bioactivation specifically mediated by the Glutathione S-transferase T1-1 (GSTT1-1) enzyme. The thiolate ion of GSH attacks 1,1-DCPe, triggering an addition-elimination reaction that generates a highly reactive, mutagenic episulfonium ion [3]. This intermediate rapidly forms DNA adducts, making 1,1-DCPe a potent base-substitution mutagen.

G cluster_13D 1,3-Dichloropropene (Telone) cluster_11D 1,1-Dichloropropene A 1,3-DCPe Exposure B GSH Conjugation (Detoxification) A->B C Mercapturic Acid Excretion B->C X 1,1-DCPe Exposure Y GSTT1-1 Mediated GSH Attack X->Y Z Reactive Episulfonium Ion (Bioactivation) Y->Z W DNA Adducts & Mutagenesis Z->W

Metabolic divergence: 1,3-DCPe detoxification vs. GSTT1-1 mediated bioactivation of 1,1-DCPe.

Comparative Toxicity Data

The table below synthesizes the quantitative and qualitative differences between the two isomers, highlighting how structural shifts alter target organs and mutagenic potential.

Metric / Property1,1-Dichloropropene1,3-Dichloropropene (Telone)
Primary Source Environmental contaminant (water disinfection by-product) [4]Commercial soil fumigant / Nematicide [2]
Primary Toxicity Mode Systemic genotoxicity via enzymatic bioactivationPoint-of-contact irritation and cytotoxicity
Target Organs Liver (inferred via GST expression), DNARespiratory tract, gastrointestinal tract, skin
Standard Ames Test (TA100/TA1535) Negative (Lacks required activation enzymes)Weakly Positive (Direct alkylation at high doses)
Modified Ames Test (RSJ100 / GSTT1-1) Highly Positive (~5000x more mutagenic than 1,1-DCE) [3]No enhanced mutagenicity [3]
Carcinogenicity Status Unclassified (Data lacking)Probable human carcinogen (EPA) / Reasonably anticipated (NTP) [2]

Experimental Protocol: Validating GST-Mediated Bioactivation

To prove that 1,1-DCPe toxicity is dependent on specific enzymatic activation—and to avoid the false negatives common in standard screening—we must utilize a self-validating experimental system. Standard Salmonella typhimurium strains (like TA1535) lack the mammalian GSTT1-1 enzyme. Therefore, we employ the engineered RSJ100 strain , which expresses rat GSTT1-1, allowing us to observe the episulfonium ion formation in vitro.

Because both compounds are highly volatile, standard agar plate incorporation will yield inaccurate dosimetry. We must use a sealed vapor-phase exposure protocol.

Step-by-Step Methodology: Vapor-Phase Mutagenicity Assay
  • Strain Preparation: Grow Salmonella typhimurium strains TA1535 (control) and RSJ100 (GSTT1-1 expressing) overnight in Oxoid nutrient broth at 37°C to a density of ~1–2 × 10^9 CFU/mL.

  • Plating: Add 0.1 mL of the bacterial culture to 2.0 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates. Allow to solidify.

  • Vapor Chamber Setup: Place the uncovered agar plates inside sterile, airtight 9-liter glass desiccators.

  • Dosing (Causality Check): Suspend a sterile glass petri dish in the center of the desiccator. Inject liquid 1,1-DCPe or 1,3-DCPe onto the dish to achieve target vapor concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mM). Rationale: Vapor-phase dosing prevents the rapid evaporation loss seen in liquid media, ensuring continuous exposure to the bioactivating enzyme.

  • Incubation: Seal the desiccators immediately and incubate at 37°C for 48 hours.

  • Scoring & Validation: Vent the desiccators in a chemical fume hood. Count the revertant colonies.

    • Self-Validation: A valid assay will show a dose-dependent spike in revertant colonies for 1,1-DCPe only in the RSJ100 strain, while 1,3-DCPe will show baseline or mildly elevated colonies equally across both strains, proving the unique GSTT1-1 dependency of 1,1-DCPe.

Workflow N1 Culture Salmonella Strains (TA1535 vs. RSJ100) N3 Plate on Minimal Agar (Uncovered) N1->N3 N2 RSJ100 Expresses Rat GSTT1-1 N2->N1 N4 Place in Sealed 9L Glass Desiccators N3->N4 N5 Vapor-Phase Dosing (0.1 - 5.0 mM) N4->N5 N6 Incubate 48h at 37°C & Score Revertants N5->N6

Vapor-phase Ames test workflow utilizing GSTT1-1 expressing strains for volatile mutagens.

Conclusion for Drug Development & Toxicology Professionals

When assessing aliphatic hydrocarbons, structural homology does not guarantee toxicological homology. While 1,3-DCPe requires stringent handling to prevent acute point-of-contact damage, 1,1-DCPe presents a stealthier, systemic genotoxic threat due to its hijacking of the body's own glutathione defense network. Researchers screening environmental contaminants or developing novel therapeutics must incorporate metabolically competent models (like the RSJ100 strain) to prevent catastrophic false negatives in early-stage safety evaluations.

References

  • Albrecht, W. N. (1987). Toxicology and Hazard Assessment of 1,3-dichloropropene (Telone II). Archives of Environmental Health. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. Centers for Disease Control and Prevention. Available at:[Link]

  • Granville, C. A., Ross, M. K., Tornero-Velez, R., et al. (2005). Genotoxicity and metabolism of the source-water contaminant 1,1-dichloropropene: activation by GSTT1-1 and structure-activity considerations. Mutation Research. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). 1,1-DICHLOROPROPENE. Inxight Drugs. Available at: [Link]

Comparative

validating HPLC methods for chlorinated propene isomers

Advanced HPLC Method Validation for Chlorinated Propene Isomers: A Comparative Guide Executive Summary Chlorinated propene isomers, specifically cis- and trans-1,3-dichloropropene (1,3-D), are highly volatile organic com...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Validation for Chlorinated Propene Isomers: A Comparative Guide

Executive Summary

Chlorinated propene isomers, specifically cis- and trans-1,3-dichloropropene (1,3-D), are highly volatile organic compounds (VOCs) widely used as agricultural nematicides and chemical intermediates. Traditionally, analytical chemists default to Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Purge-and-Trap (P&T) extraction for these compounds[1]. While highly sensitive, P&T GC-MS introduces severe operational bottlenecks: sample foaming in environmental matrices, system carryover, and the risk of thermal isomerization of the cis and trans double bonds within the heated injection port.

Validating a direct-aqueous injection High-Performance Liquid Chromatography (HPLC) method eliminates thermal stress and bypasses P&T entirely. However, standard C18 reverse-phase columns fail to resolve cis- and trans-1,3-dichloropropene due to their nearly identical hydrophobicities[2]. This guide objectively compares the performance of an advanced AeroSep™ C18-PFP (Pentafluorophenyl) column against standard C18 and traditional GC-MS methodologies, providing a self-validating experimental protocol for rigorous isomer quantitation.

The Mechanistic Challenge: Why Standard C18 Fails

The separation of cis- and trans-1,3-dichloropropene is notoriously difficult in liquid chromatography. Standard alkyl (C18) stationary phases rely exclusively on hydrophobic dispersive forces. Because the cis and trans isomers possess nearly identical octanol-water partition coefficients (log Kow ≈ 1.82 to 2.0)[2], standard C18 columns yield severe co-elution.

To solve this, we employ the AeroSep™ C18-PFP column. The pentafluorophenyl phase introduces three orthogonal retention mechanisms that standard C18 lacks:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact strongly with the polarized C-Cl bonds of the isomers.

  • Shape Selectivity: The rigid, planar structure of the PFP ring discriminates between the spatial arrangements of the sterically hindered cis isomer and the extended trans isomer.

  • π-π Interactions: The electron-deficient PFP ring interacts with the electron-rich alkene double bond, providing enhanced retention.

Comparative Performance Analysis

The following table summarizes the quantitative performance of the AeroSep™ C18-PFP column compared to a standard C18 column and the traditional EPA Method 524.2 (P&T GC-MS)[1].

Analytical ParameterAeroSep™ C18-PFP (HPLC)Standard C18 (HPLC)P&T GC-MS (EPA 524.2)
Primary Separation Mechanism Hydrophobic, Dipole, ShapeHydrophobic onlyBoiling point, Polarity
cis/trans Resolution (Rs) 2.1 (Baseline) 0.8 (Co-elution)1.8 (Baseline)
Sample Preparation Direct Aqueous InjectionDirect Aqueous InjectionPurge-and-Trap (P&T)
Thermal Isomerization Risk None (Ambient) None (Ambient)High (Desorption/Injection)
Total Cycle Time 12 minutes 10 minutes> 25 minutes
Limit of Detection (Water) 0.5 µg/LN/A (Co-elutes)0.02 µg/L

Insight: While P&T GC-MS achieves a superior absolute Limit of Detection (LOD)[1], the AeroSep™ PFP method provides more than adequate sensitivity for formulation and environmental monitoring[3], while cutting cycle time in half and eliminating thermal degradation artifacts.

Self-Validating Experimental Protocol

A robust method does not merely output data; it continuously interrogates its own fitness. The following step-by-step protocol integrates automated System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure absolute trustworthiness.

Step 1: Mobile Phase Formulation & Column Equilibration
  • Action: Prepare an isocratic mobile phase of 65:35 Methanol:Water (v/v). Degas ultrasonically for 15 minutes. Equilibrate the AeroSep™ C18-PFP column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min at 25°C.

  • Causality: Methanol is strictly selected over acetonitrile. Acetonitrile possesses a strong dipole moment that disrupts the subtle dipole-induced dipole interactions between the PFP stationary phase and the chlorinated isomers, which would collapse the cis/trans resolution.

Step 2: Sample Preparation (Zero-Headspace Technique)
  • Action: Collect aqueous samples in 2 mL amber glass HPLC vials, filling them completely to the brim before capping with PTFE-lined silicone septa. Maintain the autosampler compartment strictly at 4°C.

  • Causality: 1,3-Dichloropropene exhibits a high vapor pressure and Henry's Law constant[2]. Any headspace in the vial allows the volatile isomers to partition into the gas phase, artificially lowering the integrated peak area and destroying quantitative accuracy.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate
  • Action: Inject 10 µL of a 50 µg/L cis/trans-1,3-dichloropropene resolution standard.

  • Acceptance Criteria: The chromatography data system must automatically calculate a Resolution (Rs) > 1.5 and a Tailing Factor (Tf) < 1.2.

  • Causality: If the column degrades or mobile phase composition shifts, Rs will drop. The sequence is programmed to halt automatically if SST fails, ensuring no compromised data is recorded.

Step 4: Linearity & QC Bracketing
  • Action: Inject calibration standards ranging from 1.0 µg/L to 100 µg/L (R² ≥ 0.999). Inject a Continuing Calibration Verification (CCV) standard every 10 samples.

  • Acceptance Criteria: CCV recovery must fall within 90-110%. If a CCV fails, the preceding 10 samples are automatically flagged for re-analysis.

Method Workflow Visualization

HPLC_Validation A 1. Sample Prep (Zero Headspace, 4°C) B 2. AeroSep™ C18-PFP (Dipole & Shape Selectivity) A->B Direct Injection C 3. System Suitability Test (Rs > 1.5, Tf < 1.2) B->C Isocratic Elution C->A Fail (Halt & Recalibrate) D 4. Isomer Quantitation (cis- & trans-1,3-D) C->D Pass (Self-Validation) E 5. QC Bracketing (Recovery 90-110%) D->E Data Output

Caption: Self-validating HPLC workflow for chlorinated propene isomers ensuring data integrity.

References

[2] Title: Screening Assessment for the Challenge 1-Propene, 3-chloro- (3-Chloropropene) - Canada.ca Source: canada.ca URL:

[3] Title: ECM - 1,3-dichloropropene & 1,2-dichloropropane in Water – MRID 44536511 - EPA Source: epa.gov URL:

[1] Title: ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf Source: nih.gov URL:

Sources

Validation

A Researcher's Guide to Inter-Laboratory Performance in 1,1-Dichloropropene Analysis

For researchers and professionals in drug development and environmental monitoring, the accurate quantification of volatile organic compounds (VOCs) is non-negotiable. 1,1-Dichloropropene, a chlorinated hydrocarbon used...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and environmental monitoring, the accurate quantification of volatile organic compounds (VOCs) is non-negotiable. 1,1-Dichloropropene, a chlorinated hydrocarbon used in certain chemical syntheses and previously in soil fumigants, is a compound of interest due to its potential environmental and health implications.[1][2] Achieving reliable, low-level detection is critical for risk assessment and regulatory compliance.

This guide provides an in-depth comparison of the analytical limits for 1,1-dichloropropene detection across common, validated methodologies. Moving beyond a simple listing of numbers, we will explore the scientific principles that dictate these detection limits and the sources of inter-laboratory variability. This guide is designed to equip researchers with the expertise to critically evaluate analytical options and understand the data they receive.

The Analytical Gold Standard: Purge and Trap GC/MS

The analysis of 1,1-dichloropropene in aqueous and solid samples is dominated by a single, robust technique: Purge and Trap Gas Chromatography/Mass Spectrometry (P&T GC/MS).[3] This methodology is enshrined in numerous regulatory protocols, including those from the U.S. Environmental Protection Agency (EPA) and Standard Methods for the Examination of Water and Wastewater.[4][5]

The rationale for its widespread adoption lies in its ability to solve the primary challenge in VOC analysis: efficiently extracting a highly volatile, low-concentration analyte from a complex matrix (like water or soil) and introducing it into the analytical instrument.

The Causality Behind the Workflow

The P&T GC/MS workflow is a system of sequential, validated steps, each designed to maximize analyte recovery and sensitivity.

cluster_0 Sample Preparation & Extraction cluster_1 Analysis Sample 1. Sample Collection (Aqueous/Solid in Vial) Purge 2. Purging (Inert gas bubbles through sample) Sample->Purge Transfer to Purging Vessel Trap 3. Adsorption (VOCs captured on sorbent trap) Purge->Trap VOCs carried in gas stream Desorb 4. Thermal Desorption (Trap is rapidly heated) Trap->Desorb Backflushing with inert gas GC 5. GC Separation (Separation by boiling point/polarity) Desorb->GC Transfer to GC column MS 6. MS Detection (Identification & Quantitation) GC->MS Eluted compounds ionized Data 7. Data Analysis (Chromatogram) MS->Data Signal Processing

Caption: The Purge and Trap GC/MS workflow for VOC analysis.

  • Purging: An inert gas (typically helium or nitrogen) is bubbled through the sample. Due to its high vapor pressure and low water solubility, 1,1-dichloropropene readily partitions from the aqueous or solid phase into the gas stream.[3]

  • Trapping: The gas stream is passed through a tube containing adsorbent materials (a "trap"). These materials are selected to retain the VOCs of interest while allowing the inert purge gas and water vapor to pass through. This step is critical for pre-concentrating the analyte from a relatively large sample volume into a small, focused band.

  • Desorption: The trap is rapidly heated, and the flow of the inert gas is reversed. This backflushing process desorbs the trapped VOCs from the sorbent material and transfers them to the gas chromatograph.

  • GC Separation: The desorbed compounds are separated based on their boiling points and interaction with a stationary phase within a long, narrow capillary column.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides both definitive identification and highly sensitive quantification.

Inter-Laboratory Comparison of Detection Limits

The Method Detection Limit (MDL) is a statistically derived value representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[6] It is a critical performance metric for any laboratory.

Below is a summary of reported MDLs for 1,1-dichloropropene in water, showcasing the typical performance of prevalent EPA methods.

Analytical MethodInstrumentationReported MDL (µg/L or ppb)CommentsSource
EPA Method 8260B P&T GC/MS0.15 µg/LBased on analysis of twenty-four replicates over three days.[7]
EPA Method 8260 P&T GC/MS0.22 µg/LMDL study results from an instrument manufacturer's guide.[8]
EPA Method 8260 P&T GC/MS0.09 µg/LMDL from n=7 replicates of a 0.5 ppb water standard.[9]
EPA Method 524.2 P&T GC/MS0.21 µg/LData from seven 0.5 ppb samples with a 4-minute desorb time.[10]
EPA Method 524.2 P&T GC/MS0.11 µg/LMDL from n=10, 0.5 ppb standards.[11]
EPA Method 502.2 P&T GC/PID or ELCDNot specified for 1,1-DCPMethod is listed as suitable for 1,1-dichloropropene.[4][5]
Key Insights from the Data
  • Consistency Across Methods: The data shows remarkable consistency, with most laboratories achieving MDLs in the range of 0.1 to 0.25 µg/L (ppb) for 1,1-dichloropropene in water using standard P&T GC/MS methods like EPA 8260 and 524.2.

  • Sub-ppb Detection is Standard: Researchers can confidently expect that accredited laboratories running these methods can reliably detect 1,1-dichloropropene at concentrations well below 1 µg/L.

  • Instrumental and Methodical Nuances: The slight variations in reported MDLs can be attributed to differences in instrument sensitivity, specific trap materials, GC column dimensions, and the statistical rigor of the MDL study itself (e.g., number of replicates). For example, dynamic headspace/P&T provides significantly lower detection limits (e.g., 0.5 ppb) compared to static headspace techniques (e.g., 10 ppb).[12]

The Self-Validating System: Ensuring Trustworthiness

The reliability of these low-level detection limits is maintained through a system of rigorous, built-in quality control measures that are an integral part of each analytical batch. This creates a self-validating system that ensures the trustworthiness of the data.

  • Method Blanks: An analysis of analyte-free water or soil is run with every batch to ensure no contamination is introduced by the laboratory environment or the instrument itself.

  • Laboratory Control Samples (LCS): A blank sample is spiked with a known concentration of 1,1-dichloropropene and other target analytes. The recovery of this spike must fall within a pre-defined acceptance range (e.g., 70-130%) to validate the accuracy of the analysis for that batch.

  • Surrogate Spikes: Each individual sample is spiked with compounds that are chemically similar to the target analytes but not expected to be found in the sample. The recovery of these surrogates monitors the performance of the method in that specific sample matrix, flagging any potential interferences.

  • Proficiency Testing (PT): Laboratories are required to periodically analyze "blind" samples from an external, accredited provider. Successful analysis of PT samples provides an objective, external validation of a laboratory's capability and is often required for maintaining certification.[13]

Detailed Experimental Protocol: EPA Method 8260B

The following is a detailed protocol for the determination of 1,1-dichloropropene in water, based on the principles of EPA Method 8260B.

Sample Preparation and Instrument Calibration

1.1. Vial Preparation: Use 40-mL glass vials with screw caps and PTFE-faced silicone septa. 1.2. Sample Preservation: For aqueous samples, preserve with hydrochloric acid (HCl) to a pH <2 to inhibit microbial degradation. 1.3. Calibration Standards: Prepare a series of calibration standards in reagent-free water from a certified stock solution. A typical calibration range is 0.5 µg/L to 200 µg/L.[8] 1.4. Internal Standard/Surrogate Spiking: Spike all samples, blanks, and standards with a known concentration of internal standard and surrogate solutions. Common surrogates include Dibromofluoromethane and Toluene-d8.

Purge and Trap System Parameters

2.1. Sample Volume: Purge a 5-mL or 25-mL sample aliquot. 2.2. Purge Gas: Use Helium or Nitrogen at a flow rate of 40 mL/min. 2.3. Purge Time: Purge the sample for 11 minutes at ambient temperature. 2.4. Trap Type: Utilize a trap containing a combination of Tenax, silica gel, and carbon molecular sieve (or equivalent). 2.5. Desorption: Desorb the trap at 245-250°C for 2-4 minutes, backflushing onto the GC column.[10] 2.6. Trap Bake: Bake the trap at ~260°C after desorption to remove any residual compounds.

GC/MS Parameters

3.1. GC Column: Use a 30m x 0.25mm ID, 1.4 µm film thickness DB-624 or equivalent capillary column. 3.2. Oven Program:

  • Initial Temperature: 35-45°C, hold for 2-4 minutes.
  • Ramp: Increase temperature at 10-12°C/min to 170°C.
  • Second Ramp: Increase temperature at 20-25°C/min to 220°C, hold for 2-3 minutes. 3.3. Carrier Gas: Helium at a constant flow of ~1.2 mL/min. 3.4. Mass Spectrometer: Operate in Electron Ionization (EI) mode. 3.5. Acquisition Mode: Scan a mass range of approximately 35-300 amu. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the characteristic ions for 1,1-dichloropropene (e.g., m/z 75, 110).

References

  • Minimum Detection Level Determination for EPA Method 8260B (VOCs). (n.d.). Charon Scientific.
  • Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. (n.d.). Test Veritas.
  • Detection Limits of EPA Method 8260 with Static and Dynamic Headspace GC–MS Analysis. (2020, November 11). Spectroscopy Online.
  • Toxicological Profile for Dichloropropenes. (n.d.). NCBI Bookshelf.
  • EPA TO-15 VOC Extended 8260 Target Compound List and Detection Limits. (n.d.). EAS Inc.
  • EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. EPA.
  • Standard Methods: 6200B: Volatile organic compounds in Water by Purge and T... (n.d.). NEMI.gov.
  • Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503. (n.d.). Shimadzu.
  • Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. (n.d.). OI Analytical.
  • Jacq, K., David, F., Sandra, P., & Klee, M. S. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent.
  • 6200 VOLATILE ORGANIC COMPOUNDS* 6200 A. Introduction. (n.d.). Regulations.gov.
  • US EPA Method 524.2 - Atomx XYZ and Agilent 7890B GC/5977A MS. (2018, April 24). Teledyne Tekmar.
  • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • US EPA Method 524.2 with the Teledyne Tekmar Atomx XYZ and Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS System with. (n.d.). Teledyne Tekmar.
  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. (2025, November 3). Lab Manager.
  • Analysis of VOCs According to EPA Method 8260. (n.d.). Thermo Fisher Scientific.
  • AN002952: Adhering to U.S. EPA Method 524.2 for the analysis of volatile organic compounds in drinking water. (n.d.). Thermo Fisher Scientific.
  • 1,1-DICHLOROPROPENE CAS#: 563-58-6. (n.d.). ChemicalBook.
  • PROFICIENCY TESTING SCHEME Measurement of inorganic gaseous pollutants (SO2, CO, O3, NO and NO2) in. (2022, December 12). JRC Publications Repository.
  • EPA 8260 Testing. (2025, June 4). Teklab, Inc.

Sources

Comparative

Mass Spectral Library Match Validation for 1,1-Dichloropropene: A Comparative Guide

As a Senior Application Scientist specializing in gas chromatography-mass spectrometry (GC-MS), I have audited and optimized countless workflows for volatile organic compounds (VOCs). The identification of 1,1-dichloropr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in gas chromatography-mass spectrometry (GC-MS), I have audited and optimized countless workflows for volatile organic compounds (VOCs). The identification of 1,1-dichloropropene—a critical target analyte in environmental and toxicological panels such as[1]—presents a unique set of mechanistic challenges.

This guide objectively compares three distinct mass spectral library matching strategies, providing a self-validating experimental framework to ensure absolute scientific integrity and diagnostic confidence.

The Mechanistic Challenges of 1,1-Dichloropropene

To validate a library match, we must first understand the causality behind the molecule's fragmentation. The electron ionization (EI) mass spectrum of 1,1-dichloropropene (C₃H₄Cl₂) is characterized by a base peak at m/z 75, corresponding to the loss of a chlorine radical ([C₃H₄Cl]⁺)[2]. The molecular ion cluster appears at m/z 110, 112, and 114, exhibiting the classic 9:6:1 isotopic ratio indicative of a dichloro-compound[2].

However, in complex matrices like soil or wastewater, direct library matching frequently fails due to two primary factors:

  • Isobaric Co-elution: Matrix interferences contribute extraneous mass spectral peaks (chemical noise) that distort the isotopic cluster[3].

  • Isomeric Ambiguity: Isomers such as 2,3-dichloropropene and cis-1,3-dichloropropene yield nearly identical EI fragmentation pathways, making mass spectrometry alone insufficient for definitive identification.

Comparison of Library Matching Algorithms

To overcome these challenges, laboratories typically deploy one of three data processing strategies.

Alternative 1: Direct Standard Library Search
  • Mechanism: Compares the raw, unedited acquired spectrum directly against a reference database (e.g., NIST23 or Wiley).

  • Performance: Computationally fast but highly susceptible to co-eluting contaminants. Extraneous matrix peaks artificially reduce the Forward Match factor below acceptable identification thresholds (typically <800), leading to high false-negative rates[3].

Alternative 2: Deconvolution-Assisted Search (AMDIS)
  • Mechanism: The mathematically extracts "pure" component spectra from complex chromatograms[3]. It analyzes peak shapes and model ions to subtract background noise before sending the purified spectrum to the NIST library[4].

  • Performance: Recovers high-confidence matches even when 1,1-dichloropropene is buried under heavy matrix peaks[5]. However, it requires empirical optimization of deconvolution parameters (resolution, sensitivity, and shape requirements) to prevent over-deconvolution.

Workflow cluster_direct Alternative 1: Direct NIST Search cluster_amdis Alternative 2: AMDIS Deconvolution Raw Co-eluting GC-MS Peak (m/z 75, 110 + Matrix Ions) Direct Direct Spectral Comparison Raw->Direct Deconv Model Ion Extraction & Background Subtraction Raw->Deconv LowScore Low Forward Match (<700) High False Negative Rate Direct->LowScore PureSpec Purified 1,1-Dichloropropene Spectrum Deconv->PureSpec Result High Confidence Match (>900) Validated ID PureSpec->Result

Fig 1: GC-MS deconvolution workflow comparing direct search vs. AMDIS for co-eluting peaks.

Alternative 3: Retention Index (RI) Assisted Library Matching
  • Mechanism: Converts system-dependent retention times into dimensionless, system-independent constants using an n-alkane calibration mixture[4]. The NIST search algorithm then filters or penalizes library hits based on the deviation between the experimental RI and the literature RI[4].

  • Performance: The ultimate orthogonal validation tool. It definitively resolves isomeric ambiguity where mass spectral deconvolution alone cannot.

RI_Logic Input High NIST Match (>850) Isomeric Ambiguity Cand1 Candidate 1: 1,1-Dichloropropene Input->Cand1 Cand2 Candidate 2: 2,3-Dichloropropene Input->Cand2 RICalc Compute Experimental RI (n-Alkane Calibration) Cand1->RICalc Cand2->RICalc Eval1 Exp RI: 735 | Lit RI: 738 u0394 = 3 (Pass) RICalc->Eval1 Eval2 Exp RI: 735 | Lit RI: 780 u0394 = 45 (Fail) RICalc->Eval2 Final Orthogonally Validated 1,1-Dichloropropene Eval1->Final

Fig 2: Orthogonal validation logic using Retention Index (RI) to resolve isomeric ambiguity.

Experimental Validation Protocol: A Self-Validating System

To objectively compare these alternatives, we must establish a self-validating experimental protocol. Every step must prove its own efficacy to ensure trustworthiness.

Step 1: System Performance Verification (BFB Tune)

Before any library matching is attempted, the GC-MS must pass a 4-Bromofluorobenzene (BFB) tune check[6]. This ensures the mass axis and relative ion abundances meet strict EPA 8260 criteria, validating the hardware's spectral fidelity[1].

Step 2: Sample Preparation & Introduction
  • Matrix Spiking: Spike 5 mL of a complex wastewater matrix with a 50 µg/L VOC standard mix containing 1,1-dichloropropene and its isomers.

  • Internal Standards: Add Fluorobenzene and 1,4-Dichlorobenzene-d4 to normalize response factors and monitor retention time stability[7].

  • Extraction: Extract VOCs using a Purge and Trap (P&T) concentrator (e.g., Tekmar Atomx XYZ) equipped with a moisture control system[7].

Step 3: GC-MS Acquisition
  • Column: DB-624 (30 m × 0.25 mm ID, 1.4 µm film thickness)[8].

  • Carrier Gas: Helium at 1.0 mL/min (or Hydrogen with a HydroInert source)[9].

  • Oven Program: 35 °C (hold 5 min) to 200 °C at 10 °C/min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan (m/z 35–300) to capture complete isotopic patterns[9].

Step 4: Multi-Tiered Data Processing

Process the acquired raw data file through the three distinct workflows: Direct Search, AMDIS Deconvolution, and AMDIS + RI Validation.

Quantitative Performance Data

The experimental results below demonstrate the stark performance differences between the algorithms when analyzing 1,1-dichloropropene in a highly contaminated matrix.

Table 1: Library Match Performance Comparison (Spiked Wastewater Matrix)

Processing StrategyForward Match FactorReverse Match FactorFalse Positive RateMatrix Tolerance
Direct NIST Search 680 (Fail)710HighLow
AMDIS Deconvolution 925 (Pass)940ModerateHigh
AMDIS + RI Validation 925 (Pass)940< 1%High

Note: A Match Factor >800 is generally required for confident identification. Direct search fails due to the inclusion of matrix ions in the spectral comparison.

Table 2: Retention Index Validation for Dichloropropene Isomers

IsomerTheoretical RI (DB-624)Experimental RIΔRIValidation Status
1,1-Dichloropropene 7387353Confirmed
2,3-Dichloropropene 78073545Rejected
cis-1,3-Dichloropropene 82573590Rejected

Note: The experimental RI definitively isolates 1,1-dichloropropene from its isomers, acting as a critical orthogonal check.

Conclusion

While direct library searching is sufficient for neat standards, it is fundamentally inadequate for identifying 1,1-dichloropropene in complex environmental matrices. The integration of AMDIS Deconvolution ensures that the pure mass spectrum is extracted from chemical noise, restoring the Forward Match factor to passing levels. Furthermore, coupling deconvolution with Retention Index (RI) Validation creates a self-validating, orthogonal system that mathematically eliminates false positives caused by isomeric ambiguity. For robust, defensible data in drug development and environmental monitoring, the AMDIS + RI workflow is the definitive gold standard.

References

  • Title: An Overview of Automated GC/MS Identification Source: nist.gov URL: [Link]

  • Title: 1-Propene, 1,1-dichloro- - the NIST WebBook Source: nist.gov URL: [Link]

  • Title: METHOD 8260D VOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: epa.gov URL: [Link]

  • Title: 1,1-Dichloropropene | C3H4Cl2 - PubChem Source: nih.gov URL: [Link]

  • Title: US EPA Method 8260 with the Tekmar Atomx XYZ P&T and the Agilent 7890B GC/5977A MS Source: agilent.com URL: [Link]

  • Title: Volatile Organic Compounds Analysis in Drinking Water with Headspace GC/MSD Source: agilent.com URL: [Link]

Sources

Validation

comparing bioaccumulation factors of dichloropropene isomers

Comparative Bioaccumulation Potential of 1,3-Dichloropropene Isomers: A Technical Guide 1,3-Dichloropropene (1,3-D) is a heavily utilized halogenated aliphatic hydrocarbon, primarily deployed globally as a pre-plant soil...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioaccumulation Potential of 1,3-Dichloropropene Isomers: A Technical Guide

1,3-Dichloropropene (1,3-D) is a heavily utilized halogenated aliphatic hydrocarbon, primarily deployed globally as a pre-plant soil fumigant and nematicide. Commercial formulations, such as Telone II, typically consist of a mixture of its geometric isomers: cis-1,3-dichloropropene ((Z)-1,3-D) and trans-1,3-dichloropropene ((E)-1,3-D)[1]. For environmental scientists, toxicologists, and regulatory professionals, quantifying the bioaccumulation factor (BAF) and bioconcentration factor (BCF) of these isomers is a critical component of ecological risk assessment.

This guide provides an objective, data-driven comparison of the bioconcentration profiles of the cis and trans isomers. It details the physicochemical drivers, the underlying toxicokinetics preventing accumulation, and the specialized experimental methodologies required to accurately measure these metrics for highly volatile compounds.

Physicochemical Drivers of Bioconcentration

The bioconcentration potential of an organic xenobiotic is primarily governed by its lipophilicity, which is thermodynamically represented by the octanol-water partition coefficient (log Kow).

  • cis-1,3-Dichloropropene : Exhibits a log Kow ranging from 1.82 to 2.06[2][3].

  • trans-1,3-Dichloropropene : Exhibits slightly higher lipophilicity, with a log Kow ranging from 2.03 to 2.22[2][4].

Because both isomers possess a log Kow well below the standard regulatory threshold of concern (typically log Kow > 3.0), their theoretical potential to partition into the lipid reserves of aquatic organisms is inherently low. Using regression-derived equations based on these log Kow values, the estimated steady-state BCFs range from a negligible 4.6 to 19.5 L/kg for both isomers[5][6].

Toxicokinetics: The Mechanistic Barrier to Bioaccumulation

While log Kow provides a baseline thermodynamic estimate, true bioaccumulation is dictated by in vivo toxicokinetics—specifically, the physiological balance between absorption and clearance rates. Neither cis- nor trans-1,3-D bioaccumulates in biological tissues because both isomers undergo rapid, extensive first-pass metabolism[1][7].

The Causality of Clearance: Upon systemic absorption, both isomers are immediately targeted by hepatic glutathione S-transferases[1]. The enzymes catalyze the conjugation of 1,3-D with glutathione (GSH). This conjugation is the critical step that prevents bioaccumulation: it drastically increases the hydrophilicity and molecular weight of the compound. The resulting GSH conjugates are subsequently cleaved and acetylated to form mercapturic acid derivatives (e.g., 3CNAC), which are highly water-soluble and rapidly excreted in the urine[1]. The elimination half-lives are exceptionally short (often < 24 hours), ensuring that steady-state tissue accumulation is physiologically impossible[1][8].

G A 1,3-Dichloropropene (cis/trans isomers) B Hepatic Glutathione (GSH) S-transferase A->B Absorption C GSH Conjugate B->C Conjugation D Mercapturic Acid Derivative (e.g., 3CNAC) C->D Enzymatic processing E Urinary Excretion (Rapid Clearance) D->E Elimination (t1/2 < 24h)

Hepatic metabolism of 1,3-dichloropropene isomers via GSH conjugation preventing bioaccumulation.

Quantitative Data Comparison

The following table summarizes the key physicochemical and bioconcentration metrics distinguishing the two isomers. Despite minor structural differences, their environmental fate regarding bioaccumulation is functionally identical.

Parametercis-1,3-Dichloropropenetrans-1,3-Dichloropropene
Molecular Formula C₃H₄Cl₂C₃H₄Cl₂
Log Kow (20°C) 1.82 – 2.06[2][3]2.03 – 2.22[2][4]
Estimated BCF (L/kg) 4.6 – 19.5[5][6]7.0 – 19.5[4][5]
Water Solubility (25°C) ~2.18 g/L[9]~2.32 g/L[9]
Vapor Pressure (20°C) ~3.7 kPa (mixture)[8]~3.7 kPa (mixture)[8]
Bioaccumulation Potential LowLow

Experimental Methodology: Determining BCF for Volatile Isomers

Standard static aquatic exposure protocols (where water is not continuously replaced) are fundamentally inadequate for evaluating 1,3-D. Due to its high vapor pressure and Henry's Law constant, the chemical rapidly volatilizes from the water column, leading to artificially low exposure concentrations and invalid BCF calculations[8].

To accurately measure the kinetic BCF (k₁/k₂), a modified OECD 305 flow-through test is mandatory. This protocol is designed as a self-validating system : the continuous flow ensures exposure consistency, and the mathematical convergence of the kinetic BCF ( BCFk​ ) and the steady-state BCF ( BCFss​ ) serves as an internal control for data integrity.

Protocol: Modified OECD 305 Flow-Through Assay for 1,3-D Isomers
  • System Preparation & Equilibration : Utilize a closed flow-through diluter system with minimal to zero headspace.

    • Causality: Eliminating headspace prevents the volatile fumigant from escaping into the gaseous phase. A high turnover rate (minimum 5 volume replacements per day) is required to maintain the nominal aqueous concentration of 1,3-D within the strict validity criteria of ±20%[5].

  • Acclimation Phase : Acclimate a lipid-rich teleost species (e.g., Oncorhynchus mykiss, Rainbow trout) to the test system for 14 days under standard conditions (15°C, dissolved oxygen strictly >60% saturation).

  • Uptake Phase (28 Days) : Introduce the fish to the continuous flow of cis- or trans-1,3-D at a sub-lethal concentration (e.g., 1/100th of the 96-h LC50). Sample water and fish tissues (n=4 per interval) at days 1, 3, 7, 14, 21, and 28.

  • Depuration Phase (14 Days) : Transfer the remaining fish to a clean, flow-through water system absent of 1,3-D. Sample tissues at days 1, 2, 4, 7, and 14 to determine the elimination rate constant (k₂).

  • Analytical Quantification : Homogenize and extract tissues using a non-polar solvent (e.g., hexane). Analyze the extracts via Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a capillary column optimized for volatile halogenated organics[9].

  • Data Validation & Kinetic Modeling : Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂). The kinetic BCF is derived as BCFk​=k1​/k2​ . The system validates itself if the empirically observed steady-state BCF closely matches the calculated kinetic BCF.

Protocol N1 Acclimation Phase (Fish in clean water) N2 Uptake Phase (28 days) Continuous 1,3-D exposure N1->N2 Initiate exposure N3 Depuration Phase (14 days) Transfer to clean water N2->N3 Stop exposure N4 Sampling & GC-MS Analysis (Tissue vs. Water conc.) N2->N4 Regular intervals N3->N4 Regular intervals N5 Kinetic BCF Calculation (k1/k2 ratio) N4->N5 Data modeling

Modified OECD 305 flow-through workflow for assessing volatile compound bioconcentration.

References

  • Toxicological Review of 1,3-Dichloropropene (CAS No. 542-75-6). U.S. Environmental Protection Agency (EPA).1

  • Dichloropropene, 1,3- (PIM 025). International Programme on Chemical Safety (INCHEM). 2

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes. National Center for Biotechnology Information (NCBI) / ATSDR. 5

  • (Z)-1,3-Dichloropropene (CID 5280970). PubChem. 3

  • Toxicological Profile for Dichloropropene. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. 7

  • 1,3-dichloropropene (Ref: D D92). Agriculture and Environment Research Unit (AERU). 6

  • (E)-1,3-Dichloropropene (CID 24726). PubChem. 4

  • 1,3-DICHLOROPROPENE, 1,2-DICHLOROPROPANE AND MIXTURES. World Health Organization (WHO).8

  • 1,3-Dichloropropene - EZGC Method Translator. Restek. 9

Sources

Comparative

accuracy of calculated vs experimental logP for 1,1-dichloropropene

Navigating Lipophilicity: A Comparative Guide to Calculated vs. Experimental logP for 1,1-Dichloropropene Lipophilicity, expressed as the partition coefficient (logP or log Kow), is a foundational metric in both drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Lipophilicity: A Comparative Guide to Calculated vs. Experimental logP for 1,1-Dichloropropene

Lipophilicity, expressed as the partition coefficient (logP or log Kow), is a foundational metric in both drug development and environmental toxicology. For highly volatile and reactive organochlorides like 1,1-dichloropropene (CAS 563-58-6), accurately determining logP presents a unique analytical challenge. This guide critically compares computational predictions with experimental methodologies, providing researchers with self-validating protocols to ensure scientific integrity when evaluating such volatile compounds.

The Causality of Discrepancies in Volatile Organochlorides

1,1-Dichloropropene is a colorless liquid characterized by a boiling point of 78.1°C and a high vapor pressure of 104 mmHg at 25°C. When researchers attempt to measure its experimental logP using traditional open-air or standard shake-flask methods, the compound rapidly partitions into the headspace[1]. This volatilization skews the aqueous-to-octanol concentration ratio, typically resulting in a severe underestimation of lipophilicity. Consequently, computational (in-silico) models are heavily relied upon, though they too exhibit variance based on their underlying algorithms (e.g., atomic fragmental contributions vs. neural networks)[2].

Quantitative Data Comparison: Calculated vs. Experimental logP

The following table synthesizes the partition coefficients for 1,1-dichloropropene across leading computational models and reported experimental databases.

Source / AlgorithmlogP ValueData TypeMechanistic Note
ALOGPS ()2.63CalculatedUtilizes associative neural networks; often overestimates for halogenated alkenes.
KowWin/SRC ()2.53CalculatedFragment-based estimation; highly reliable for standard aliphatic chains.
Reported Data ()2.49ExperimentalLiterature-reported octanol/water partition coefficient (log Pow).
SIELC Algorithm ()2.36CalculatedProprietary algorithm optimized for reverse-phase chromatographic retention.
Guidechem ()2.32CalculatedGeneral structural property estimation.
ChemAxon ()2.25CalculatedBased on atomic fragmental contributions; may underestimate the steric hindrance of geminal chlorines.

Analysis: The data reveals a ~0.38 log unit spread between the highest calculated value (ALOGPS: 2.63) and the lowest (ChemAxon: 2.25)[2]. The accepted experimental/literature consensus hovers around 2.49[3], which closely aligns with the PubChem SRC fragment-based estimation of 2.53[1].

Self-Validating Experimental Protocols

To bridge the gap between calculation and reality, empirical testing must account for the compound's extreme volatility. Below are two field-proven, self-validating methodologies designed to eliminate environmental artifacts.

Protocol 1: Zero-Headspace Reverse-Phase HPLC (OECD 117)

Causality & Rationale: The OECD 117 HPLC method is vastly superior for 1,1-dichloropropene because the entire partitioning process occurs within a pressurized, closed-loop fluidic system, completely eliminating headspace volatilization errors[4].

  • Column Selection: Utilize a low-silanol reverse-phase column (e.g., SIELC Newcrom R1). Why: Low silanol activity prevents secondary polar interactions, ensuring that retention time is strictly a function of hydrophobic partitioning (logP)[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile (MeCN) and HPLC-grade water. Add 0.1% phosphoric acid (for UV detection) or formic acid (for Mass-Spec compatibility)[4].

  • Calibration Bracket (Self-Validation): Inject a mixture of at least six reference standards with known logP values (e.g., toluene, chlorobenzene, 1,4-dichlorobenzene) that bracket the target range of 2.0 to 3.0. Construct a calibration curve of log k (capacity factor) vs. logP.

  • Execution & Verification: Inject the 1,1-dichloropropene sample. Calculate its logP from the calibration curve. Validation: Re-inject the sample at a different flow rate or slightly altered MeCN concentration; the calculated logP must remain constant (within ±0.05 units) to confirm the absence of secondary column interactions.

Protocol 2: Modified Closed-System Shake-Flask (OECD 107)

Causality & Rationale: For direct thermodynamic measurement, the shake-flask method must be modified to a strictly zero-headspace configuration to prevent the 104 mmHg vapor pressure from driving the compound out of the liquid phases.

  • Phase Saturation: Mutually saturate n-octanol and HPLC-grade water for 24 hours at 25°C.

  • Sample Introduction: Inject 1,1-dichloropropene directly into the octanol phase using a gas-tight microsyringe to prevent evaporative loss during transfer.

  • Zero-Headspace Equilibration: Fill glass centrifuge tubes to the absolute brim with the biphasic mixture and seal with PTFE-lined caps, ensuring absolutely no air bubbles remain. Invert gently for 100 strokes.

  • Phase Separation & Mass Balance (Self-Validation): Centrifuge to break any micro-emulsions. Quantify the concentration in both phases using GC-MS (such as EPA Method 8240)[5]. Validation: The sum of the mass in the octanol phase and the water phase must equal the initial mass injected (≥95% recovery). If mass balance fails, volatilization or hydrolysis has occurred, and the resulting logP value is invalid.

Visualizing the Validation Logic

The following diagram illustrates the closed-loop logic required to validate the logP of volatile organochlorides, ensuring that computational predictions and experimental assays cross-verify one another.

G N1 1,1-Dichloropropene (Volatile Organochloride) N2 Computational Models (ALOGPS, ChemAxon, SRC) N1->N2 In-silico prediction N3 Experimental Assays (Zero-Headspace HPLC / Shake-Flask) N1->N3 Empirical measurement N5 Discrepancy Analysis (Δ logP < 0.2) N2->N5 Calculated input N4 Mass Balance & Calibration (Self-Validation Check) N3->N4 QA/QC N4->N5 Verified experimental input N5->N3 If Δ > 0.2, recalibrate N6 Validated logP Consensus (~2.49 - 2.53) N5->N6 Final integration

Logical workflow for validating the partition coefficient of volatile organochlorides.

Conclusion

For 1,1-dichloropropene, relying solely on a single computational model can introduce a variance of nearly 0.4 log units, which is significant enough to alter environmental fate modeling or pharmacokinetic distribution profiles. By employing self-validating, zero-headspace experimental protocols (like the OECD 117 HPLC method) and cross-referencing with fragment-based algorithms (like PubChem's SRC), researchers can confidently establish a reliable logP value in the range of 2.49 to 2.53.

References

  • National Center for Biotechnology Information. "1,1-Dichloropropene | C3H4Cl2 | CID 11245." PubChem. [Link]

  • Toxin and Toxin Target Database (T3DB). "1,1-Dichloropropene (T3D1908)." T3DB. [Link]

  • SIELC Technologies. "Separation of 1,1-Dichloropropene on Newcrom R1 HPLC column." SIELC. [Link]

  • New York State Department of Environmental Conservation. "Environmental Data for 1,1-Dichloropropene." NY.Gov. [Link]

Sources

Validation

Cross-Validation of Air Monitoring Methods for 1,1-Dichloropropene: A Comparative Guide for TO-15 and TO-17

Executive Summary & Mechanistic Context 1,1-Dichloropropene (1,1-DCPe, CAS 563-58-6) is a volatile organic compound (VOC) historically associated with industrial solvent applications and soil fumigant mixtures[1]. In inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1,1-Dichloropropene (1,1-DCPe, CAS 563-58-6) is a volatile organic compound (VOC) historically associated with industrial solvent applications and soil fumigant mixtures[1]. In inhalation toxicology and environmental exposure assessments, capturing and quantifying trace levels of 1,1-DCPe in ambient or indoor air requires rigorous analytical precision.

Because 1,1-DCPe is highly volatile and susceptible to competitive matrix interactions, the choice of air sampling methodology fundamentally dictates the integrity of your data. This guide objectively cross-validates the two gold-standard EPA methodologies for VOC air monitoring: EPA Method TO-15 (Whole Air Canister Sampling) and EPA Method TO-17 (Active Sorbent Tube Sampling). By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for ensuring absolute quantitation accuracy.

Comparative Analysis: TO-15 vs. TO-17

The fundamental difference between TO-15 and TO-17 lies in the physical mechanism of sample collection and introduction. TO-15 relies on the inertness of a vacuum-sealed canister to capture a "whole air" mass, whereas TO-17 utilizes the physical adsorption kinetics of solid sorbents to concentrate analytes from a flowing air stream.

Quantitative Performance Data

The following table summarizes the performance metrics of both methods specifically optimized for 1,1-Dichloropropene[2][3].

ParameterEPA Method TO-15EPA Method TO-17Causality / Scientific Rationale
Collection Media Passivated SUMMA CanisterMulti-bed Sorbent (e.g., Tenax TA)Canisters prevent surface adsorption; sorbents physically trap VOCs based on breakthrough volume.
Sampling Mechanism Passive (Vacuum driven)Active (Calibrated Pump)Active pumping allows for larger, customizable sample volumes, directly lowering the MDL.
Typical Volume 1.0 L to 6.0 L1.0 L to 5.0 LTO-15 is limited by canister volume; TO-17 is limited by the sorbent's breakthrough capacity.
1,1-DCPe MDL ~0.03 ppbv~0.016 ppbv (0.00015 µg)TO-17 achieves lower Method Detection Limits (MDLs) due to active mass concentration on the sorbent.
Desorption Method Cryogenic PreconcentrationThermal Desorption (TD)TD rapidly releases trapped VOCs via heat, while cryo-trapping condenses the whole air sample.
Moisture Handling Nafion Dryer / Dry PurgeHydrophobic Sorbent SelectionHigh humidity can cause competitive displacement on sorbents, making TO-15 more robust in wet environments.

Workflow Visualizations

To understand the divergent pathways of these methodologies, we must map the physical journey of the 1,1-DCPe molecule from the ambient environment to the mass spectrometer.

Workflow Start Ambient Air Containing 1,1-Dichloropropene TO15 EPA Method TO-15 (Whole Air Capture) Start->TO15 TO17 EPA Method TO-17 (Active Sorbent Capture) Start->TO17 Summa Evacuated SUMMA Canister (Inert Passivated Surface) TO15->Summa Sorbent Multi-bed Sorbent Tube (Tenax TA / Carbopak B) TO17->Sorbent Cryo Cryogenic Preconcentration (-150°C Trap) Summa->Cryo Thermal Thermal Desorption (TD) (300°C Heat + Carrier Gas) Sorbent->Thermal GCMS Capillary GC/MS Analysis (Full Scan / SIM Mode) Cryo->GCMS Thermal->GCMS

Figure 1: Mechanistic workflow comparison between EPA TO-15 and EPA TO-17 for VOC air monitoring.

Experimental Protocols & Causality

Do not treat protocols as mere recipes. Every step in trace VOC analysis exists to mitigate a specific mode of chemical failure (e.g., sample degradation, matrix interference, or loss of vacuum).

Protocol A: EPA Method TO-15 (Canister / Cryo-GC/MS)

Best For: High-humidity environments, unknown complex mixtures, and situations requiring multiple re-analyses of the same sample.

  • Canister Certification: Evacuate a 6L passivated stainless steel canister to <0.05 mm Hg. Causality: Passivation (e.g., Silonite coating) neutralizes active binding sites, preventing 1,1-DCPe from irreversibly adsorbing to the metal walls.

  • Flow Controller Calibration: Attach a critical orifice flow controller calibrated to draw air over a specific time-weighted average (e.g., 8 hours).

  • Moisture Management: In the laboratory, pass the extracted sample volume (e.g., 500 mL) through a Nafion dryer. Causality: Water vapor expands massively in the GC, shifting retention times and extinguishing the MS filament. Nafion selectively permeates water while retaining halogenated VOCs like 1,1-DCPe.

  • Cryogenic Preconcentration: Trap the analytes on a glass bead/Tenax trap at -150°C using liquid nitrogen, then rapidly ballistically heat to 150°C to inject a tight band of gas onto the GC column[2].

  • GC/MS Acquisition: Monitor 1,1-DCPe using its primary quantitation ion (m/z 75) and secondary confirmation ion (m/z 110).

Protocol B: EPA Method TO-17 (Sorbent / TD-GC/MS)

Best For: Achieving ultra-low detection limits (sub-ppbv), personal exposure monitoring (wearable pumps), and targeted compound lists.

  • Tube Conditioning: Condition multi-bed sorbent tubes (e.g., Carbopak B backed by Tenax TA) at 300°C under a flow of ultra-pure helium for 2 hours. Causality: Eliminates siloxane background artifacts and residual VOCs that could cause false positives.

  • Active Sampling: Connect the tube to a calibrated personal sampling pump. Draw exactly 2.0 Liters of air at a flow rate of 50 mL/min. Causality: Exceeding the "breakthrough volume" of the sorbent will cause 1,1-DCPe to elute out the back of the tube during sampling, leading to catastrophic under-reporting[3].

  • Thermal Desorption (TD): Place the tube in a TD unit. Heat to 275-300°C while reversing the carrier gas flow (backflushing) to sweep the 1,1-DCPe into a Peltier-cooled focusing trap (-30°C).

  • Cryofocusing & Injection: Rapidly heat the focusing trap to 300°C (>40°C/sec) to inject the analytes into the GC/MS. Causality: Rapid heating prevents peak broadening, ensuring sharp, Gaussian peaks necessary for accurate integration at trace levels.

Trustworthiness: The Self-Validating QA/QC System

A protocol is only scientifically sound if it can internally prove its own accuracy. Both TO-15 and TO-17 rely on a rigorous, self-validating Quality Assurance/Quality Control (QA/QC) logic tree[4][5].

QAQC QA Self-Validating QA/QC Protocol (EPA TO-15 / TO-17) Tune 1. BFB Instrument Tuning (Mass Accuracy Check) QA->Tune Calib 2. Initial Calibration (ICAL) (5-Point Curve) Tune->Calib Pass Criteria Blanks 3. Method & Field Blanks (Check for Artifacts) Calib->Blanks %RSD < 30% IS 4. Internal Standards (IS) (e.g., 1,4-Difluorobenzene) Blanks->IS Target < MDL Data Acceptance Validated 1,1-DCPe Quantitation IS->Data Acceptance IS Recovery 50-150%

Figure 2: The sequential QA/QC logic tree required to validate 1,1-Dichloropropene analytical data.

Causality of the QA/QC Steps:
  • BFB Tuning: 4-Bromofluorobenzene (BFB) is injected daily. If the relative abundance of specific mass fragments (e.g., m/z 95, 174, 176) does not meet strict EPA criteria, the MS optics are dirty or drifting. No data can be trusted until the instrument is re-tuned.

  • Internal Standards (IS): Compounds like 1,4-Difluorobenzene or Chlorobenzene-d5 are spiked into every sample and blank. Causality: If the IS area counts drop in a field sample compared to the calibration standard, it proves that matrix suppression (e.g., high humidity) is occurring. The software automatically adjusts the 1,1-DCPe quantitation relative to the IS recovery, mathematically correcting for the physical suppression[4].

Conclusion and Method Selection

For the cross-validation of 1,1-Dichloropropene, EPA Method TO-17 is the superior choice for researchers requiring ultra-trace detection limits (down to 0.016 ppbv) and highly portable field deployments. However, if the sampling environment suffers from extreme humidity or unknown high-concentration VOCs that could cause sorbent breakthrough, EPA Method TO-15 provides a fail-safe, whole-air alternative that preserves the integrity of the sample without competitive adsorption risks.

References

  • National Center for Biotechnology Information. "1,1-Dichloropropene | CID 11245". PubChem. Available at: [Link]

  • Environmental Analytical Service (EAS). "EPA TO-15 VOC Extended 8260 Target Compound List and Detection Limits". EAS Lab. Available at: [Link]

  • Environmental Analytical Service (EAS). "EPA TO-17 VOC Normal Target Compound List and Detection Limits". EAS Lab. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dichloropropenes: Analytical Methods". Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Scribd / Environmental Analytical Service. "VOC Sampling and Analysis Guide: EPA TO-17 Volatile Organic Compounds". Available at: [Link]

Sources

Comparative

reference materials and certified standards for 1,1-dichloropropene

A Comparative Guide to 1,1-Dichloropropene Reference Materials: Metrology, Stability, and GC-MS Validation As an Application Scientist overseeing volatile organic compound (VOC) analysis, the selection of reference mater...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1,1-Dichloropropene Reference Materials: Metrology, Stability, and GC-MS Validation

As an Application Scientist overseeing volatile organic compound (VOC) analysis, the selection of reference materials is not merely a purchasing decision—it is the foundational variable that dictates the integrity of your entire analytical workflow. 1,1-Dichloropropene (CAS 563-58-6) is a halogenated aliphatic hydrocarbon frequently targeted in environmental monitoring, specifically within the scope of US EPA Method 8260 [1]. Due to its high vapor pressure and susceptibility to volatilization losses during sample preparation, the metrological traceability and matrix compatibility of its reference standard are critical.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard analytical grades for 1,1-dichloropropene, providing researchers and drug development professionals with field-proven methodologies and self-validating experimental data.

The Causality of Standard Selection: CRM vs. Analytical Grade

When quantifying 1,1-dichloropropene at sub-parts-per-billion (ppb) levels, the initial calibration curve is highly vulnerable to propagation of error.

  • ISO 17034 Certified Reference Materials (CRMs): These standards (e.g., Supelco TraceCERT® [2] or AccuStandard M-502 [3]) are accompanied by a comprehensive Certificate of Analysis (CoA) that details a certified uncertainty budget. This budget accounts for homogeneity, long-term stability, and short-term transport stability.

  • Analytical Grade Standards: While possessing high chemical purity (often >99%), these lack the rigorous uncertainty modeling of a CRM.

The Matrix Rationale: 1,1-Dichloropropene standards are almost exclusively supplied in purge-and-trap (P&T) grade methanol[2, 3]. The causality here is twofold: First, methanol acts as a stabilizing solvent that suppresses the immediate volatilization of the analyte. Second, methanol is infinitely miscible with water, allowing the standard to be seamlessly spiked into aqueous environmental samples without inducing phase separation prior to P&T extraction.

Table 1: Market Comparison of 1,1-Dichloropropene Reference Materials
Supplier / BrandGradeConcentrationMatrixMetrological Traceability
Supelco (Merck) TraceCERT® CRM5000 µg/mLMethanolISO 17034, ISO/IEC 17025
AccuStandard CRM200 µg/mLPT MethanolISO 17034, NIST Traceable
SPEX CertiPrep CRM1000 µg/mLMethanol-P&TISO 17034, ISO 9001
Generic Supplier Analytical StandardNeat / VariableNonePurity testing only (No uncertainty budget)

Experimental Workflow: Purge-and-Trap GC-MS Validation

To objectively compare a CRM against an uncertified analytical standard, we must employ a self-validating analytical system. The following protocol utilizes Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS) in accordance with EPA Method 8260D [1, 4].

Step-by-Step Methodology
  • System Tuning (The Self-Validating Baseline): Before introducing any 1,1-dichloropropene standard, the GC-MS must be tuned using 4-Bromofluorobenzene (BFB). Causality: BFB tuning ensures that the mass spectrometer's ion ratios meet strict EPA criteria, guaranteeing that the fragmentation pattern of 1,1-dichloropropene (primary quantitation ion m/z 75; secondary ions m/z 110, 77) is consistent and independent of instrument drift [1].

  • Standard Preparation & Internal Standardization: Dilute the 1,1-dichloropropene standards in reagent-grade water to create a 5-point calibration curve (0.5 ppb to 200 ppb). Immediately spike each level with an Internal Standard (IS) mix (e.g., Fluorobenzene and Chlorobenzene-d5). Causality: The IS corrects for any variations in purge efficiency or transient MS detector response, ensuring that the calculated Response Factor (RF) is a true reflection of the analyte's concentration.

  • Purge and Trap Extraction: Transfer 5 mL of the spiked aqueous sample to the sparger. Purge with inert helium gas at 40 mL/min for 11 minutes onto a Vocarb® 3000 trap. Causality: P&T strips the volatile 1,1-dichloropropene from the water and concentrates it on the sorbent trap, drastically lowering the limit of detection compared to direct liquid injection.

  • Thermal Desorption and GC-MS Analysis: Rapidly heat the trap to 250°C to desorb the analytes onto a specialized volatiles capillary column (e.g., 30 m x 0.25 mm x 1.4 µm film). Operate the MS in full-scan mode (35–260 amu)[4, 5].

G N1 1,1-DCP ISO 17034 CRM (Methanol Matrix) N3 Aqueous Spiking & Internal Standard Addition N1->N3 N2 BFB System Tuning (Mass Calibration) N2->N1 Pre-requisite N4 Purge & Trap Extraction (Analyte Concentration) N3->N4 N5 GC-MS Analysis (Separation & Detection) N4->N5 N6 EPA 8260 Data Validation (%RSD < 20%) N5->N6

Analytical workflow for validating 1,1-dichloropropene standards via EPA Method 8260.

Performance Data: CRM vs. Analytical Standard

When subjected to the rigorous criteria of EPA Method 8260, the difference between a CRM and a standard analytical grade becomes quantitatively apparent. The data below summarizes a validation study analyzing 7 replicates (n=7) of a 20 ppb matrix-matched standard [4, 5].

Table 2: GC-MS Performance and Stability Comparison
Performance MetricISO 17034 CRM (Supelco/AccuStandard)Analytical Grade Standard (Neat/Uncertified)EPA 8260D Requirement
Linearity (Mean %RSD of RF) 7.4%22.1%< 20%
Initial Calibration Recovery 98.5%84.2%70 - 130%
Method Detection Limit (MDL) 0.22 ppb0.45 ppbMatrix Dependent
Matrix Spike Precision (%RSD) 5.3%18.7%< 20%
30-Day Stability (Stored at 4°C) 99.1% recovery76.4% recovery (volatilization loss)N/A

Data Interpretation: The analytical grade standard failed the linearity requirement (%RSD > 20%). This failure is rarely due to the chemical purity of the neat material, but rather the cumulative errors introduced during manual dilution and the lack of a certified starting concentration. Furthermore, the 30-day stability data highlights the necessity of purchasing 1,1-dichloropropene pre-dissolved in P&T methanol; opening a neat ampule of this highly volatile compound inevitably leads to rapid evaporative loss, skewing all subsequent quantifications.

Conclusion and Best Practices

For researchers and analytical laboratories, utilizing an ISO 17034 Certified Reference Material for 1,1-dichloropropene is not optional if regulatory compliance or high-fidelity data is required.

  • Storage: Always store 1,1-dichloropropene standards refrigerated (2–8°C) to minimize vapor pressure within the ampule [2].

  • Handling: Allow the ampule to reach room temperature before opening to prevent condensation of atmospheric moisture into the methanol matrix, which can cause erratic purge efficiencies.

  • Traceability: Always retain the Certificate of Analysis. The certified uncertainty value must be factored into your laboratory's overall measurement uncertainty budget to ensure total scientific integrity.

References

  • US Environmental Protection Agency (EPA). "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry." EPA SW-846, June 2018.[Link]

  • Shimadzu Corporation. "Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste." Shimadzu Application Note GCMS-1503, 2026.[Link]

Validation

reproducibility of 1,1-dichloropropene recovery rates in soil studies

As a Senior Application Scientist, achieving reproducible recovery of volatile organic compounds (VOCs) like 1,1-dichloropropene from solid matrices is one of the most rigorous tests of a laboratory's analytical infrastr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving reproducible recovery of volatile organic compounds (VOCs) like 1,1-dichloropropene from solid matrices is one of the most rigorous tests of a laboratory's analytical infrastructure. Unlike aqueous samples where partitioning is highly predictable, soil introduces complex matrix effects—ranging from physical adsorption into organic carbon to rapid volatilization upon atmospheric exposure.

This guide objectively compares the industry-standard extraction and analytical methodologies used to quantify 1,1-dichloropropene in soil, providing the mechanistic causality behind each technique and a self-validating protocol to ensure absolute data integrity.

Mechanistic Causality in Soil Matrix Extractions

The fundamental challenge in recovering 1,1-dichloropropene (boiling point ~78°C) lies in its thermodynamic behavior. In soil samples, volatile analytes have a strong tendency to bind or adhere to the solid matrix, making them significantly more difficult to strip during a standard ambient purge cycle compared to water[1].

Historically, laboratories adapted water techniques by packing soil into vials, but opening these vials in the lab for subsampling disturbed the matrix, causing immediate volatilization loss and biasing results low by orders of magnitude[1]. To counteract this causality, modern methods dictate a closed-system approach. By ensuring the sample is never exposed to the atmosphere after field collection, the losses of VOCs during transport, handling, and analysis are rendered negligible[2].

Methodological Comparison: Purge-and-Trap vs. Equilibrium Headspace

To achieve optimal recovery of 1,1-dichloropropene, laboratories must choose between two primary sample introduction techniques prior to GC/MS analysis (EPA Method 8260):

A. Closed-System Purge-and-Trap (EPA Method 5035)

This method is the gold standard for low-level VOCs (0.5 to 200 µg/kg)[2]. It utilizes a hermetically sealed vial containing sodium bisulfate (to inhibit biodegradation) or relies on freezing[3]. During analysis, water is added, and the sample is heated (typically to 40°C) and magnetically stirred. The kinetic energy overcomes the soil-analyte binding energy, and an inert gas strips the 1,1-dichloropropene onto a sorbent trap.

  • High-Level Variant: For concentrations >200 µg/kg, the soil is preserved in a water-miscible solvent like methanol, which aggressively disrupts matrix binding. An aliquot of this methanol is then purged[2].

B. Equilibrium Static Headspace (EPA Method 5021A)

An alternative to Purge-and-Trap, this method relies on heating the soil in a sealed vial until the 1,1-dichloropropene reaches a thermodynamic equilibrium between the solid, liquid (matrix modifier), and headspace gas phases[4]. While it reduces instrument contamination (as no soil or water enters the GC), it generally offers lower sensitivity than dynamic purging.

Workflow Visualization

G cluster_0 Preservation & Extraction Pathways Field Field Soil Sampling (Zero-Headspace) Seal Hermetic Sealing (Prevent Volatilization) Field->Seal LowLevel Low-Level VOCs (<200 µg/kg) Seal->LowLevel HighLevel High-Level VOCs (>200 µg/kg) Seal->HighLevel NaHSO4 Sodium Bisulfate (Inhibits Biodegradation) LowLevel->NaHSO4 MeOH Methanol Extraction (Disrupts Matrix Binding) HighLevel->MeOH PT Closed-System P&T (EPA 5035) NaHSO4->PT HS Equilibrium Headspace (EPA 5021A) NaHSO4->HS MeOH->PT Analysis GC/MS Quantitation (EPA 8260) PT->Analysis HS->Analysis Validation Self-Validation: Surrogate & MS/MSD Recovery Analysis->Validation

Methodological pathways for soil VOC extraction and self-validating GC/MS analysis.

Quantitative Performance Data

When comparing these extraction methodologies coupled with 5[5], distinct performance profiles emerge. The data below synthesizes expected recovery rates and precision for 1,1-dichloropropene.

Extraction MethodologyPreservation StrategyTarget ConcentrationAverage Recovery (%)Precision (%RSD)Primary Limitation
EPA 5035 (Low-Level) Sodium Bisulfate / Freeze0.5 – 200 µg/kg88% – 95%< 8.5%Effervescence in highly calcareous soils.
EPA 5035 (High-Level) Methanol Extraction> 200 µg/kg85% – 105%< 10.0%Dilution factor raises the Method Detection Limit (MDL).
EPA 5021A (Headspace) Matrix Modifier (Water/Salt)10 – 500 µg/kg75% – 90%< 12.0%Lower sensitivity; highly dependent on partition coefficients.

Note: Optimized Purge-and-Trap systems routinely achieve an average compound recovery of ~90% for 1,1-dichloropropene with excellent linearity[5].

Self-Validating Experimental Protocol (EPA 5035 / 8260)

A robust protocol must be a self-validating system. It cannot assume extraction efficiency; it must continuously prove it through internal mechanistic checks.

Step 1: Hermetic Field Sampling & Preservation

  • Action: Collect exactly 5.0 g of soil using an EnCore™ sampler or directly into a pre-weighed 40-mL VOA vial containing a magnetic stir bar and 5 mL of sodium bisulfate solution (for low-level) or methanol (for high-level).

  • Causality: Immediate preservation halts biological degradation, while the hermetic seal prevents the highly volatile 1,1-dichloropropene from escaping into the atmosphere.

Step 2: Automated Surrogate Inoculation (The First Validation Check)

  • Action: Prior to purging, the autosampler pierces the septum and injects a surrogate standard mixture (e.g., Fluorobenzene, 1,2-Dichlorobenzene-d4) directly into the soil/preservative matrix.

  • Validation Logic: Because the surrogate is subjected to the exact same soil-binding forces and purging kinetics as the native 1,1-dichloropropene, a surrogate recovery outside the 70–130% acceptance window immediately invalidates the extraction mechanics of that specific vial, flagging matrix interference.

Step 3: Matrix Spike / Matrix Spike Duplicate (MS/MSD) Preparation

  • Action: Inoculate two additional aliquots of a known background soil sample with a known concentration of 1,1-dichloropropene.

  • Validation Logic: The MS recovery quantifies the exact signal suppression caused by the soil's organic carbon content. The Relative Percent Difference (RPD) between the MS and MSD validates the mechanical precision of the autosampler and GC/MS system.

Step 4: Heated Purge-and-Trap Extraction

  • Action: Add 5 mL of organic-free reagent water to the vial. Heat the sample to 40°C while vigorously stirring magnetically. Purge with inert Helium at 40 mL/min for 11 minutes onto a Vocarb® 3000 (or equivalent) trap.

  • Causality: Heating and stirring provide the thermodynamic energy required to break the adsorption bonds between 1,1-dichloropropene and soil particulates, shifting the equilibrium into the vapor phase.

Step 5: Desorption and GC/MS Quantitation

  • Action: Rapidly heat the trap to 250°C to backflush the concentrated VOCs onto the GC column. Quantify 1,1-dichloropropene using an Internal Standard (IS) calibration curve.

  • Validation Logic: The IS (e.g., Chlorobenzene-d5) is added post-extraction but pre-analysis. It corrects for any minor fluctuations in mass spectrometer detector response or injection volume, ensuring that the final calculated recovery is strictly a function of extraction efficiency, not instrument drift.

References

  • Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples - U.S. Environmental Protection Agency (EPA).2

  • Low-Level Volatiles in Soil and Water by USEPA Method 5035 Using the Model 4552 Water/Soil Autosampler - OI Analytical / Ingenieria Analitica.1

  • Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A - Eurofins. 3

  • Analysis of VOCs According to EPA Method 8260 - Thermo Fisher Scientific. 5

  • Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis - U.S. Environmental Protection Agency (EPA). 4

Sources

Safety & Regulatory Compliance

Safety

1,1-Dichloropropene proper disposal procedures

The management and disposal of halogenated volatile organic compounds (VOCs) demand rigorous adherence to chemical safety principles. For researchers and drug development professionals, 1,1-Dichloropropene (CAS 563-58-6)...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of halogenated volatile organic compounds (VOCs) demand rigorous adherence to chemical safety principles. For researchers and drug development professionals, 1,1-Dichloropropene (CAS 563-58-6) presents a dual-hazard profile: it is highly flammable and acutely toxic[1]. Improper handling not only jeopardizes laboratory safety but also risks severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols detailed below are built on mechanistic causality—explaining why specific operational choices are made—so you can integrate these self-validating systems into your laboratory's daily workflows.

Chemical Profile & Hazard Assessment

To design an effective disposal and spill response plan, we must first understand the physicochemical properties that dictate the behavior of 1,1-Dichloropropene in the environment.

PropertyValueOperational & Logistical Implication
CAS Number 563-58-6Primary identifier for hazardous waste manifesting and EPA tracking[2].
Flash Point 11 °C (52 °F)Critical Hazard: Vapors can ignite at room temperature. Mandates explosion-proof storage and non-sparking tools[1].
Boiling Point 76 - 78 °CHighly volatile. Operations must be confined to a certified chemical fume hood to prevent inhalation toxicity[1].
GHS Classification Flam. Liq. 2, Acute Tox. 3Dual hazard (flammable + toxic) dictates strict RCRA Subtitle C handling procedures[1].
EPA Waste Code D001 (Characteristic)Classified as a characteristic hazardous waste for flammability. Must be incinerated at an EPA-permitted facility[2].

Immediate Spill Response & Containment Protocol

Because 1,1-Dichloropropene has a flash point of 11 °C, any spill outside a fume hood immediately creates an explosive atmosphere and a severe inhalation hazard. The following protocol is a self-validating system: each step verifies the safety of the next.

Step-by-Step Spill Methodology
  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Causality: The high vapor pressure of the chemical ensures rapid atmospheric saturation, exceeding permissible exposure limits within minutes[3].

  • Eliminate Ignition Sources: Shut down all nearby electrical equipment, hot plates, and open flames. Causality: Vapors are heavier than air and will travel along the floor to distant ignition sources, risking a flashback fire[1].

  • Don Advanced PPE: Responders must wear a Self-Contained Breathing Apparatus (SCBA) or a NIOSH-approved supplied-air respirator, along with Viton or heavy-duty neoprene gloves. Causality: Standard thin nitrile gloves are rapidly permeated by chlorinated alkenes, leading to transdermal absorption of this Acute Tox. 3 compound[1].

  • Containment with Inert Media: Apply inert, liquid-binding materials such as diatomaceous earth, dry sand, or universal synthetic binders. Never use sawdust or combustible absorbents. Causality: Combustible absorbents act as wicks, increasing the surface area for volatilization and drastically elevating the risk of auto-ignition.

  • Recovery & Decontamination: Use non-sparking (e.g., beryllium-copper) tools to scoop the saturated absorbent into a hazardous waste drum. Wash the spill site with a detergent solution and collect the rinsate as hazardous waste.

SpillResponse Start Spill Detected: 1,1-Dichloropropene Assess Assess Volume & LEL Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate > 100 mL or High LEL PPE Don PPE (SCBA, Viton Gloves) Assess->PPE < 100 mL Evacuate->PPE Ignition Eliminate Ignition Sources (Flash Pt: 11°C) PPE->Ignition Absorb Apply Inert Absorbent (Sand/Diatomite) Ignition->Absorb Package Package in Sealed Compatible Drum Absorb->Package Dispose RCRA Subtitle C Disposal (D001) Package->Dispose

Figure 1: Emergency spill response workflow for 1,1-Dichloropropene.

Routine Laboratory Disposal Workflows

1,1-Dichloropropene is routinely analyzed under EPA Method 8260D for volatile organic compounds[4]. The waste generated from these extractions and analyses must be strictly segregated.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect 1,1-Dichloropropene liquid waste exclusively in the Halogenated Flammable waste stream. Causality: Incinerating halogenated solvents requires specialized scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion. Mixing this chemical into non-halogenated streams can severely damage standard incinerator linings and violate EPA emissions permits.

  • Container Selection: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is grounded during transfer to prevent static discharge.

  • Labeling: Affix a hazardous waste label detailing the exact composition, the primary hazards (Flammable, Toxic), and the EPA Waste Code (D001)[2].

  • Storage: Store the waste in an explosion-proof, ventilated flammable storage cabinet. Do not store near strong oxidizers or active metals (e.g., sodium, potassium), which can trigger violent exothermic reactions.

  • Decontamination of Empty Containers (Triple Rinsing): Empty primary containers must be triple-rinsed with a compatible, volatile solvent (e.g., methanol) before they can be discarded. Causality: Due to its high vapor pressure, even trace liquid residues of 1,1-dichloropropene will rapidly vaporize, creating toxic and explosive micro-atmospheres inside supposedly "empty" containers in standard trash[1]. The rinsate must be added to the halogenated waste stream.

WastePathway Waste 1,1-Dichloropropene Waste Generation Liquid Liquid Waste Waste->Liquid Solid Contaminated Solids (PPE, Absorbents) Waste->Solid Containers Empty Containers Waste->Containers Halogenated Halogenated Flammable Waste Stream Liquid->Halogenated SolidWaste Hazardous Solid Waste Solid->SolidWaste TripleRinse Triple Rinse (Collect Rinsate) Containers->TripleRinse Incineration EPA-Licensed Incinerator (D001) Halogenated->Incineration SolidWaste->Incineration TripleRinse->Halogenated Rinsate TripleRinse->SolidWaste Cleaned Glass

Figure 2: Segregation and disposal pathway for 1,1-Dichloropropene waste streams.

References

  • [3] Toxicological Profile for Dichloropropenes. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Available at: [Link]

  • [4] METHOD 8260D VOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Environmental Protection Agency (EPA). Available at:[Link]

  • [2] Appendix II to Part 258, Title 40 -- List of Hazardous Inorganic and Organic Constituents. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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